molecular formula C137H250N60O32 B15616656 Tat-cbd3A6K

Tat-cbd3A6K

Cat. No.: B15616656
M. Wt: 3249.8 g/mol
InChI Key: SFEZJPSMZGDYNP-IWDYHXKNSA-N
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Description

Tat-cbd3A6K is a useful research compound. Its molecular formula is C137H250N60O32 and its molecular weight is 3249.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C137H250N60O32

Molecular Weight

3249.8 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C137H250N60O32/c1-71(2)63-94(122(223)180-79(30-16-52-163-128(143)144)107(208)175-69-102(203)196-104(74(7)8)126(227)197-62-26-40-98(197)125(226)192-80(31-17-53-164-129(145)146)108(209)174-68-101(202)178-96(127(228)229)65-73(5)6)194-121(222)93(46-48-103(204)205)191-113(214)84(29-12-15-51-140)188-123(224)95(64-72(3)4)193-118(219)91(39-25-61-172-137(161)162)189-124(225)97(70-198)195-119(220)86(34-20-56-167-132(151)152)179-105(206)75(9)176-109(210)85(33-19-55-166-131(149)150)183-114(215)87(35-21-57-168-133(153)154)185-116(217)89(37-23-59-170-135(157)158)187-120(221)92(45-47-99(142)200)190-117(218)90(38-24-60-171-136(159)160)186-115(216)88(36-22-58-169-134(155)156)184-112(213)83(28-11-14-50-139)182-111(212)82(27-10-13-49-138)181-110(211)81(32-18-54-165-130(147)148)177-100(201)67-173-106(207)78(141)66-76-41-43-77(199)44-42-76/h41-44,71-75,78-98,104,198-199H,10-40,45-70,138-141H2,1-9H3,(H2,142,200)(H,173,207)(H,174,209)(H,175,208)(H,176,210)(H,177,201)(H,178,202)(H,179,206)(H,180,223)(H,181,211)(H,182,212)(H,183,215)(H,184,213)(H,185,217)(H,186,216)(H,187,221)(H,188,224)(H,189,225)(H,190,218)(H,191,214)(H,192,226)(H,193,219)(H,194,222)(H,195,220)(H,196,203)(H,204,205)(H,228,229)(H4,143,144,163)(H4,145,146,164)(H4,147,148,165)(H4,149,150,166)(H4,151,152,167)(H4,153,154,168)(H4,155,156,169)(H4,157,158,170)(H4,159,160,171)(H4,161,162,172)/t75-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,104-/m0/s1

InChI Key

SFEZJPSMZGDYNP-IWDYHXKNSA-N

Origin of Product

United States

Foundational & Exploratory

Tat-cbd3A6K: A Deep Dive into its Mechanism of Action for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Tat-cbd3A6K, a promising therapeutic peptide for the treatment of neuropathic pain. Tailored for researchers, scientists, and drug development professionals, this document details the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental protocols.

Core Mechanism: Disrupting the CRMP-2/CaV2.2 Complex to Attenuate Nociceptor Hyperexcitability

This compound is a modified cell-penetrating peptide derived from the Collapsin Response Mediator Protein 2 (CRMP-2). Its primary mechanism of action is the disruption of the interaction between CRMP-2 and voltage-gated calcium channels, specifically the N-type (CaV2.2), T-type, and R-type channels, in dorsal root ganglion (DRG) neurons. This interaction is crucial for the proper trafficking and function of these channels, which play a pivotal role in neurotransmitter release and neuronal excitability.

In pathological pain states, such as AIDS-induced peripheral neuropathy, the interaction between CRMP-2 and these calcium channels is enhanced, leading to an increase in calcium influx and subsequent hyperexcitability of nociceptive neurons. This compound competitively binds to the CaV2.2 channel at the CRMP-2 binding site, effectively uncoupling this pathogenic interaction. This disruption leads to a reduction in the surface expression and function of these calcium channels, thereby decreasing calcium currents and attenuating the firing of action potentials in DRG neurons. This ultimately results in an anti-nociceptive effect, alleviating neuropathic pain.

Signaling Pathway

The signaling cascade affected by this compound is central to nociceptive signaling. The following diagram illustrates the key molecular players and their interactions.

Tat_cbd3A6K_Mechanism cluster_0 Presynaptic Terminal of DRG Neuron CRMP2 CRMP-2 CaV2_2 CaV2.2 (N-type Ca²⁺ Channel) CRMP2->CaV2_2 Enhances Trafficking & Function CaV_TR T-type & R-type Ca²⁺ Channels CRMP2->CaV_TR Enhances Function Ca_ion Ca²⁺ CaV2_2->Ca_ion Influx CaV_TR->Ca_ion Influx Tat_cbd3A6K This compound Tat_cbd3A6K->CaV2_2 Binds & Disrupts CRMP-2 Interaction Tat_cbd3A6K->CaV_TR Inhibits Vesicle Synaptic Vesicle (Neurotransmitters) Ca_ion->Vesicle Triggers Exocytosis Nociceptive_Signal Nociceptive Signal Transmission Vesicle->Nociceptive_Signal Leads to Action_Potential Action Potential Action_Potential->CaV2_2 Depolarization Action_Potential->CaV_TR Depolarization

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through various electrophysiological and behavioral assays. The following tables summarize key findings from the seminal study by Piekarz et al. in Molecular Pain (2012).

ParameterControlThis compound (10 µM)% Reduction
T-type Ca²⁺ Current Density (pA/pF) -15.2 ± 2.1-7.8 ± 1.5~49%
R-type Ca²⁺ Current Density (pA/pF) -25.7 ± 3.4-13.1 ± 2.2~49%
Action Potential Firing (Hz) 5.8 ± 0.62.1 ± 0.4~64%
Table 1: Effect of this compound on Calcium Currents and Action Potential Firing in DRG Neurons.
Treatment GroupPaw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-treatment% Increase in Threshold
Vehicle 1.5 ± 0.31.7 ± 0.4~13%
This compound (10 mg/kg, i.p.) 1.4 ± 0.24.8 ± 0.7~243%
Table 2: Anti-nociceptive Effect of this compound in a Rodent Model of AIDS-induced Peripheral Neuropathy.

Detailed Experimental Protocols

Dorsal Root Ganglion (DRG) Neuron Culture and Electrophysiology

This protocol outlines the methodology for assessing the electrophysiological effects of this compound on DRG neurons.

DRG_Electrophysiology_Workflow cluster_0 DRG Neuron Preparation cluster_1 Whole-Cell Patch-Clamp Recording cluster_2 Data Analysis A1 Euthanize Rodent (e.g., Sprague-Dawley Rat) A2 Dissect Lumbar DRG A1->A2 A3 Enzymatic Digestion (Collagenase/Dispase) A2->A3 A4 Mechanical Dissociation A3->A4 A5 Plate on Laminin/Poly-D-Lysine Coated Coverslips A4->A5 A6 Culture in Neurobasal Medium (24-48 hours) A5->A6 B1 Identify Small-Diameter Neurons (<30 µm, likely nociceptors) A6->B1 B2 Establish Whole-Cell Configuration B1->B2 B3 Record Baseline Ca²⁺ Currents (Voltage-step protocol) B2->B3 B6 Record Action Potentials (Current-clamp mode) B2->B6 B4 Perfuse with this compound (10 µM) B3->B4 B5 Record Post-treatment Ca²⁺ Currents B4->B5 C1 Measure Peak Current Amplitudes B5->C1 C3 Analyze Action Potential Firing Frequency B6->C3 C2 Calculate Current Density (pA/pF) C1->C2 C4 Statistical Comparison (e.g., Paired t-test) C2->C4 C3->C4

Figure 2: Workflow for DRG Neuron Electrophysiology.
AIDS Therapy-Induced Peripheral Neuropathy Model

This protocol details the in vivo assessment of this compound's anti-nociceptive properties.

AIDS_Neuropathy_Model_Workflow cluster_0 Induction of Neuropathy cluster_1 Behavioral Testing cluster_2 Data Analysis D1 Administer ddC (dideoxycytidine) to rodents daily for 2 weeks D2 Monitor for Development of Mechanical Allodynia D1->D2 E1 Measure Baseline Paw Withdrawal Threshold (von Frey filaments) D2->E1 E2 Administer this compound (i.p.) or Vehicle E1->E2 E3 Measure Paw Withdrawal Threshold at various time points post-injection E2->E3 F1 Calculate Paw Withdrawal Thresholds (g) E3->F1 F2 Compare Treatment vs. Vehicle Group (e.g., Two-way ANOVA) F1->F2

Figure 3: Workflow for the AIDS-Induced Neuropathy Model.

Conclusion

This compound represents a novel therapeutic strategy for neuropathic pain by targeting the regulatory machinery of key ion channels rather than the channels themselves. Its ability to selectively disrupt the CRMP-2-mediated enhancement of calcium channel function in nociceptive neurons provides a targeted approach with the potential for high efficacy and a favorable side-effect profile. The data presented herein robustly supports its mechanism of action and its therapeutic potential, warranting further investigation and development.

An In-depth Technical Guide on the Structure and Chemical Properties of Tat-cbd3A6K

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of Tat-cbd3A6K, a modified peptide with significant potential in the field of pain research and drug development. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its molecular characteristics, biological function, and the experimental methodologies used for its characterization.

Core Structure and Chemical Properties

This compound is a chimeric peptide composed of two key functional domains: the cell-penetrating peptide (CPP) from the HIV-1 trans-activator of transcription (Tat) and a modified 15-amino acid peptide derived from the collapsin response mediator protein 2 (CRMP-2), designated as cbd3A6K.[1] The A6K modification refers to the substitution of Alanine (A) at the 6th position of the original CBD3 peptide with Lysine (K), a change that enhances its binding affinity and stability.[1]

The Tat peptide facilitates the translocation of the cargo peptide (cbd3A6K) across the cell membrane, enabling it to reach its intracellular target. The cbd3A6K domain is responsible for the biological activity of the chimeric peptide, which involves the modulation of voltage-gated calcium channels.

Physicochemical Characteristics
PropertyValueSource
Amino Acid Sequence YGRKKRRQRRRARSRLKELRGVPRGL[1]
Molecular Formula C137H250N60O32[1]
Molecular Weight 3249.87 Da[1]
Solubility Soluble in DMSO[1]
Appearance Freeze-dried powder[1]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by modulating the function of voltage-gated calcium channels, specifically T-type and R-type channels, through its interaction with the collapsin response mediator protein 2 (CRMP-2).[1] CRMP-2 is known to regulate the trafficking and function of N-type voltage-gated calcium channels (CaV2.2).[1] The parent peptide, TAT-CBD3, was shown to disrupt the interaction between CRMP-2 and CaV2.2.[1] The optimized variant, this compound, demonstrates enhanced efficacy.

The proposed mechanism involves this compound binding to CRMP-2, which in turn prevents CRMP-2 from enhancing the function of T-type and R-type calcium channels in dorsal root ganglion (DRG) neurons. This leads to a reduction in calcium currents, thereby attenuating neuronal excitability and nociceptive signaling.[1] This mechanism is particularly relevant in pathological pain states, such as AIDS therapy-induced peripheral neuropathy.[1]

Tat-cbd3A6K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Tat_cbd3A6K_ext This compound Tat_cbd3A6K_int This compound Tat_cbd3A6K_ext->Tat_cbd3A6K_int Cell Penetration (via Tat) T_type_Ca_channel T-type Ca²⁺ Channel Ca_ion Ca²⁺ Influx (Reduced) T_type_Ca_channel->Ca_ion Mediates R_type_Ca_channel R-type Ca²⁺ Channel R_type_Ca_channel->Ca_ion Mediates CRMP2 CRMP-2 Tat_cbd3A6K_int->CRMP2 Binds to Tat_cbd3A6K_int->CRMP2 Inhibits Interaction CRMP2->T_type_Ca_channel Enhances Function CRMP2->R_type_Ca_channel Enhances Function Neuronal_Excitability Neuronal Excitability (Decreased) Ca_ion->Neuronal_Excitability Nociception Nociception (Attenuated) Neuronal_Excitability->Nociception

Figure 1: Proposed signaling pathway of this compound in dorsal root ganglion neurons.

Quantitative Data

While the literature consistently reports that the A6K mutation enhances the binding affinity of the CBD3 peptide and that this compound effectively reduces T-type and R-type calcium currents, specific quantitative data such as dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) are not explicitly provided in the primary research articles. The following tables summarize the available qualitative and comparative data.

Binding Affinity
PeptideTargetAffinity compared to CBD3Method
cbd3A6K Ca2+ channelsGreaterSPOTScan analysis
Biological Activity
PeptideAssayEffectConcentrationCell Type
This compound T-type calcium currentReduction10 µMRat Dorsal Root Ganglion Neurons
This compound R-type calcium currentReduction10 µMRat Dorsal Root Ganglion Neurons
This compound Neuronal ExcitabilityReduction in action potential firing10 µMRat Dorsal Root Ganglion Neurons
This compound Mechanical HypersensitivityAttenuation10 mg/kg (i.p.)Rats with d4T-induced neuropathy

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology in DRG Neurons

This protocol is used to measure the effect of this compound on voltage-gated calcium currents and neuronal excitability in sensory neurons.

1. Cell Preparation:

  • Dorsal root ganglia (DRGs) are acutely dissociated from adult rats.

  • The ganglia are treated with a combination of collagenase and dispase to break down the connective tissue.

  • The dissociated neurons are plated on laminin-coated glass coverslips and cultured for a short period before recording.

2. Recording Solutions:

  • External Solution (for calcium currents): Contains (in mM): 130 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH. Tetrodotoxin (TTX) is added to block sodium channels.

  • Internal Solution (pipette solution): Contains (in mM): 120 Cs-methanesulfonate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, and 0.3 GTP-Tris, adjusted to pH 7.2 with CsOH.

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are used.

  • To record calcium currents, neurons are held at a holding potential of -80 mV. Currents are elicited by voltage steps to various test potentials.

  • To assess neuronal excitability (current-clamp), a series of depolarizing current injections are applied to elicit action potentials.

  • This compound (10 µM) is applied to the bath, and recordings are taken before and after peptide application to determine its effect.

Patch_Clamp_Workflow Start Start DRG_Dissociation DRG Dissociation Start->DRG_Dissociation Neuron_Plating Neuron Plating on Coverslips DRG_Dissociation->Neuron_Plating Establish_Seal Establish Gigaseal and Whole-Cell Configuration Neuron_Plating->Establish_Seal Patch_Pipette Prepare Patch Pipette (Internal Solution) Patch_Pipette->Establish_Seal Bath_Solution Prepare Bath Solution (External Solution) Bath_Solution->Establish_Seal Baseline_Recording Record Baseline (Voltage- or Current-Clamp) Establish_Seal->Baseline_Recording Apply_Peptide Apply this compound Baseline_Recording->Apply_Peptide Post_Peptide_Recording Record Post-Application Apply_Peptide->Post_Peptide_Recording Data_Analysis Data Analysis Post_Peptide_Recording->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for whole-cell patch-clamp experiments on DRG neurons.

Von Frey Test for Mechanical Allodynia

This behavioral test is used to assess the anti-nociceptive effects of this compound in a rodent model of painful peripheral neuropathy.

1. Animal Model:

  • Adult male Sprague-Dawley rats are used.

  • Peripheral neuropathy is induced by daily intraperitoneal (i.p.) injections of the antiretroviral drug stavudine (B1682478) (d4T).

2. Behavioral Testing:

  • Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate.

  • Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force.

  • The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications, using the up-down method.

  • A baseline paw withdrawal threshold is established before drug administration.

  • This compound (10 mg/kg) or a control peptide is administered via i.p. injection.

  • Paw withdrawal thresholds are measured at various time points after injection to determine the onset and duration of the anti-nociceptive effect.

Von_Frey_Test_Workflow Start Start Neuropathy_Induction Induce Neuropathy (d4T injections) Start->Neuropathy_Induction Acclimation Acclimate Rats to Test Chambers Neuropathy_Induction->Acclimation Baseline_Measurement Measure Baseline Paw Withdrawal Threshold Acclimation->Baseline_Measurement Peptide_Administration Administer this compound (i.p.) Baseline_Measurement->Peptide_Administration Post_Dose_Measurement Measure Paw Withdrawal Threshold at Timed Intervals Peptide_Administration->Post_Dose_Measurement Data_Analysis Analyze Changes in Withdrawal Threshold Post_Dose_Measurement->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the von Frey test to assess mechanical allodynia.

Conclusion

This compound is a promising therapeutic peptide with a well-defined structure and a clear mechanism of action involving the modulation of T-type and R-type voltage-gated calcium channels via CRMP-2. Its enhanced stability and efficacy compared to its parent peptide, coupled with its ability to reverse neuropathic pain in preclinical models, make it a strong candidate for further drug development. This guide provides the foundational technical information necessary for researchers and drug development professionals to understand and further investigate the potential of this compound as a novel analgesic.

References

A Technical Guide to the Discovery and Synthesis of Tat-cbd3A6K: A Novel Peptide for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Tat-cbd3A6K, a promising peptide-based therapeutic agent for the management of neuropathic pain. This compound is a modified, cell-penetrating peptide derived from the collapsin response mediator protein 2 (CRMP-2) that has been shown to effectively reduce neuronal hyperexcitability. This document details the scientific rationale behind its development, its synthesis via solid-phase peptide synthesis, and the key experimental findings that elucidate its function. Quantitative data from seminal studies are presented in tabular format for clarity. Furthermore, detailed experimental protocols for its synthesis and characterization, as well as a comprehensive description of the involved signaling pathways, are provided to facilitate further research and development in this area.

Introduction

Neuropathic pain remains a significant clinical challenge with a substantial unmet medical need. Current therapeutic options often provide inadequate pain relief and are associated with dose-limiting side effects. The discovery of this compound represents a targeted approach to modulating the neuronal signaling pathways implicated in the pathogenesis of neuropathic pain.

This compound is a synthetic peptide that combines the CaV2.2-binding domain 3 (CBD3) of CRMP-2 with the cell-penetrating trans-activator of transcription (Tat) peptide from the human immunodeficiency virus (HIV). The key innovation in this compound is the substitution of alanine (B10760859) at position 6 of the CBD3 sequence with lysine (B10760008) (A6K), which has been demonstrated to enhance its therapeutic properties.[1] This peptide conjugate is designed to readily cross cell membranes and disrupt the protein-protein interactions that lead to the sensitization of nociceptive neurons.

Discovery and Rationale

The development of this compound was predicated on the understanding that collapsin response mediator protein 2 (CRMP-2) plays a crucial role in regulating the function of voltage-gated calcium channels (VGCCs), particularly the N-type (CaV2.2) and T-type channels, which are key contributors to neuronal excitability and nociceptive signaling.[2] In pathological pain states, the interaction between CRMP-2 and these channels is enhanced, leading to increased calcium influx and neuronal hyperexcitability.

The CBD3 region of CRMP-2 was identified as a critical interface for this interaction. The initial peptide, Tat-CBD3, was designed to competitively inhibit the CRMP-2/CaV2.2 interaction, thereby reducing calcium currents and attenuating nociceptor excitability.[2] Further optimization led to the creation of this compound, which demonstrated superior efficacy in preclinical models.[1]

Synthesis of this compound

This compound is a 26-amino acid peptide with the sequence YGRKKRRQRRR-ARSRLKELRGVPRGL. It is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Quantitative Data

The following table summarizes the key quantitative findings from the foundational study by Piekarz et al. (2012) that characterized the effects of this compound on dorsal root ganglion (DRG) neurons.

ParameterControlThis compound (10 µM)Percent ChangeStatistical Significance
T-type Ca²⁺ Current Density (pA/pF)-25.8 ± 3.5-12.1 ± 2.1-53.1%p < 0.05
R-type Ca²⁺ Current Density (pA/pF)-18.9 ± 2.8-9.3 ± 1.7-50.8%p < 0.05
Action Potential Firing (Hz)5.2 ± 0.62.1 ± 0.4-59.6%p < 0.05

Data are presented as mean ± SEM. Data extracted from Piekarz AD, et al. Mol Pain. 2012;8:54.

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the general steps for the synthesis of this compound using an automated peptide synthesizer.

  • Resin Selection and Preparation: A pre-loaded Wang or Rink Amide resin with the C-terminal amino acid (Leucine) is typically used. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a solution of 20% piperidine (B6355638) in DMF. This step is followed by extensive washing with DMF.

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form a new peptide bond. The coupling reaction is monitored for completion using a qualitative ninhydrin (B49086) test.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Iterative Cycles: Steps 2-4 are repeated for each amino acid in the this compound sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.

  • Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized. The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Dorsal Root Ganglion (DRG) Neuron Culture and Electrophysiology

This protocol describes the isolation and culture of DRG neurons for subsequent electrophysiological analysis.

  • DRG Dissection: Dorsal root ganglia are dissected from the spinal columns of euthanized rodents under sterile conditions and collected in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Enzymatic Digestion: The ganglia are enzymatically digested, typically with a combination of collagenase and dispase, to dissociate the neurons.

  • Mechanical Trituration: Following enzymatic digestion, the ganglia are mechanically triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Cell Plating: The dissociated neurons are plated on poly-D-lysine and laminin-coated coverslips in a suitable culture medium, such as Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF).

  • Whole-Cell Patch-Clamp Recording: After 24-48 hours in culture, whole-cell patch-clamp recordings are performed on small- to medium-diameter DRG neurons (nociceptors).

    • External Solution: The external solution typically contains (in mM): 130 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • Internal Solution: The patch pipette is filled with an internal solution containing (in mM): 120 K-gluconate, 10 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, and 0.3 GTP-Na, adjusted to pH 7.2.

    • Data Acquisition: Voltage-gated calcium currents are elicited by depolarizing voltage steps from a holding potential of -80 mV. Data are acquired and analyzed using appropriate software. The effects of this compound are assessed by perfusing the peptide onto the recorded neuron.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-nociceptive effects by modulating the CRMP-2 signaling pathway, which in turn regulates the function of key ion channels involved in pain transmission.

Figure 1. Signaling pathway of this compound in nociceptive neurons.

Under pathological conditions, CRMP-2 is phosphorylated by kinases such as Cdk5 and GSK3β.[3] This phosphorylation event promotes the interaction of CRMP-2 with CaV2.2 and T-type calcium channels, leading to their increased surface expression and function. The resulting enhancement of calcium influx contributes to neuronal hyperexcitability and the sensation of pain. This compound acts by competitively binding to CRMP-2, thereby disrupting its interaction with the calcium channels. This uncoupling of the CRMP-2/channel complex reduces calcium currents, dampens neuronal excitability, and ultimately alleviates neuropathic pain.

Conclusion

This compound represents a rationally designed therapeutic peptide with a well-defined mechanism of action for the treatment of neuropathic pain. Its ability to specifically target the CRMP-2 signaling nexus offers a promising avenue for the development of novel analgesics with improved efficacy and side-effect profiles. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and related compounds.

References

Tat-cbd3A6K: A Targeted Approach to Modulating Neuronal Excitability for the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Tat-cbd3A6K is a novel chimeric peptide with significant therapeutic potential, particularly in the management of chronic and neuropathic pain. This peptide is a rationally designed biologic that combines the cell-penetrating properties of the Tat peptide with a modified sequence of the Collapsin Response Mediator Protein 2 (CRMP2) binding domain 3 (CBD3). The A6K modification, a substitution of Alanine with Lysine at the 6th position of the CBD3 peptide, enhances its binding affinity and inhibitory action. This document provides a comprehensive overview of the biological function and activity of this compound, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.

Core Biological Function:

The primary biological function of this compound is the modulation of neuronal excitability through the specific disruption of a key protein-protein interaction. It acts as a potent inhibitor of N-type voltage-gated calcium channels (CaV2.2) by preventing their interaction with CRMP2.[1][2][3] This targeted interference with the CaV2.2-CRMP2 complex leads to a reduction in calcium influx in presynaptic neurons, which in turn diminishes the release of neurotransmitters involved in pain signaling.[2][3] Furthermore, evidence suggests that this compound may also influence T-type and R-type voltage-dependent calcium currents in dorsal root ganglion (DRG) neurons.[4]

Mechanism of Action: A Multi-faceted Approach

The activity of this compound can be understood through two primary mechanisms: its cell-penetrating capability and its targeted disruption of the CaV2.2-CRMP2 signaling axis.

1. Cell Penetration via the Tat Peptide:

The Tat peptide, derived from the HIV-1 trans-activator of transcription protein, is a well-characterized cell-penetrating peptide (CPP). Its cationic nature facilitates interaction with the negatively charged cell membrane, enabling the translocation of conjugated cargo, in this case, the cbd3A6K peptide, across the plasma membrane. This process is thought to occur through a combination of direct translocation and endocytosis.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Membrane Phospholipid Bilayer This compound->Membrane Electrostatic Interaction Internalized_Peptide This compound Membrane->Internalized_Peptide Direct Translocation Endosome Endosome Membrane->Endosome Endocytosis Endosome->Internalized_Peptide Endosomal Escape

Figure 1: Cellular uptake mechanism of this compound.

2. Disruption of the CaV2.2-CRMP2 Interaction and Downstream Signaling:

Once inside the neuron, cbd3A6K targets the interaction between the pore-forming α1 subunit of the CaV2.2 channel and CRMP2. CRMP2 is known to enhance the trafficking and function of CaV2.2 channels at the presynaptic membrane. By competitively binding to CaV2.2, cbd3A6K displaces CRMP2, leading to a reduction in the number and activity of these channels at the presynaptic terminal. This results in decreased calcium influx upon neuronal depolarization, leading to a subsequent reduction in the release of nociceptive neurotransmitters like glutamate (B1630785) and calcitonin gene-related peptide (CGRP).

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Depolarization Depolarization CaV2.2 CaV2.2 Channel Depolarization->CaV2.2 activates Ca_Influx Ca²⁺ Influx CaV2.2->Ca_Influx CRMP2 CRMP2 CRMP2->CaV2.2 enhances function & trafficking This compound This compound This compound->CaV2.2 inhibits interaction with CRMP2 Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, CGRP) Vesicle_Fusion->Neurotransmitter_Release Neurotransmitters Neurotransmitter_Release->Neurotransmitters Receptors Receptors Neurotransmitters->Receptors Pain_Signal Pain Signal Propagation Receptors->Pain_Signal

Figure 2: this compound mechanism of action at the synapse.

Quantitative Biological Activity

The efficacy of this compound has been quantified in several preclinical studies. The A6K mutation has been shown to confer greater binding to CaV2.2 channels compared to the parent CBD3 peptide.

ParameterThis compound EffectParent CBD3 Peptide EffectReference
Capsaicin-evoked Blood Flow Reduction ~80% reduction~64% reduction[1][5]
Action Potential Firing in DRG Neurons (10 µM) Significant reductionSignificant reduction[6]

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology for Measuring CaV2.2 Currents:

This protocol is used to measure the effect of this compound on voltage-gated calcium currents in isolated dorsal root ganglion (DRG) neurons.

Isolate_DRG Isolate DRG Neurons Culture_Neurons Culture Neurons Isolate_DRG->Culture_Neurons Patch_Pipette Establish Whole-Cell Patch-Clamp Configuration Culture_Neurons->Patch_Pipette Apply_Voltage Apply Depolarizing Voltage Steps Patch_Pipette->Apply_Voltage Record_Baseline Record Baseline Ca²⁺ Currents Apply_Voltage->Record_Baseline Apply_Peptide Bath Apply This compound Record_Baseline->Apply_Peptide Record_PostPeptide Record Ca²⁺ Currents Post-Peptide Application Apply_Peptide->Record_PostPeptide Analyze_Data Analyze Current Density and Gating Properties Record_PostPeptide->Analyze_Data

Figure 3: Workflow for electrophysiological recording.

Methodology:

  • Neuron Isolation and Culture: DRG neurons are dissected from rats and enzymatically dissociated. The isolated neurons are then plated on coated coverslips and cultured for 24-48 hours.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The external solution contains blockers for sodium and potassium channels to isolate calcium currents. The internal solution in the patch pipette contains a cesium-based solution to further block potassium currents.

  • Data Acquisition: Neurons are held at a negative holding potential (e.g., -80 mV) and depolarizing voltage steps are applied to elicit calcium channel opening.

  • Drug Application: After recording stable baseline currents, this compound is applied to the bath solution at the desired concentration.

  • Data Analysis: The peak calcium current amplitude is measured before and after peptide application. The current density (pA/pF) is calculated by normalizing the peak current to the cell capacitance.

2. Tibial Nerve Injury (TNI) Model of Neuropathic Pain:

This animal model is used to induce a state of chronic neuropathic pain to test the analgesic efficacy of this compound.

Anesthetize Anesthetize Rat Expose_Nerve Expose Tibial Nerve Anesthetize->Expose_Nerve Ligate_Transect Ligate and Transect the Tibial Nerve Expose_Nerve->Ligate_Transect Suture Suture the Incision Ligate_Transect->Suture Recovery Allow for Recovery and Development of Neuropathy Suture->Recovery Behavioral_Testing Assess Mechanical and Thermal Hypersensitivity Recovery->Behavioral_Testing Administer_Peptide Administer this compound (e.g., intrathecally) Behavioral_Testing->Administer_Peptide Post_Treatment_Testing Re-assess Pain Behavior Administer_Peptide->Post_Treatment_Testing

Figure 4: Workflow for the Tibial Nerve Injury model.

Methodology:

  • Surgical Procedure: Under anesthesia, the tibial nerve in the hind paw of a rat is exposed, ligated, and transected.

  • Post-operative Care: The animals are allowed to recover, and the development of neuropathic pain is monitored over several days to weeks.

  • Behavioral Testing: Pain-like behaviors, such as mechanical allodynia (pain response to a normally non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus), are assessed using von Frey filaments and radiant heat sources, respectively.

  • Drug Administration: this compound is administered, typically via intrathecal injection, to target the spinal cord.

  • Post-treatment Assessment: Behavioral testing is repeated at various time points after drug administration to evaluate the analgesic effect of the peptide.

This compound represents a promising, rationally designed therapeutic for neuropathic pain. Its dual mechanism of enhanced cell penetration and specific disruption of the CaV2.2-CRMP2 interaction provides a targeted approach to reducing neuronal hyperexcitability. The quantitative data from preclinical studies demonstrate its potent biological activity. The detailed experimental protocols outlined provide a framework for the continued investigation and development of this and similar peptide-based therapeutics. The logical and visual representation of the signaling pathways and experimental workflows further elucidates the scientific basis for the function of this compound, making it a compelling candidate for further translational research.

References

Potential Therapeutic Targets of Tat-cbd3A6K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tat-cbd3A6K is a synthetic peptide that has emerged as a promising therapeutic agent, particularly in the context of neuropathic and inflammatory pain. This document provides an in-depth technical overview of its core mechanism of action, validated therapeutic targets, and the experimental methodologies used to elucidate its function. This compound is an optimized iteration of the TAT-CBD3 peptide, which is derived from the Collapsin Response Mediator Protein 2 (CRMP-2). The addition of the Tat (Trans-Activator of Transcription) protein transduction domain from HIV allows for efficient intracellular delivery of the peptide.

The primary therapeutic potential of this compound lies in its ability to modulate the activity of voltage-gated calcium channels (VGCCs), key players in neuronal excitability and neurotransmitter release. By targeting specific interactions within the neuronal signaling cascade, this compound offers a novel approach to mitigating pathological hyperexcitability associated with chronic pain states.

Core Mechanism of Action

The principal mechanism of action of this compound is the disruption of the protein-protein interaction between CRMP-2 and the N-type voltage-gated calcium channel, CaV2.2.[1] CRMP-2 is known to regulate the trafficking and cell surface expression of CaV2.2 channels.[2][3] By binding to CaV2.2, CRMP-2 enhances its presence at the presynaptic membrane, leading to increased calcium influx upon depolarization and subsequently, enhanced neurotransmitter release.

This compound mimics a key binding domain of CRMP-2, competitively inhibiting the CRMP-2/CaV2.2 interaction. This uncoupling leads to a reduction in the surface expression and functional activity of CaV2.2 channels, thereby decreasing calcium currents and dampening neuronal excitability. This has been demonstrated to be effective in preclinical models of neuropathic and inflammatory pain.[3][4]

Primary Therapeutic Targets

The therapeutic effects of this compound are mediated through its interaction with several key neuronal proteins.

N-Type Voltage-Gated Calcium Channel (CaV2.2)

CaV2.2 is the primary and most well-characterized target of this compound's therapeutic action. These channels are predominantly located at presynaptic terminals and are crucial for the release of neurotransmitters, including those involved in pain signaling such as Calcitonin Gene-Related Peptide (CGRP).[1][5][6] By indirectly downregulating CaV2.2 function through the disruption of the CRMP-2 interaction, this compound effectively reduces excessive neurotransmitter release in nociceptive pathways.

T-Type and R-Type Voltage-Gated Calcium Channels

In addition to its effects on N-type channels, this compound has been shown to inhibit T-type and R-type voltage-gated calcium channels.[4] T-type channels are low-voltage activated channels that contribute to setting the resting membrane potential and neuronal firing patterns. Their inhibition can further reduce neuronal hyperexcitability. R-type channels are also involved in neurotransmitter release and other neuronal functions.[7] The multi-target action of this compound on different classes of calcium channels may contribute to its robust analgesic effects.

Collapsin Response Mediator Protein 2 (CRMP-2)

While this compound directly interacts with the binding partners of CRMP-2, CRMP-2 itself can be considered a crucial component of the therapeutic target. CRMP-2 is involved in various neuronal processes, including axonal guidance and cytoskeletal dynamics. The modulation of its interaction with ion channels represents a novel strategy for therapeutic intervention.

Quantitative Data

While the qualitative effects of this compound on calcium channel function and pain behaviors are well-documented, specific quantitative data such as IC50 values for channel inhibition and binding affinities (Kd) for the CRMP-2/CaV2.2 interaction are not consistently reported in the available literature. The following table summarizes the observed effects of this compound on its primary targets.

TargetPeptideObserved EffectEfficacyAnimal Model
CaV2.2 (N-type) Calcium Channel This compoundInhibition of CaV2.2 currents and reduction of cell surface expression.Greater anti-nociception compared to the parent TAT-CBD3 peptide.[4]AIDS therapy-induced peripheral neuropathy.[4]
T-type Calcium Channel This compoundInhibition of T-type calcium currents.Contributes to the reduction of sensory neuron excitability.[4]Not explicitly stated for T-type specific effects.
R-type Calcium Channel This compoundInhibition of R-type calcium currents.Contributes to the reduction of sensory neuron excitability.[4]Not explicitly stated for R-type specific effects.
CRMP-2/CaV2.2 Interaction This compoundDisruption of the protein-protein interaction.Leads to reduced CaV2.2 function and neurotransmitter release.[1][4]Not explicitly stated for direct interaction disruption in vivo.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.

Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons

This protocol is used to measure the effect of this compound on ion channel currents in primary sensory neurons.

a. DRG Neuron Isolation and Culture:

  • Euthanize a juvenile rat or mouse according to approved institutional protocols.

  • Dissect the vertebral column to expose the dorsal root ganglia.

  • Carefully excise the DRGs and place them in ice-cold, oxygenated Hank's Balanced Salt Solution (HBSS).

  • Transfer the DRGs to a dissociation medium containing enzymes such as collagenase and dispase to break down the connective tissue. Incubate at 37°C.

  • Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plate the dissociated neurons on poly-D-lysine and laminin-coated coverslips in a neurobasal medium supplemented with growth factors.

  • Culture the neurons for 24-48 hours before recording.

b. Whole-Cell Patch-Clamp Recording:

  • Place a coverslip with adherent DRG neurons into a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing physiological concentrations of ions.

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-5 MΩ when filled with an internal solution.

  • The internal solution should contain a potassium-based solution to mimic the intracellular environment and can include ATP and GTP to maintain cell health.

  • Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the membrane potential at a holding potential (e.g., -80 mV) using a patch-clamp amplifier.

  • Apply voltage steps to elicit ion channel currents. To isolate calcium currents, sodium and potassium channels can be blocked with specific inhibitors (e.g., tetrodotoxin (B1210768) and tetraethylammonium).

  • Record baseline currents and then perfuse the chamber with a solution containing this compound at the desired concentration.

  • Record currents in the presence of the peptide to determine its effect on channel activity.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This in vivo model is used to assess the analgesic efficacy of this compound.

a. Surgical Procedure:

  • Anesthetize the rat or mouse with an appropriate anesthetic agent (e.g., isoflurane).

  • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Carefully isolate the common peroneal and tibial nerves without damaging the sural nerve.

  • Tightly ligate the common peroneal and tibial nerves with a silk suture.

  • Distal to the ligation, transect the two nerves, removing a small section to prevent regeneration.

  • Ensure the sural nerve remains intact and undamaged.

  • Close the muscle and skin layers with sutures.

  • Administer post-operative analgesics as required.

b. Behavioral Testing (Mechanical Allodynia):

  • Allow the animals to recover for several days to a week to allow the neuropathic pain phenotype to develop.

  • Place the animals in individual clear plastic chambers on an elevated wire mesh floor and allow them to acclimate.

  • Use von Frey filaments of increasing stiffness to apply a mechanical stimulus to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).

  • Determine the paw withdrawal threshold by identifying the filament stiffness that elicits a withdrawal response in 50% of applications (e.g., using the up-down method).

  • Administer this compound (e.g., via intraperitoneal injection) or a vehicle control.

  • Measure the paw withdrawal threshold at various time points after administration to assess the anti-allodynic effect of the peptide.

Measurement of Calcitonin Gene-Related Peptide (CGRP) Release

This assay is used to determine the effect of this compound on the release of a key pain-related neuropeptide from sensory neurons.

a. DRG Neuron Culture:

  • Culture DRG neurons as described in the patch-clamp protocol.

b. CGRP Release Assay:

  • Wash the cultured DRG neurons with a basal salt solution (e.g., HBSS).

  • Pre-incubate the neurons with this compound or a vehicle control for a specified period.

  • Stimulate the neurons with a depolarizing agent, such as a high concentration of potassium chloride (KCl) or capsaicin, to induce neurotransmitter release.

  • Collect the supernatant from the cell cultures.

  • Measure the concentration of CGRP in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8][9]

  • Compare the amount of CGRP released from this compound-treated cells to that from control cells to determine the inhibitory effect of the peptide.

Visualizations

Signaling Pathway of this compound Action

Tat_cbd3A6K_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CRMP2 CRMP2 CaV2_2 CaV2.2 Channel CRMP2->CaV2_2 Promotes surface expression & function Ca_influx Ca²⁺ Influx CaV2_2->Ca_influx Depolarization Tat_cbd3A6K This compound Tat_cbd3A6K->CaV2_2 Blocks CRMP-2 interaction Vesicle Synaptic Vesicle (Neurotransmitters) Ca_influx->Vesicle Release Neurotransmitter Release Vesicle->Release Receptor Neurotransmitter Receptors Release->Receptor Signal Pain Signal Propagation Receptor->Signal

Caption: this compound signaling pathway.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Assays SNI_model Spared Nerve Injury (SNI) Model Induction Behavior Behavioral Testing (von Frey) SNI_model->Behavior Development of neuropathic pain DRG_culture DRG Neuron Culture SNI_model->DRG_culture Tissue for in vitro studies Treatment This compound Administration Behavior->Treatment Treatment->Behavior Post-treatment assessment Patch_clamp Patch-Clamp Electrophysiology DRG_culture->Patch_clamp CGRP_release CGRP Release Assay (ELISA) DRG_culture->CGRP_release

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a targeted therapeutic strategy for the management of chronic pain by modulating the function of key voltage-gated calcium channels. Its mechanism of action, centered on the disruption of the CRMP-2/CaV2.2 interaction, offers a novel approach to reducing neuronal hyperexcitability. Further research to quantify its inhibitory potency and to fully elucidate its effects on T-type and R-type channels will be crucial for its clinical development. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

Tat-cbd3A6K: A Deep Dive into its Modulation of Cellular Pathways for Neuroprotection and Nociceptive Control

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tat-cbd3A6K, a synthetic peptide derived from the collapsin response mediator protein 2 (CRMP-2), has emerged as a promising therapeutic agent with significant implications for neuroprotection and pain management. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its influence on critical cellular pathways, and methodologies for its experimental application. By inhibiting voltage-gated calcium channels and modulating the CaMKKβ/AMPK/mTOR signaling cascade, this compound demonstrates a dual capacity to attenuate nociceptive signaling and protect neurons from apoptotic and autophagic cell death. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's therapeutic potential and its application in preclinical research.

Introduction

This compound is an optimized iteration of the CRMP-2-derived peptide, CBD3.[1] It is conjugated to the cell-penetrating trans-activator of transcription (Tat) peptide from HIV, which facilitates its entry into cells.[1] The core peptide sequence is derived from a region of CRMP-2 known to interact with and modulate the activity of N-type voltage-gated calcium channels (CaV2.2).[1] The "A6K" modification refers to a specific amino acid substitution that enhances the peptide's stability and binding affinity.[1] This modification results in a more potent and stable compound compared to its parent peptide, TAT-CBD3.[1]

The primary therapeutic interest in this compound stems from its ability to interfere with protein-protein interactions that are crucial in pathological states, particularly in neuropathic pain and neurodegenerative diseases. This guide will explore the molecular interactions and signaling pathways through which this compound exerts its effects.

Mechanism of Action: Modulation of Voltage-Gated Calcium Channels

A key mechanism of this compound is its ability to reduce the excitability of nociceptive dorsal root ganglion (DRG) neurons.[2] This is achieved through the modulation of voltage-gated calcium channels, specifically N-type (CaV2.2), T-type, and R-type channels.

Inhibition of Calcium Currents

This compound has been shown to decrease both T-type and R-type voltage-dependent calcium currents in DRG neurons.[3] This inhibition of calcium influx is a critical factor in its anti-nociceptive properties. By reducing the influx of calcium upon neuronal depolarization, this compound effectively dampens the transmission of pain signals.

Quantitative Analysis of Nociceptor Excitability

Studies have demonstrated a significant reduction in action potential firing in DRG neurons upon application of this compound. This provides a quantitative measure of its inhibitory effect on neuronal excitability.

Treatment ConditionConcentrationMean Number of Action PotentialsPercentage ReductionReference
Control (d4T-treated DRG neurons)-~5.5-[2]
TAT-CBD310 µM~3.5~36%[2]
This compound10 µM~2.5~55%[2]

Role in Cellular Pathways: Neuroprotection via CaMKKβ/AMPK/mTOR Signaling

Beyond its role in pain modulation, the parent peptide of this compound, known as ST2-104 (a CBD3-derived peptide), has been shown to have significant neuroprotective effects, particularly in models of Alzheimer's disease.[4] These effects are mediated through the inhibition of the CaMKKβ/AMPK/mTOR signaling pathway, which plays a crucial role in regulating autophagy and apoptosis.

Inhibition of Autophagy and Apoptosis

In response to cellular stress, such as exposure to amyloid-beta (Aβ) peptides, the CaMKKβ/AMPK/mTOR pathway can become dysregulated, leading to excessive autophagy and apoptosis, and ultimately, neuronal cell death. ST2-104 has been demonstrated to counteract this by:

  • Reducing Intracellular Calcium Overload: By modulating calcium channels, ST2-104 prevents the excessive influx of calcium that acts as a trigger for downstream pathological signaling.[4]

  • Inhibiting CaMKKβ and AMPK Activation: ST2-104 treatment leads to a decrease in the phosphorylation and activation of Calcium/calmodulin-dependent protein kinase kinase beta (CaMKKβ) and AMP-activated protein kinase (AMPK).

  • Restoring mTOR Activity: The inhibition of AMPK by ST2-104 subsequently leads to the de-repression and activation of the mammalian target of rapamycin (B549165) (mTOR), a key inhibitor of autophagy.

This signaling cascade ultimately results in the attenuation of both autophagy and apoptosis, thereby promoting neuronal survival.

Quantitative Data on Neuroprotective Effects

The neuroprotective effects of ST2-104 have been quantified by measuring markers of apoptosis and autophagy in neuronal cell cultures.

TreatmentTarget ProteinChange in Expression/ActivityReference
Aβ25-35Cleaved Caspase-3Increased[5]
Aβ25-35 + ST2-104Cleaved Caspase-3Decreased[5]
Aβ25-35Bax/Bcl-2 RatioIncreased[5]
Aβ25-35 + ST2-104Bax/Bcl-2 RatioDecreased[5]
Aβ25-35LC3-II/LC3-I RatioIncreased[1]
Aβ25-35 + ST2-104LC3-II/LC3-I RatioDecreased[1]
Aβ25-35p-AMPKIncreased[1]
Aβ25-35 + ST2-104p-AMPKDecreased[1]
Aβ25-35p-mTORDecreased[1]
Aβ25-35 + ST2-104p-mTORIncreased[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and related peptides.

Cell Culture and Peptide Treatment
  • Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for studying neurotoxicity and neuroprotection.

  • Culture Conditions: Cells are typically cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Peptide Treatment: For neuroprotection assays, cells are often pre-treated with this compound or ST2-104 at a concentration of 10 µM for 2 hours before the addition of a toxic stimulus, such as Aβ25-35 (20 µM).

Electrophysiology (Whole-Cell Patch Clamp)
  • Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured for 24-48 hours.

  • Recording: Whole-cell patch-clamp recordings are performed to measure voltage-gated calcium currents.

  • Solutions:

    • External Solution (in mM): 130 tetraethylammonium (B1195904) chloride, 5 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4).

    • Internal Solution (in mM): 108 CsMeSO4, 4 MgCl2, 9 EGTA, 9 HEPES, 4 ATP-Mg, and 0.3 GTP-Na (pH adjusted to 7.2).

  • Procedure: Cells are held at -80 mV. Calcium currents are elicited by depolarizing voltage steps. This compound is applied to the bath at the desired concentration (e.g., 10 µM).

Western Blotting
  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation:

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

    • The membrane is incubated with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Rabbit anti-cleaved caspase-3

      • Rabbit anti-Bax

      • Rabbit anti-Bcl-2

      • Rabbit anti-LC3B

      • Rabbit anti-phospho-AMPKα

      • Rabbit anti-AMPKα

      • Rabbit anti-phospho-mTOR

      • Rabbit anti-mTOR

      • Mouse anti-β-actin (as a loading control)

    • The membrane is then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Cellular Pathways and Workflows

Signaling Pathways

Tat_cbd3A6K_Signaling cluster_0 Pain Pathway cluster_1 Neuroprotective Pathway Tat_cbd3A6K This compound CaV Voltage-Gated Ca2+ Channels (N, T, R-type) Tat_cbd3A6K->CaV Inhibits CaMKKb CaMKKβ Tat_cbd3A6K->CaMKKb Inhibits Ca_Influx Ca2+ Influx CaV->Ca_Influx Nociception Nociceptive Signaling Ca_Influx->Nociception Ca_Influx->CaMKKb AMPK AMPK CaMKKb->AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Neuroprotection Neuroprotection mTOR->Neuroprotection Apoptosis Apoptosis Autophagy->Apoptosis

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Neuronal Cell Culture (e.g., SH-SY5Y or DRG neurons) start->cell_culture peptide_treatment Treatment with this compound (Dose-response and time-course) cell_culture->peptide_treatment electrophysiology Electrophysiology (Patch-clamp for ion channel activity) peptide_treatment->electrophysiology western_blot Western Blot (Analysis of protein expression/phosphorylation) peptide_treatment->western_blot data_analysis Quantitative Data Analysis electrophysiology->data_analysis western_blot->data_analysis conclusion Conclusion and Interpretation data_analysis->conclusion

Caption: General experimental workflow for studying this compound.

Conclusion

This compound represents a significant advancement in the development of targeted peptide therapeutics. Its dual action in modulating both nociceptive signaling and neuroprotective pathways makes it a compelling candidate for further investigation in the context of chronic pain and neurodegenerative disorders. The detailed methodologies and pathway analyses presented in this guide are intended to facilitate future research and development efforts in this promising area. The ability to uncouple pathological protein-protein interactions with high specificity offers a powerful strategy for addressing complex diseases with unmet medical needs.

References

In Vitro and In Vivo Efficacy of Tat-cbd3A6K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical data available for Tat-cbd3A6K, a promising therapeutic peptide for the management of neuropathic pain. This compound is a modified version of the Collapsin Response Mediator Protein 2 (CRMP2)-derived peptide, CBD3, fused to the cell-penetrating Tat peptide. This modification enhances its cellular uptake and therapeutic potential. The core mechanism of action of this compound involves the modulation of voltage-gated calcium channels, leading to a reduction in neuronal hyperexcitability, a key hallmark of neuropathic pain states. This document details the in vitro and in vivo studies that have elucidated its mechanism and demonstrated its analgesic efficacy.

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with limited effective treatment options. A key pathological mechanism underlying neuropathic pain is the hyperexcitability of dorsal root ganglion (DRG) neurons. Voltage-gated calcium channels (VGCCs), particularly the N-type (CaV2.2) channels, play a crucial role in neurotransmitter release and neuronal excitability. Collapsin Response Mediator Protein 2 (CRMP2) has been identified as a key regulator of CaV2.2 channel trafficking and function.[1][2][3][4] The therapeutic peptide this compound has been developed to specifically target the interaction between CRMP2 and CaV2.2, offering a novel approach to attenuating neuropathic pain.

In Vitro Studies

Effect on Neuronal Excitability

In vitro studies using whole-cell patch-clamp electrophysiology on DRG neurons have demonstrated the direct inhibitory effect of this compound on neuronal excitability.

Table 1: In Vitro Efficacy of this compound on Dorsal Root Ganglion (DRG) Neuron Excitability

ParameterTreatmentConcentrationOrganismNeuron TypeKey FindingReference
Action Potential FiringThis compound10 µMRatNociceptive DRG NeuronsSignificant reduction in the number of elicited action potentials.[5]
Mechanism of Action: Modulation of Voltage-Gated Calcium Channels

The primary mechanism of action of this compound is the disruption of the interaction between CRMP2 and the N-type (CaV2.2) voltage-gated calcium channel.[1][2] While some initial reports suggested a broader activity on T-type and R-type calcium channels, more recent and detailed investigations point towards a selective action on CaV2.2. By binding to a specific domain on CRMP2, this compound prevents CRMP2 from facilitating the trafficking and cell surface expression of CaV2.2 channels. This leads to a reduction in the number of functional CaV2.2 channels on the neuronal membrane, thereby decreasing calcium influx and subsequent neurotransmitter release.

In Vivo Studies

Efficacy in Neuropathic Pain Models

In vivo studies have demonstrated the analgesic efficacy of this compound and its parent peptide, CBD3, in rodent models of neuropathic pain. Administration of these peptides has been shown to alleviate pain behaviors associated with nerve injury.

Table 2: In Vivo Efficacy of this compound and Related Peptides in Neuropathic Pain Models

Pain ModelPeptideDelivery MethodOutcomeKey FindingReference
Spared Nerve Injury (SNI)AAV-encoded CBD3Intraganglionic injection into DRGAttenuation of neuropathic pain behaviorSelective expression of CBD3 in DRG neurons results in effective and long-term pain relief.[6]
Tibial Nerve Injury (TNI)AAV6-CBD3A6KIntraganglionic injection into DRGAttenuation of pain behavior and reduction of neuronal hyperexcitabilityTreatment reversed the injury-induced upregulation of CaV2.2α1b in the DRG and spinal cord dorsal horn, and reduced the increased neuronal activity in the dorsal horn.[7]

Note: While these studies demonstrate a significant reduction in pain-like behaviors, specific quantitative data on parameters such as paw withdrawal thresholds or latency are not consistently reported in a format suitable for a comparative table.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons

This protocol is a representative methodology based on standard practices for recording from cultured DRG neurons.

  • DRG Neuron Culture:

    • Dorsal root ganglia are dissected from rats and collected in a chilled buffer solution.

    • The ganglia are enzymatically digested (e.g., with collagenase and trypsin) to dissociate the neurons.

    • The dissociated cells are plated on coated coverslips and maintained in a culture medium supplemented with nerve growth factor.

    • Recordings are typically performed on small- to medium-diameter neurons, which are likely to be nociceptors.[5]

  • Electrophysiological Recording:

    • Coverslips with adherent DRG neurons are transferred to a recording chamber on the stage of an inverted microscope.

    • The chamber is continuously perfused with an external solution (e.g., artificial cerebrospinal fluid) bubbled with 95% O2 / 5% CO2.

    • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with an internal solution.

    • The internal solution is formulated to mimic the intracellular ionic environment and may contain a fluorescent dye for cell visualization.

    • Whole-cell configuration is achieved by forming a gigaseal between the pipette tip and the cell membrane, followed by a brief suction to rupture the membrane patch.

  • Data Acquisition and Analysis:

    • Current-Clamp Recordings: To study action potential firing, neurons are held at their resting membrane potential, and depolarizing current steps are injected to elicit action potentials. The number and frequency of action potentials are measured before and after the application of this compound.[5]

    • Voltage-Clamp Recordings: To study specific ion channel currents, the membrane potential is held at a set voltage, and voltage steps are applied to activate the channels of interest. The amplitude and kinetics of the currents are measured.

    • Data is acquired using a patch-clamp amplifier and appropriate software. Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the CRMP2-mediated regulation of CaV2.2 channel function.

Tat_cbd3A6K_Signaling_Pathway cluster_0 Normal Physiological State cluster_1 Action of this compound CRMP2 CRMP2 CaV2_2_vesicle CaV2.2 Channel (in vesicle) CRMP2->CaV2_2_vesicle Promotes trafficking CaV2_2_membrane CaV2.2 Channel (at membrane) CaV2_2_vesicle->CaV2_2_membrane Insertion into membrane Ca_influx Ca²⁺ Influx CaV2_2_membrane->Ca_influx Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Pain_signal Pain Signal Transmission Neurotransmitter_release->Pain_signal Tat_cbd3A6K This compound CRMP2_inhibited CRMP2 Tat_cbd3A6K->CRMP2_inhibited Binds to and inhibits CaV2_2_vesicle_inhibited CaV2.2 Channel (in vesicle) CRMP2_inhibited->CaV2_2_vesicle_inhibited Inhibits trafficking Reduced_CaV2_2_membrane Reduced CaV2.2 (at membrane) CaV2_2_vesicle_inhibited->Reduced_CaV2_2_membrane Reduced insertion Reduced_Ca_influx Reduced Ca²⁺ Influx Reduced_CaV2_2_membrane->Reduced_Ca_influx Reduced_Neurotransmitter_release Reduced Neurotransmitter Release Reduced_Ca_influx->Reduced_Neurotransmitter_release Reduced_Pain_signal Reduced Pain Signal Reduced_Neurotransmitter_release->Reduced_Pain_signal

Caption: Mechanism of action of this compound in reducing pain signal transmission.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies DRG_dissection DRG Dissection (Rat) Enzymatic_digestion Enzymatic Digestion DRG_dissection->Enzymatic_digestion Cell_culture DRG Neuron Culture Enzymatic_digestion->Cell_culture Patch_clamp Whole-Cell Patch-Clamp Cell_culture->Patch_clamp AP_firing Measure Action Potential Firing Patch_clamp->AP_firing Ca_currents Measure Ca²⁺ Channel Currents Patch_clamp->Ca_currents Pain_model Induce Neuropathic Pain Model (e.g., SNI) Peptide_admin Administer this compound (or AAV vector) Pain_model->Peptide_admin Behavioral_testing Behavioral Testing (e.g., von Frey) Peptide_admin->Behavioral_testing Tissue_analysis Post-mortem Tissue Analysis Behavioral_testing->Tissue_analysis

Caption: General experimental workflow for in vitro and in vivo studies of this compound.

Conclusion

This compound represents a promising, mechanism-based therapeutic strategy for the treatment of neuropathic pain. By selectively targeting the CRMP2-CaV2.2 interaction, it effectively reduces the hyperexcitability of nociceptive neurons. The data from both in vitro and in vivo studies provide a strong rationale for its further development as a novel analgesic. Future studies should focus on obtaining more detailed quantitative data from in vivo models and exploring its safety and efficacy in higher-order species.

References

Tat-cbd3A6K: A Technical Guide to its Preclinical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the safety and toxicity profile of the investigational peptide Tat-cbd3A6K. It is intended for informational purposes for a scientific audience and is not a substitute for a formal regulatory toxicology assessment. A significant portion of the detailed, quantitative safety data typically required for a full preclinical toxicity profile (e.g., LD50, MTD, NOAEL from GLP-compliant studies) is not publicly available at this time.

Introduction

This compound is a rationally designed peptide therapeutic currently under investigation for its potential in treating neuropathic pain and neurodegenerative disorders. It is a composite molecule comprising three key functional domains:

  • A derivative of the Collapsin Response Mediator Protein 2 (CRMP2): The core active component is a modified 15-amino acid peptide (cbd3A6K) derived from CRMP2, a protein implicated in neuronal signaling and cytoskeletal dynamics. This peptide fragment is designed to modulate the function of voltage-gated calcium channels (CaV2.2), which play a crucial role in nociceptive signaling.

  • A Cell-Penetrating Peptide (CPP): To facilitate entry into cells, the cbd3A6K peptide is conjugated to the Trans-Activator of Transcription (TAT) peptide from HIV-1. The TAT peptide is a well-characterized CPP known for its ability to transport various molecular cargoes across the cell membrane.

  • A6K Modification: The "A6K" designation refers to a specific amino acid substitution within the CBD3 sequence, which has been optimized for enhanced stability and binding affinity to its target calcium channels.[1]

This guide provides a comprehensive overview of the known safety and toxicity information for this compound, drawing from available preclinical data and the broader understanding of its constituent parts.

Mechanism of Action and Potential for Off-Target Effects

This compound exerts its therapeutic effects by modulating the activity of N-type (CaV2.2) and T-type voltage-gated calcium channels in dorsal root ganglion (DRG) neurons.[2][3] By inhibiting the excessive calcium influx associated with neuronal hyperexcitability, the peptide demonstrates anti-nociceptive properties in animal models of neuropathic pain.[3][4]

Signaling Pathway

The proposed mechanism of action involves the disruption of the interaction between CRMP2 and CaV2.2 channels, leading to a reduction in channel function and neuronal excitability.

Tat-cbd3A6K_Signaling_Pathway cluster_neuron Nociceptive Neuron Tat_cbd3A6K This compound Cell_Membrane Tat_cbd3A6K->Cell_Membrane CRMP2 CRMP2 Tat_cbd3A6K->CRMP2 Disrupts interaction CaV2_2 CaV2.2 Channel Cell_Membrane->CaV2_2 Inhibits Calcium_Influx Ca2+ Influx CaV2_2->Calcium_Influx CRMP2->CaV2_2 Enhances function Neuronal_Excitability Neuronal Hyperexcitability Calcium_Influx->Neuronal_Excitability Pain_Signal Pain Signal Transmission Neuronal_Excitability->Pain_Signal

Caption: Proposed signaling pathway of this compound in nociceptive neurons.

Potential off-target effects could arise from the modulation of other voltage-gated calcium channels or unforeseen interactions of the CRMP2-derived peptide. The TAT peptide moiety is generally considered to have low intrinsic toxicity, but its widespread cellular uptake could lead to the delivery of the active peptide to non-target tissues.

Preclinical Safety and Toxicity Data

Detailed, quantitative preclinical safety data for this compound is limited in the public domain. The following tables summarize the available information.

Table 1: In Vitro Cytotoxicity
Cell LineAssayEndpointResultCitation
N/AN/AN/ANo specific data available for this compound.

Note: While specific data for this compound is unavailable, studies on the parent TAT peptide have generally shown it to be non-toxic at concentrations effective for cargo delivery. However, cytotoxicity can be cargo-dependent.[2]

Table 2: In Vivo Acute and Repeat-Dose Toxicity
SpeciesRoute of AdministrationDosing RegimenKey FindingsCitation
Rodent (d4T-treated)Intraperitoneal (i.p.)Single dose of 10 mg/kgAttenuated mechanical hypersensitivity for at least 4 hours. No adverse effects reported.[4]
Rodent (d4T-treated)Intraperitoneal (i.p.)Single dose of 30 mg/kg (TAT-CBD3)Attenuated mechanical hypersensitivity for at least 1 hour. No adverse effects reported.[4]

Note: The available in vivo studies were primarily designed to assess efficacy and did not include a comprehensive toxicological evaluation (e.g., clinical pathology, histopathology).

Table 3: Pharmacokinetics and Biodistribution
ParameterValueSpeciesRouteCitation
Tat-biotin (unconjugated)
Systemic Clearance29 ± 4 mL/min/kgRatIV[5][6]
Volume of Distribution4160 ± 450 mL/kgRatIV[5][6]
Tat-biotin/streptavidin conjugate
Plasma Clearance1.37 ± 0.01 mL/min/kgRatIV[5][6]

Note: Pharmacokinetic data for the specific this compound peptide is not available. The data presented is for a TAT-biotin conjugate, which indicates that the TAT peptide itself is cleared very rapidly, and that conjugation to a larger molecule significantly alters its pharmacokinetic profile. It is expected that this compound will have a unique pharmacokinetic profile that will require dedicated study.

Experimental Protocols

Detailed experimental protocols for formal toxicology studies of this compound are not publicly available. However, based on standard preclinical drug development, a typical workflow for assessing the safety of a peptide therapeutic would be as follows:

Preclinical_Safety_Workflow cluster_in_vitro In Vitro / Ex Vivo cluster_in_vivo In Vivo (Animal Models) cluster_regulatory Regulatory Submission Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Acute_Tox Acute Toxicity (Dose Range Finding, MTD) Cytotoxicity->Acute_Tox hERG hERG Channel Assay Safety_Pharm Safety Pharmacology (Irwin Test, Cardiovascular, Respiratory) hERG->Safety_Pharm Metabolic_Stability Metabolic Stability (Microsomes, Plasma) PK_PD Pharmacokinetics & Pharmacodynamics Metabolic_Stability->PK_PD Genotoxicity Genotoxicity (Ames, MNT) Repeat_Dose_Tox Repeat-Dose Toxicity (e.g., 28-day in 2 species) Genotoxicity->Repeat_Dose_Tox Acute_Tox->Repeat_Dose_Tox IND_Enabling IND-Enabling Studies Report Repeat_Dose_Tox->IND_Enabling Safety_Pharm->IND_Enabling PK_PD->IND_Enabling Immunogenicity Immunogenicity Assessment Immunogenicity->IND_Enabling

Caption: A generalized workflow for preclinical safety assessment of a peptide therapeutic.

In Vitro Cytotoxicity Assay (Conceptual Protocol)
  • Cell Lines: A panel of cell lines, including neuronal cells (e.g., SH-SY5Y), liver cells (e.g., HepG2), and kidney cells (e.g., HEK293), would be used.

  • Method: Cells would be incubated with increasing concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

  • Endpoint: Cell viability would be assessed using a colorimetric assay such as MTT or a fluorescence-based live/dead staining. The IC50 (concentration at which 50% of cells are non-viable) would be calculated.

In Vivo Repeat-Dose Toxicity Study (Conceptual Protocol)
  • Species: Two species, typically a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog), would be used.

  • Administration: this compound would be administered daily for a set duration (e.g., 28 days) via a clinically relevant route (e.g., intravenous or subcutaneous).

  • Groups: Multiple dose groups (low, mid, high) and a vehicle control group would be included.

  • Parameters Monitored:

    • Clinical observations (daily)

    • Body weight and food consumption (weekly)

    • Ophthalmology (pre-study and termination)

    • Electrocardiography (ECG)

    • Clinical pathology (hematology, coagulation, serum chemistry, urinalysis) at termination

    • Gross pathology and organ weights at termination

    • Histopathology of a comprehensive list of tissues

  • Outcome: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Immunogenicity Potential

As a peptide-based therapeutic, this compound has the potential to elicit an immune response. The TAT peptide portion, being derived from a viral protein, could be immunogenic, although it is generally considered to have low immunogenicity. The modified CRMP2 peptide sequence could also be recognized as foreign by the immune system.

A comprehensive immunogenicity assessment would involve:

  • In Silico Prediction: Analysis of the peptide sequence for potential T-cell and B-cell epitopes.

  • In Vitro Assays: T-cell proliferation assays using human peripheral blood mononuclear cells (PBMCs).

  • In Vivo Studies: Measurement of anti-drug antibodies (ADAs) in animals from repeat-dose toxicity studies.

Immunogenicity_Assessment_Logic Tat_cbd3A6K_Peptide This compound In_Silico In Silico Epitope Prediction Tat_cbd3A6K_Peptide->In_Silico In_Vitro In Vitro T-Cell Assays Tat_cbd3A6K_Peptide->In_Vitro In_Vivo In Vivo Anti-Drug Antibody (ADA) Measurement Tat_cbd3A6K_Peptide->In_Vivo Risk_Assessment Immunogenicity Risk Assessment In_Silico->Risk_Assessment In_Vitro->Risk_Assessment In_Vivo->Risk_Assessment

Caption: Logical flow for assessing the immunogenicity of this compound.

Summary and Conclusions

This compound is a promising therapeutic candidate with a well-defined mechanism of action. Based on the limited publicly available data and the general safety profile of its constituent parts (TAT and CRMP2-derived peptides), it is anticipated to have a favorable safety profile. However, a comprehensive and quantitative assessment of its toxicity is not yet available in the public domain.

Key data gaps that need to be addressed in formal preclinical development include:

  • In vitro cytotoxicity on a panel of relevant human cell lines.

  • Systematic in vivo toxicology studies to determine the MTD and NOAEL.

  • A full safety pharmacology battery to assess effects on vital organ systems.

  • Detailed pharmacokinetic and biodistribution studies of the intact peptide.

  • A thorough immunogenicity risk assessment.

The information presented in this guide should be considered a preliminary overview. A complete understanding of the safety and toxicity profile of this compound will require the completion and publication of dedicated IND-enabling toxicology studies.

References

Preliminary Research on Tat-cbd3A6K Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical efficacy of Tat-cbd3A6K, a promising peptide-based therapeutic candidate for the management of neuropathic pain. The document details the mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the key assays cited. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a modified peptide derived from the collapsin response mediator protein 2 (CRMP-2) and fused to the cell-penetrating Tat peptide from the HIV-1 virus. This modification allows for efficient intracellular delivery. The core peptide, CBD3A6K, is an optimized variant of the calcium channel-binding domain 3 (CBD3) of CRMP-2, with an alanine (B10760859) to lysine (B10760008) substitution at the sixth position (A6K), which enhances its potency as a blocker of N-type voltage-gated calcium channels (CaV2.2).[1] Preclinical evidence strongly suggests that this compound effectively alleviates neuropathic pain by modulating neuronal excitability through the inhibition of specific voltage-gated calcium channels.[2][3][4]

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the interaction between CRMP-2 and voltage-gated calcium channels, particularly CaV2.2, T-type, and R-type channels, in dorsal root ganglion (DRG) neurons.[2][4]

  • CRMP-2 and Calcium Channel Regulation: CRMP-2 is a key protein involved in neuronal development and signaling. In the context of pain, CRMP-2 interacts with CaV2.2 channels, promoting their trafficking to the presynaptic membrane and enhancing their function. This leads to increased calcium influx upon neuronal depolarization, facilitating the release of neurotransmitters like Calcitonin Gene-Related Peptide (CGRP) and exacerbating pain signals.

  • This compound's Disruptive Role: this compound competitively binds to the interaction site on CaV2.2 that CRMP-2 would normally occupy. This uncoupling of the CRMP-2/CaV2.2 complex leads to a reduction in the surface expression and overall function of these channels.

  • Post-Translational Modifications: The function of CRMP-2 is further regulated by post-translational modifications such as phosphorylation and SUMOylation.[5][6][7] Phosphorylation by Cdk5 enhances the CRMP-2-CaV2.2 interaction, while SUMOylation of CRMP-2 has been implicated in the regulation of NaV1.7 sodium channels, another key player in neuropathic pain.[5][7][8] this compound's mechanism is focused on the direct protein-protein interaction with the calcium channel, offering a targeted approach to reducing neuronal hyperexcitability.

Signaling Pathway Diagram

Tat-cbd3A6K_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal CaV2.2_inactive CaV2.2 (Inactive) CaV2.2_active CaV2.2 (Active) Surface Expressed CaV2.2_inactive->CaV2.2_active Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP) CaV2.2_active->Neurotransmitter_Release Ca2+ Influx CRMP2 CRMP-2 CRMP2->CaV2.2_inactive Promotes Trafficking & Function Tat_cbd3A6K This compound Tat_cbd3A6K->CaV2.2_inactive Blocks CRMP-2 Interaction Pain_Signal Pain Signal Propagation Neurotransmitter_Release->Pain_Signal Cdk5 Cdk5 Cdk5->CRMP2 Phosphorylation (Enhances Interaction) SUMO SUMOylation SUMO->CRMP2 Regulates NaV1.7

Mechanism of this compound in reducing neurotransmitter release.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the efficacy of this compound and its parent compounds from preclinical studies.

Table 1: Inhibition of Voltage-Gated Calcium Channels

CompoundChannel SubtypeCell TypeAssayIC50 / % InhibitionReference
This compoundT-type & R-typeDRG NeuronsElectrophysiologySignificant reduction in current[2][4]
CBD3A6KCaV2.2 (N-type)--More potent blocker than CBD3[1]

Note: Specific IC50 values for this compound are not yet consistently reported in the public literature. The A6K modification is noted to enhance potency for CaV2.2.

Table 2: Effects on Neuronal Excitability

CompoundConcentrationCell TypeMeasurementResultReference
Tat-CBD310 µMDRG NeuronsAction Potential FiringSignificant reduction (, p <0.05 vs control)[4]
This compound10 µMDRG NeuronsAction Potential FiringSignificant reduction (, p <0.05 vs control)[4]

Table 3: In Vivo Analgesic Efficacy

CompoundAnimal ModelPain AssayDose/RouteOutcomeReference
This compoundAIDS therapy-induced peripheral neuropathy (rodent)Nociception-Anti-nociceptive effect[2][3]
AAV6-CBD3A6KTibial Nerve Injury (rat)Mechanical AllodyniaIntraganglionic injectionAttenuation of pain behavior[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Dorsal Root Ganglion (DRG) Neuron Culture and Electrophysiology

Objective: To measure the effect of this compound on voltage-gated calcium currents and neuronal excitability in DRG neurons.

Protocol:

  • DRG Neuron Isolation and Culture:

    • Euthanize neonatal or adult rodents according to approved institutional protocols.

    • Dissect lumbar (L4-L6) DRGs and place them in ice-cold, oxygenated Hank's Balanced Salt Solution (HBSS).

    • Digest the ganglia in a solution containing collagenase and dispase for 30-60 minutes at 37°C.

    • Gently triturate the ganglia with fire-polished Pasteur pipettes to obtain a single-cell suspension.

    • Plate the neurons on poly-D-lysine/laminin-coated coverslips in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

    • Culture the neurons for 24-48 hours before recording.

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope.

    • Continuously perfuse the chamber with an external solution containing (in mM): 140 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, and 10 HEPES, adjusted to pH 7.2.

    • Establish a whole-cell patch-clamp configuration on a small to medium-diameter DRG neuron.

    • Record calcium currents in voltage-clamp mode, holding the cell at -80 mV and applying depolarizing steps.

    • Record action potentials in current-clamp mode by injecting depolarizing current steps.

    • After establishing a stable baseline, perfuse the chamber with the external solution containing various concentrations of this compound and record the changes in calcium currents and action potential firing.

In Vivo Nociceptive Behavioral Assays

Objective: To assess the analgesic effects of this compound in rodent models of neuropathic pain.

4.2.1. Von Frey Test for Mechanical Allodynia

  • Animal Acclimation: Place the animals in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes before testing.

  • Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • Withdrawal Threshold: The paw withdrawal threshold is defined as the filament force that elicits a withdrawal response in 50% of the applications, determined using the up-down method.

  • Drug Administration: Administer this compound (or vehicle control) via the desired route (e.g., intrathecal, intravenous).

  • Post-Treatment Testing: Measure the paw withdrawal threshold at various time points after drug administration to determine the onset and duration of the analgesic effect.

4.2.2. Hot Plate Test for Thermal Hyperalgesia

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 52-55°C).

  • Animal Acclimation: Acclimate the animals to the testing room.

  • Latency Measurement: Place the animal on the hot plate and start a timer. Record the latency to the first sign of nocifensive behavior (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Treatment Testing: Measure the response latency at different time points after administration.

4.2.3. Formalin Test for Inflammatory Pain

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5%) into the plantar surface of the hind paw.

  • Observation: Immediately place the animal in an observation chamber and record the amount of time spent licking or biting the injected paw.

  • Phases of Pain: The response is biphasic: the first phase (0-5 minutes) represents acute nociception, and the second phase (15-40 minutes) reflects inflammatory pain.

  • Drug Administration: Administer this compound or vehicle prior to the formalin injection.

  • Data Analysis: Quantify the time spent in nocifensive behavior in both phases to assess the compound's effect on acute and inflammatory pain.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy DRG_Culture DRG Neuron Culture Patch_Clamp Patch-Clamp Electrophysiology DRG_Culture->Patch_Clamp Measure Ion Currents & Action Potentials Calcium_Imaging Calcium Imaging DRG_Culture->Calcium_Imaging Measure Intracellular Ca2+ Levels Tat_cbd3A6K_Admin This compound Administration Patch_Clamp->Tat_cbd3A6K_Admin Calcium_Imaging->Tat_cbd3A6K_Admin Pain_Model Neuropathic Pain Model (e.g., Nerve Injury) Von_Frey Von Frey Test (Mechanical Allodynia) Pain_Model->Von_Frey Hot_Plate Hot Plate Test (Thermal Hyperalgesia) Pain_Model->Hot_Plate Formalin_Test Formalin Test (Inflammatory Pain) Pain_Model->Formalin_Test Von_Frey->Tat_cbd3A6K_Admin Hot_Plate->Tat_cbd3A6K_Admin Formalin_Test->Tat_cbd3A6K_Admin Data_Analysis Data Analysis & Efficacy Determination Tat_cbd3A6K_Admin->Data_Analysis

Workflow for evaluating this compound efficacy.

Conclusion

The preliminary research on this compound demonstrates its significant potential as a novel analgesic for neuropathic pain. Its targeted mechanism of action, which involves the specific disruption of the CRMP-2/CaV2.2 interaction, offers a promising alternative to current therapies that are often associated with significant side effects. The quantitative data, though still emerging, consistently supports its efficacy in reducing neuronal hyperexcitability and alleviating pain behaviors in preclinical models. Further research, including comprehensive dose-response studies and detailed pharmacokinetic and toxicology assessments, is warranted to advance this compound towards clinical development. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations of this promising therapeutic candidate.

References

Unveiling the Novelty of Tat-cbd3A6K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tat-cbd3A6K is a novel peptide-based therapeutic agent showing significant promise in the management of neuropathic pain. This engineered peptide is composed of a modified sequence from the Collapsin Response Mediator Protein 2 (CRMP2) fused to a cell-penetrating tat peptide from the HIV-1 virus. The key innovation of this compound lies in its specific A6K (Alanine to Lysine at position 6) modification, which confers enhanced stability and binding affinity to its molecular target, the N-type voltage-gated calcium channel (CaV2.2). By disrupting the interaction between CRMP2 and CaV2.2, this compound effectively reduces calcium influx in dorsal root ganglion (DRG) neurons, thereby attenuating neuronal hyperexcitability, a hallmark of neuropathic pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a visualization of the pertinent signaling pathways.

Core Mechanism of Action

This compound exerts its analgesic effects by modulating the function of voltage-gated calcium channels in sensory neurons. The peptide's novelty stems from its targeted disruption of a key protein-protein interaction that is upregulated in chronic pain states.

The CRMP2-CaV2.2 Interaction

Collapsin Response Mediator Protein 2 (CRMP2) is a cytosolic phosphoprotein that plays a crucial role in neuronal development and axonal guidance. In mature sensory neurons, CRMP2 has been identified as a key regulator of CaV2.2 channel trafficking and function. The interaction between CRMP2 and the α1 subunit of CaV2.2 channels promotes the channels' localization to the presynaptic membrane and enhances their activity, leading to increased calcium influx upon depolarization. This, in turn, facilitates the release of neurotransmitters, such as calcitonin gene-related peptide (CGRP), which are pivotal in the transmission of pain signals.

This compound's Disruptive Role

This compound is a modified version of the calcium channel binding domain 3 (CBD3) of CRMP2. The addition of the Tat peptide allows it to efficiently penetrate neuronal cell membranes. The critical A6K modification within the CBD3 sequence enhances the peptide's structural stability and its binding affinity for CaV2.2 channels. By competitively binding to CaV2.2, this compound prevents the endogenous CRMP2 from interacting with the channel. This uncoupling of the CRMP2-CaV2.2 complex leads to a reduction in the number of functional CaV2.2 channels at the neuronal membrane and a decrease in calcium current density. Consequently, neurotransmitter release is diminished, and the transmission of pain signals is suppressed.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound and its parent peptide, Tat-CBD3.

ParameterPeptideValueCell TypeReference
Reduction in Ca2+ Current Tat-CBD3~60%Dorsal Root Ganglion (DRG) Neurons[1]
Effect on Neuronal Firing This compound (10 µM)Significant reduction in action potential firingDorsal Root Ganglion (DRG) Neurons[2]
ParameterThis compound vs. Tat-CBD3ObservationModelReference
Stability & Unfolding This compoundMore stable and less prone to unfoldingMolecular Dynamics Simulations[3]
Binding Affinity to Ca2+ Channels This compoundGreater affinitySPOTScan Analysis[3]
Anti-nociceptive Efficacy This compoundGreater anti-nociceptionRodent model of AIDS therapy-induced peripheral neuropathy[3]
Side Effects This compoundNone of the minor side effects (e.g., tail kinking, body contortion) observed with the parent peptideRodent model of AIDS therapy-induced peripheral neuropathy[3]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway of CRMP2-Mediated CaV2.2 Regulation and this compound Intervention

CRMP2_CaV2_2_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CaV2_2 CaV2.2 Channel Syntaxin1A Syntaxin 1A CaV2_2->Syntaxin1A Interaction Ca_ion Ca²⁺ CaV2_2->Ca_ion Influx CRMP2 CRMP2 CRMP2->CaV2_2 Promotes trafficking & function Vesicle Synaptic Vesicle (Neurotransmitters) Syntaxin1A->Vesicle Docking Cdk5 Cdk5 Cdk5->CRMP2 P Tat_cbd3A6K This compound Tat_cbd3A6K->CaV2_2 Blocks CRMP2 interaction Release Neurotransmitter Release Vesicle->Release Ca_ion->Vesicle Triggers PainSignal Pain Signal Transmission Release->PainSignal Activates

Caption: CRMP2-CaV2.2 signaling and this compound inhibition.

Experimental Workflow for In Vitro Electrophysiological Recording

Electrophysiology_Workflow start Start: Isolate DRG Neurons culture Culture DRG Neurons start->culture patch Whole-Cell Patch Clamp culture->patch record_baseline Record Baseline Ca²⁺ Currents patch->record_baseline apply_peptide Apply this compound record_baseline->apply_peptide record_post Record Post-Treatment Ca²⁺ Currents apply_peptide->record_post analyze Analyze Data: % Inhibition, I-V Curve record_post->analyze end End analyze->end

Caption: Workflow for patch-clamp analysis of this compound.

Experimental Workflow for In Vivo Neuropathic Pain Model

Neuropathic_Pain_Workflow start Start: Induce Neuropathic Pain (e.g., SNI Model) baseline Baseline Behavioral Testing (von Frey, Hot Plate) start->baseline treatment Administer this compound or Vehicle baseline->treatment post_treatment Post-Treatment Behavioral Testing treatment->post_treatment data_analysis Analyze Paw Withdrawal Threshold (g) & Thermal Latency (s) post_treatment->data_analysis end End data_analysis->end

Caption: Workflow for in vivo assessment of this compound.

Detailed Experimental Protocols

Dorsal Root Ganglion (DRG) Neuron Isolation and Culture

This protocol is adapted from standard procedures for establishing primary DRG neuron cultures for electrophysiological and imaging studies.

Materials:

  • Adult Sprague-Dawley rats or C57BL/6 mice

  • Laminin and Poly-D-lysine coated culture dishes or coverslips

  • DMEM/F12 medium

  • Collagenase Type IA

  • Trypsin

  • Fetal Bovine Serum (FBS)

  • Nerve Growth Factor (NGF)

  • Penicillin/Streptomycin

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Euthanize the animal according to approved institutional protocols.

  • Dissect the vertebral column to expose the spinal cord and locate the dorsal root ganglia.

  • Carefully excise the DRGs and place them in ice-cold HBSS.

  • Transfer the DRGs to a solution of Collagenase (1 mg/mL) and Dispase (2.5 mg/mL) in DMEM/F12 and incubate at 37°C for 45-60 minutes.

  • Gently triturate the ganglia using a fire-polished Pasteur pipette to dissociate the neurons.

  • Centrifuge the cell suspension and resuspend the pellet in DMEM/F12 supplemented with 10% FBS, NGF (100 ng/mL), and Penicillin/Streptomycin.

  • Plate the dissociated neurons onto Laminin/Poly-D-lysine coated dishes.

  • Incubate at 37°C in a 5% CO2 incubator. Neurons are typically ready for experiments within 24-48 hours.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording voltage-gated calcium currents in cultured DRG neurons.

Solutions:

  • External Solution (in mM): 130 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP, 10 HEPES (pH 7.2 with CsOH).

Procedure:

  • Mount the culture dish on the stage of an inverted microscope equipped with micromanipulators.

  • Continuously perfuse the dish with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy-looking DRG neuron with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the neuron at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit calcium currents.

  • Record baseline currents.

  • Perfuse the chamber with the external solution containing this compound at the desired concentration (e.g., 10 µM).

  • After a 10-15 minute incubation, record the calcium currents again using the same voltage-step protocol.

  • Analyze the data by measuring the peak current amplitude at each voltage step and calculate the percentage of inhibition caused by this compound.

In Vivo Neuropathic Pain Assessment (von Frey Test)

This protocol describes the measurement of mechanical allodynia in a rodent model of neuropathic pain.

Apparatus:

  • Set of calibrated von Frey filaments.

  • Elevated wire mesh platform.

  • Plexiglas enclosures for animal acclimation.

Procedure:

  • Acclimate the animals to the testing environment for at least 30 minutes before the experiment.

  • Place the animal in a Plexiglas enclosure on the elevated wire mesh platform.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force and proceeding to filaments of increasing force.

  • A positive response is recorded as a sharp withdrawal of the paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

  • Establish baseline withdrawal thresholds before inducing the neuropathic pain model (e.g., Spared Nerve Injury - SNI).

  • After induction of neuropathy and manifestation of mechanical allodynia (typically a significant decrease in withdrawal threshold), administer this compound or a vehicle control (e.g., intraperitoneally).

  • Measure the paw withdrawal threshold at various time points after administration to assess the anti-nociceptive effect of the peptide. An increase in the withdrawal threshold indicates analgesia.

Conclusion

This compound represents a significant advancement in the development of targeted analgesics for neuropathic pain. Its novelty lies in the rational design of a modified peptide that exhibits enhanced stability and binding affinity for CaV2.2 channels, allowing for the specific disruption of the pro-nociceptive CRMP2-CaV2.2 interaction. The preclinical data strongly support its potential as a therapeutic candidate with a favorable efficacy and side-effect profile compared to its parent compound. The experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and understand the unique properties of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to translate these promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Tat-cbd3A6K in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tat-cbd3A6K is a cell-permeable peptide that acts as a potent modulator of neuronal calcium channels. It is a modified version of the TAT-CBD3 peptide, derived from the collapsin response mediator protein 2 (CRMP2). The addition of the Tat (transactivator of transcription) peptide sequence from HIV allows for efficient translocation across the cell membrane. This compound holds significant promise for research in neuropathic pain, neuroprotection, and other neurological disorders by specifically targeting the interaction between CRMP2 and voltage-gated calcium channels.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the protein-protein interaction between CRMP2 and the N-type voltage-gated calcium channel (CaV2.2).[1] This interaction is crucial for the trafficking and function of CaV2.2 channels at the presynaptic terminals. By uncoupling CRMP2 from CaV2.2, this compound effectively reduces the surface expression and activity of these channels, leading to a decrease in calcium influx upon neuronal depolarization.[1] This reduction in presynaptic calcium concentration subsequently inhibits the release of neurotransmitters, a key process in nociceptive signaling.

Furthermore, related peptides have been shown to protect neuroblastoma cells from apoptosis by modulating the CaMKKβ/AMPK/mTOR signaling pathway, suggesting a broader role in cell survival and neuroprotection.

Data Presentation

The following tables provide a template for summarizing quantitative data from experiments using this compound. Researchers should populate these tables with their own experimental results.

Table 1: Dose-Response of this compound on Cell Viability

Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
e.g., SH-SY5Y241
5
10
25
50
e.g., DRG Neurons241
5
10
25
50

Table 2: Time-Course of this compound Effect on Apoptosis

Cell LineThis compound Concentration (µM)Treatment Duration (hours)% Apoptotic Cells (Mean ± SD)
e.g., SH-SY5Y106
12
24
48
e.g., PC12106
12
24
48

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the effect of this compound on the viability of adherent or suspension cells.

Materials:

  • This compound peptide

  • Target cell line (e.g., SH-SY5Y, PC12)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 µM to 50 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve the peptide).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • This compound peptide

  • Target cell line

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 10 µM) for various time points (e.g., 6, 12, 24, 48 hours).

  • Harvest the cells by trypsinization (for adherent cells) and collect the supernatant to include any floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of CRMP2 and CaV2.2

This protocol is to assess the effect of this compound on the expression and phosphorylation status of CRMP2 and the expression of CaV2.2.

Materials:

  • This compound peptide

  • Target cell line (e.g., dorsal root ganglion neurons, SH-SY5Y)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-CRMP2

    • Rabbit anti-phospho-CRMP2 (specify phosphorylation site, e.g., Thr514)

    • Rabbit anti-CaV2.2

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound (e.g., 10-30 µM) for the desired duration. A 5-minute treatment has been shown to be effective in blocking calcium influx.[2]

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Protocol 4: Co-Immunoprecipitation of CRMP2 and CaV2.2

This protocol is to determine if this compound disrupts the interaction between CRMP2 and CaV2.2.

Materials:

  • This compound peptide

  • Cell or tissue lysates

  • Co-immunoprecipitation (Co-IP) buffer

  • Anti-CRMP2 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Anti-CaV2.2 antibody for western blotting

  • Anti-CRMP2 antibody for western blotting

Procedure:

  • Treat cells or tissues with this compound (e.g., 30 µM of a similar peptide, myr-TAT-CBD3, has been shown to be effective).[2]

  • Prepare cell or tissue lysates in Co-IP buffer.

  • Pre-clear the lysates with protein A/G beads.

  • Incubate the pre-cleared lysates with the anti-CRMP2 antibody overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 2-4 hours.

  • Wash the beads several times with Co-IP buffer.

  • Elute the protein complexes from the beads by boiling in Laemmli buffer.

  • Analyze the eluted proteins by western blotting using anti-CaV2.2 and anti-CRMP2 antibodies. A decrease in the CaV2.2 band in the this compound-treated sample indicates disruption of the interaction.

Protocol 5: Calcium Imaging

This protocol measures intracellular calcium concentration changes in response to stimuli after treatment with this compound.

Materials:

  • This compound peptide

  • Target cells (e.g., DRG neurons) grown on glass coverslips

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • High potassium stimulation buffer (e.g., HBS with 50 mM KCl)

  • Fluorescence microscopy setup with a ratiometric imaging system

Procedure:

  • Load the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS for 30-45 minutes at 37°C.

  • Wash the cells with HBS to remove excess dye.

  • Treat the cells with this compound (e.g., 10 µM) for 5-15 minutes.[3]

  • Mount the coverslip on the microscope stage and perfuse with HBS.

  • Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

  • Stimulate the cells by perfusing with high potassium buffer to induce depolarization and calcium influx.

  • Continue recording the fluorescence ratio (F340/F380) to measure the change in intracellular calcium concentration.

  • A reduced increase in the F340/F380 ratio in this compound-treated cells compared to control indicates inhibition of calcium influx.

Mandatory Visualization

Tat_cbd3A6K_Signaling_Pathway Tat_cbd3A6K This compound CRMP2 CRMP2 Tat_cbd3A6K->CRMP2 Enters cell and binds Tat_cbd3A6K->CRMP2 Disrupts interaction Cell_Membrane Cell Membrane CaV2_2 CaV2.2 (N-type Ca²⁺ Channel) CRMP2->CaV2_2 Promotes trafficking and function Ca_Influx Ca²⁺ Influx CaV2_2->Ca_Influx Mediates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Triggers Nociception Nociception Neurotransmitter_Release->Nociception Leads to

Caption: this compound mechanism of action.

Experimental_Workflow_Western_Blot start Start: Cell Culture treatment Treat cells with This compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-CRMP2, anti-CaV2.2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for Tat-cbd3A6K in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tat-cbd3A6K is a cell-permeable peptide that has demonstrated significant anti-nociceptive properties in preclinical animal models of neuropathic pain. It is a modified version of the Tat-CBD3 peptide, engineered for greater stability and efficacy.[1] This document provides detailed experimental protocols for utilizing this compound in a rodent model of antiretroviral therapy-induced peripheral neuropathy, a condition that mirrors the painful neuropathy experienced by some HIV patients undergoing treatment.

The primary mechanism of action for this compound involves the modulation of voltage-gated calcium channels through its interaction with Collapsin Response Mediator Protein 2 (CRMP-2).[1] By inhibiting the CRMP-2-mediated enhancement of T-type and R-type calcium channel function, this compound effectively reduces the hyperexcitability of dorsal root ganglion (DRG) neurons, which is a key contributor to neuropathic pain states.[1]

Data Presentation

The following tables summarize the quantitative data obtained from studies utilizing this compound in animal models of neuropathic pain.

ParameterValueAnimal ModelReference
Effective In Vivo Dose 10 mg/kg, intraperitoneal (i.p.)d4T-induced peripheral neuropathy in rats[Piekarz et al., 2012, Mol. Pain 8:54]
Duration of Action At least 4 hoursd4T-induced peripheral neuropathy in rats[Piekarz et al., 2012, Mol. Pain 8:54]
Effective In Vitro Concentration 10 µMCultured rat DRG neurons[Piekarz et al., 2012, Mol. Pain 8:54]
Electrophysiological EffectObservationCell TypeConcentrationReference
Action Potential Firing Significant reduction in the number of elicited action potentialsRat DRG neurons from d4T-treated animals10 µM[Piekarz et al., 2012, Mol. Pain 8:54]
Calcium Currents Decrease in T-type and R-type voltage-dependent calcium currentsRat DRG neuronsNot specified[Piekarz et al., 2012, Mol. Pain 8:54]

Experimental Protocols

Animal Model: Stavudine (B1682478) (d4T)-Induced Peripheral Neuropathy in Rats

This protocol describes the induction of a painful peripheral neuropathy model in rats using the antiretroviral drug stavudine (d4T), mimicking the side effects observed in some HIV patients.

Materials:

  • Male Wistar Han rats (200-250 g)

  • Stavudine (d4T) powder

  • Sterile saline for injection

  • Animal housing with a 12-hour light/dark cycle, food, and water ad libitum

Procedure:

  • d4T Solution Preparation: Dissolve stavudine powder in sterile saline to the desired concentration.

  • Administration: Administer d4T intravenously (i.v.) to the rats. A cumulative dose of 375 mg/kg has been shown to evoke sustained mechanical allodynia.[2] This can be achieved through repeated injections over a period of time (e.g., daily or several times a week) until the cumulative dose is reached. The development of mechanical allodynia is typically observed from day 10 to day 30 after the initiation of d4T treatment.[2]

  • Monitoring: Monitor the animals for signs of neuropathy, including changes in gait and sensitivity to touch. Bodyweight should be recorded regularly.

  • Behavioral Testing: Once mechanical allodynia is established (typically a significant decrease in paw withdrawal threshold compared to baseline), the animals are ready for testing with this compound.

Behavioral Assessment: Von Frey Test for Mechanical Allodynia

This protocol details the procedure for assessing mechanical allodynia using von Frey filaments.

Materials:

  • Von Frey filaments with a range of calibrated bending forces

  • Elevated wire mesh platform

  • Plexiglas enclosures for each animal

Procedure:

  • Acclimation: Place each rat in a separate Plexiglas enclosure on the elevated wire mesh platform and allow them to acclimate for at least 15-30 minutes before testing.

  • Filament Application: Apply the von Frey filaments to the plantar surface of the rat's hind paw. Start with a filament of intermediate force.

  • Stimulation: Press the filament against the paw until it buckles, and hold for 3-5 seconds. A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.

  • Data Recording: The force of the filament that consistently elicits a withdrawal response is recorded as the paw withdrawal threshold.

  • Post-Treatment Assessment: After administration of this compound or vehicle, repeat the von Frey test at specified time points (e.g., 30, 60, 120, and 240 minutes) to assess the anti-nociceptive effect.

In Vitro Electrophysiology: Patch-Clamp Recording from DRG Neurons

This protocol describes the isolation, culture, and electrophysiological recording from dorsal root ganglion (DRG) neurons to assess the direct effects of this compound on neuronal excitability.

Materials:

  • Rats (from the d4T-induced neuropathy model or naive animals)

  • Dissection tools

  • Enzymes for tissue dissociation (e.g., collagenase, trypsin)

  • Cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), and supplements

  • Poly-D-lysine and laminin-coated coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular and extracellular recording solutions

  • This compound peptide

Procedure:

  • DRG Neuron Isolation and Culture:

    • Euthanize the rat according to approved institutional protocols.

    • Dissect the lumbar DRGs (L4-L6).

    • Enzymatically dissociate the ganglia to obtain a single-cell suspension.

    • Plate the neurons on coated coverslips and culture them for 24-48 hours.

  • Patch-Clamp Recording:

    • Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope.

    • Perfuse the chamber with extracellular solution.

    • Using a micromanipulator, form a high-resistance seal (giga-seal) between a glass micropipette filled with intracellular solution and the membrane of a neuron.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Data Acquisition:

    • In current-clamp mode, inject depolarizing current steps to elicit action potentials.

    • Record the number of action potentials fired in response to a sustained current injection.

    • Bath-apply this compound (e.g., 10 µM) and repeat the current injections to determine the effect of the peptide on neuronal excitability.

    • In voltage-clamp mode, apply voltage steps to isolate and record specific voltage-gated calcium currents (e.g., T-type and R-type).

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tat-cbd3A6K_ext This compound Tat-cbd3A6K_int This compound Tat-cbd3A6K_ext->Tat-cbd3A6K_int Cellular Uptake (TAT-mediated) CaV Voltage-Gated Calcium Channels (T-type, R-type, N-type) Ca_ion Ca²⁺ Influx CaV->Ca_ion CRMP2 CRMP-2 Tat-cbd3A6K_int->CRMP2 Inhibits CRMP2->CaV Enhances function Neurotransmitter Neurotransmitter Release (e.g., CGRP) Ca_ion->Neurotransmitter Excitability Neuronal Hyperexcitability Ca_ion->Excitability Pain Signaling Pain Signaling Neurotransmitter->Pain Signaling Excitability->Pain Signaling

Caption: Signaling pathway of this compound in nociceptive neurons.

Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome A1 d4T Administration to Rats A2 Development of Peripheral Neuropathy A1->A2 B1 This compound or Vehicle Administration (i.p.) A2->B1 C1 Behavioral Testing (Von Frey Test) B1->C1 C2 Electrophysiology (DRG Neuron Recording) B1->C2 D1 Reduced Mechanical Allodynia C1->D1 D2 Decreased Neuronal Excitability C2->D2

Caption: Experimental workflow for evaluating this compound efficacy.

References

Application Notes and Protocols for Tat-cbd3A6K Delivery to Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tat-cbd3A6K is a modified cell-penetrating peptide derived from the Collapsin Response Mediator Protein 2 (CRMP2). It is conjugated to the Tat peptide from HIV to facilitate its delivery into target cells. The primary mechanism of action of this compound involves the disruption of the interaction between CRMP2 and voltage-gated calcium channels (CaV2.2), leading to a reduction in calcium influx and neuronal excitability. This makes it a promising candidate for therapeutic interventions in conditions characterized by neuronal hyperexcitability, such as neuropathic pain.

These application notes provide an overview of the techniques for delivering this compound to target cells, with a focus on in vitro neuronal cultures. Detailed protocols for the isolation and culture of Dorsal Root Ganglion (DRG) neurons, a key target cell type, are provided, along with methods for peptide delivery and functional assessment.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and its parent peptide, Tat-CBD3.

PeptideConcentrationTarget CellsIncubation TimeEffectReference
This compound10 µMDorsal Root Ganglion (DRG) NeuronsNot SpecifiedSignificant reduction in action potential firing[1]
Tat-CBD310 µMDorsal Root Ganglion (DRG) Neurons15 minutes~60% reduction in Ca2+ currents[2]
Cell-Penetrating PeptideCargoTarget CellsTime to Maximal UptakeNotesReference
TatPeptideHeLa, A549, CHO1 - 3 hoursUptake is dependent on cell type and phenotype.[3][4]

Signaling Pathway

The primary signaling pathway affected by this compound involves the modulation of voltage-gated calcium channels through its interaction with CRMP2.

Tat_cbd3A6K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tat_cbd3A6K This compound Tat_cbd3A6K->Tat_penetration Cell Penetration CRMP2 CRMP2 Tat_cbd3A6K->CRMP2 Inhibits Interaction with CaV2.2 CaV2_2 CaV2.2 Channel Ca_influx Ca2+ Influx CaV2_2->Ca_influx Mediates Tat_penetration->CRMP2 Binds to CRMP2->CaV2_2 Promotes trafficking and function Neuronal_excitability Neuronal Excitability CRMP2->Neuronal_excitability Modulates Ca_influx->Neuronal_excitability Increases

This compound Signaling Pathway

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of DRG neurons from mice, a primary target for studying the effects of this compound on neuronal excitability.

Materials:

  • Adult mice

  • 70% Ethanol (B145695)

  • Sterile dissection tools

  • Hank's Balanced Salt Solution (HBSS), supplemented with 10 mM HEPES, 1% Penicillin-Streptomycin

  • Collagenase Type IV (2.5 mg/mL in HBSS)

  • Dispase II (2.5 mg/mL in HBSS)

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Neurobasal medium supplemented with B27, GlutaMAX, and 1% Penicillin-Streptomycin

  • Poly-D-lysine (100 µg/mL)

  • Laminin (B1169045) (10 µg/mL)

  • 35 mm tissue culture dishes

  • 15 mL conical tubes

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Preparation of Culture Dishes:

    • Coat 35 mm culture dishes with Poly-D-lysine solution overnight at room temperature.

    • The following day, wash the dishes three times with sterile water and allow them to air dry.

    • Just before plating the cells, coat the dishes with laminin solution for at least 2 hours at 37°C.

  • Dissection:

    • Euthanize the mouse according to approved institutional protocols.

    • Spray the mouse with 70% ethanol to sterilize the fur.

    • Make a midline incision along the back to expose the vertebral column.

    • Carefully dissect the vertebral column and place it in a petri dish containing ice-cold HBSS.

    • Isolate the DRGs from the vertebral column under a dissecting microscope and transfer them to a fresh tube of ice-cold HBSS.

  • Digestion:

    • Transfer the DRGs to a 15 mL conical tube containing 2 mL of the Collagenase/Dispase solution.

    • Incubate at 37°C for 45-60 minutes with gentle agitation every 15 minutes.

    • Stop the digestion by adding 8 mL of DMEM/F12 with 10% FBS.

  • Dissociation and Plating:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the pellet in 1 mL of Neurobasal medium.

    • Gently triturate the pellet with a P1000 pipette tip to dissociate the ganglia into a single-cell suspension.

    • Plate the cells onto the prepared laminin-coated dishes.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

Protocol 2: Delivery of this compound to Cultured DRG Neurons

This protocol outlines the procedure for applying this compound to cultured DRG neurons.

Materials:

  • Cultured DRG neurons (from Protocol 1)

  • This compound peptide stock solution (e.g., 1 mM in sterile water or PBS)

  • Neurobasal medium

Procedure:

  • Preparation of Working Solution:

    • Dilute the this compound stock solution in pre-warmed Neurobasal medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control using the same dilution of the solvent used for the stock solution.

  • Application to Cells:

    • Carefully remove the existing culture medium from the DRG neuron cultures.

    • Gently add the medium containing the this compound working solution or the vehicle control to the culture dishes.

    • Incubate the cells for the desired period (e.g., 15 minutes to 3 hours) at 37°C in a 5% CO2 incubator.

  • Downstream Analysis:

    • After the incubation period, the cells can be processed for various downstream analyses, such as calcium imaging, electrophysiology, or immunocytochemistry.

    • For endpoint assays, the medium containing the peptide can be removed, and the cells can be washed with PBS before proceeding.

Protocol 3: Assessment of Neuronal Excitability using Calcium Imaging

This protocol provides a method to assess the functional effect of this compound on neuronal excitability by measuring changes in intracellular calcium.

Materials:

  • DRG neurons treated with this compound or vehicle (from Protocol 2)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • High potassium (High K+) stimulation buffer (e.g., HBSS with 50 mM KCl)

  • Fluorescence microscope with a calcium imaging system

Procedure:

  • Loading with Calcium Indicator:

    • Prepare a Fluo-4 AM loading solution (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium from the treated DRG neurons and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C.

    • Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes at room temperature.

  • Calcium Imaging:

    • Mount the culture dish on the fluorescence microscope stage.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Stimulate the neurons by perfusing the dish with the High K+ stimulation buffer.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to calculate ΔF/F0.

    • Compare the peak ΔF/F0 in this compound-treated neurons to that in vehicle-treated neurons to determine the effect of the peptide on depolarization-induced calcium influx.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the efficacy of this compound.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_analysis Functional Analysis cluster_data Data Analysis Isolate_DRG Isolate DRG Neurons Culture_DRG Culture DRG Neurons Isolate_DRG->Culture_DRG Treat_Peptide Treat with this compound (or Vehicle) Culture_DRG->Treat_Peptide Calcium_Imaging Calcium Imaging Treat_Peptide->Calcium_Imaging Electrophysiology Electrophysiology Treat_Peptide->Electrophysiology Analyze_Data Analyze and Compare Results Calcium_Imaging->Analyze_Data Electrophysiology->Analyze_Data

References

Tat-cbd3A6K dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tat-cbd3A6K is a cell-penetrating peptide aptamer designed to modulate neuronal activity by interfering with key protein-protein interactions involved in nociceptive signaling. It is an optimized variant of the parent peptide, TAT-CBD3, which is derived from the collapsin response mediator protein 2 (CRMP2).[1][2] The peptide is conjugated to the cell-penetrating motif of the HIV transactivator of transcription (TAT) protein, facilitating its entry into cells.

The primary mechanism of action of this compound is the disruption of the interaction between CRMP2 and the N-type voltage-gated calcium channel (CaV2.2).[3][4] This interaction is crucial for the trafficking and cell surface expression of CaV2.2 channels in sensory neurons.[5][6] By uncoupling CRMP2 from CaV2.2, this compound reduces the number of functional calcium channels at the presynaptic terminal, leading to a decrease in calcium influx and subsequent neurotransmitter release. This ultimately dampens neuronal hyperexcitability associated with neuropathic pain. Additionally, this compound has been shown to reduce T-type and R-type voltage-dependent calcium currents in dorsal root ganglion (DRG) neurons.[7][8]

These application notes provide an overview of the preclinical data on this compound, along with detailed protocols for its dosage and administration in both in vitro and in vivo experimental settings.

Data Presentation

In Vitro Efficacy of this compound
ParameterValueCell TypeExperimental ConditionReference
Concentration10 µMRat Dorsal Root Ganglion (DRG) NeuronsReduction of action potential firing[9]
EffectReduces T-type and R-type voltage-dependent calcium currentsRat Dorsal Root Ganglion (DRG) NeuronsPatch-clamp electrophysiology[7][8]
In Vivo Efficacy of this compound
Animal ModelAdministration RouteDosageTherapeutic EffectDuration of ActionReference
d4T-induced peripheral neuropathy (Rat)Intraperitoneal (i.p.)10 mg/kgAttenuation of mechanical hypersensitivityAt least 4 hours[9]
d4T-induced peripheral neuropathy (Rat)Intraperitoneal (i.p.)30 mg/kg (TAT-CBD3)Attenuation of mechanical hypersensitivityAt least 1 hour[9]

Signaling Pathway

The signaling pathway modulated by this compound is centered on the regulation of CaV2.2 calcium channels by CRMP2. In neuropathic pain states, the activity of cyclin-dependent kinase 5 (Cdk5) is often upregulated. Cdk5 phosphorylates CRMP2 at Ser522, which enhances the interaction between CRMP2 and CaV2.2.[4] This enhanced interaction promotes the trafficking and cell surface expression of CaV2.2 channels in presynaptic terminals of sensory neurons. The increased density of CaV2.2 channels leads to excessive calcium influx upon neuronal depolarization, resulting in heightened neurotransmitter release and neuronal hyperexcitability, which manifests as pain.

This compound acts as a competitive inhibitor of the CRMP2-CaV2.2 interaction. By binding to the region on CaV2.2 where CRMP2 would normally attach, this compound prevents the CRMP2-mediated enhancement of CaV2.2 function. This leads to a reduction in the number of functional CaV2.2 channels at the cell surface, decreased calcium influx, and a subsequent reduction in nociceptive signaling.

Tat_cbd3A6K_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Cdk5 Cdk5 CRMP2 CRMP2 Cdk5->CRMP2 Phosphorylation pCRMP2 p-CRMP2 (Ser522) CaV22 CaV2.2 Channel pCRMP2->CaV22 Enhances Trafficking & Surface Expression CaV22_CRMP2 CaV2.2-pCRMP2 Complex Ca_influx Ca²⁺ Influx CaV22_CRMP2->Ca_influx Depolarization Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Triggers Pain_Signal Pain Signal Propagation Neurotransmitter_release->Pain_Signal Activates Tat_cbd3A6K This compound Tat_cbd3A6K->CaV22 Competitively Binds & Inhibits CRMP2 Interaction

This compound Mechanism of Action

Experimental Protocols

Peptide Handling and Storage
  • Storage : this compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year), desiccated, and protected from light.[7][8]

  • Reconstitution : For in vitro studies, the peptide can be reconstituted in sterile, nuclease-free water or a buffer such as PBS. For in vivo studies, a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS can be used. Due to the potential for hygroscopicity with DMSO, ensure it is of high quality and handled appropriately.[8]

  • Storage of Reconstituted Peptide : Once reconstituted, the peptide solution is stable for up to 6 months at -80°C and up to 1 month at -20°C.[7][8] Avoid repeated freeze-thaw cycles.

In Vitro Protocol: Electrophysiology in DRG Neurons

This protocol is based on the methodology used to assess the effect of this compound on neuronal excitability.[9]

  • Cell Culture : Isolate and culture DRG neurons from rats according to standard laboratory procedures.

  • Electrophysiology :

    • Perform whole-cell patch-clamp recordings on small to medium-diameter DRG neurons.

    • Establish a baseline of action potential firing by applying a 1-second depolarizing current injection (0.1 to 0.4 nA, depending on the cell) every 30 seconds to elicit 4-6 action potentials.

    • Prepare a 10 µM working solution of this compound in the extracellular recording solution.

    • Perfuse the cultured neurons with the this compound solution.

    • Continue to elicit action potentials using the same stimulation protocol and record the number of action potentials fired in the presence of the peptide.

    • A significant reduction in the number of elicited action potentials indicates an inhibitory effect of this compound on neuronal excitability.

In Vivo Protocol: Assessment of Anti-Nociception in a Rat Model of Neuropathic Pain

This protocol is adapted from a study investigating the effects of this compound in a rat model of d4T-induced peripheral neuropathy.[9]

  • Animal Model :

    • Induce peripheral neuropathy in rats using a model such as d4T (stavudine) administration, chronic constriction injury (CCI), or spared nerve injury (SNI).

    • Allow sufficient time for the development of mechanical allodynia and thermal hyperalgesia, which are typically assessed using von Frey filaments and a radiant heat source, respectively.[10][11][12][13][14]

  • This compound Administration :

    • Prepare a 10 mg/kg solution of this compound in a suitable vehicle (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline).

    • Administer the solution via intraperitoneal (i.p.) injection.

  • Behavioral Testing :

    • Establish a baseline measurement of mechanical and/or thermal sensitivity before peptide administration.

    • At various time points after administration (e.g., 1, 2, 4, and 24 hours), re-assess the mechanical and/or thermal withdrawal thresholds.

    • A significant increase in the withdrawal threshold compared to baseline and vehicle-treated control animals indicates an anti-nociceptive effect.

  • Data Analysis :

    • Analyze the data using appropriate statistical methods, such as a two-way repeated measures ANOVA followed by a post-hoc test (e.g., Newman-Keuls), to determine the significance of the treatment effect over time.

Experimental_Workflow cluster_0 In Vivo Neuropathic Pain Study Animal_Model 1. Induction of Neuropathic Pain Model in Rats (e.g., CCI) Baseline_Testing 2. Baseline Behavioral Testing (von Frey, Hargreaves) Animal_Model->Baseline_Testing Peptide_Admin 3. Administration of this compound (10 mg/kg, i.p.) or Vehicle Baseline_Testing->Peptide_Admin Post_Treatment_Testing 4. Post-Treatment Behavioral Testing (at various time points) Peptide_Admin->Post_Treatment_Testing Data_Analysis 5. Data Analysis and Comparison to Baseline/Vehicle Post_Treatment_Testing->Data_Analysis

Typical In Vivo Experimental Workflow

Conclusion

This compound represents a promising therapeutic agent for the treatment of neuropathic pain by targeting the CRMP2-CaV2.2 signaling axis. The provided data and protocols offer a foundation for researchers to design and execute preclinical studies to further elucidate its efficacy and mechanism of action. Careful adherence to proper peptide handling and experimental procedures is essential for obtaining reliable and reproducible results. Further research is warranted to explore dose-response relationships, alternative administration routes, and the long-term effects of this compound in various models of neurological disorders.

References

Application of Tat-CBD3-A6K in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tat-cPE-CBD3-A6K, hereafter referred to as Tat-CBD3-A6K, is a cell-penetrating peptide with significant neuroprotective properties, making it a valuable tool in neuroscience research, particularly in studies of ischemic stroke, excitotoxicity, and neuropathic pain. This peptide is derived from the Collapsin Response Mediator Protein 2 (CRMP2), a protein involved in neuronal development and signaling. Tat-CBD3-A6K is a modified version of the CRMP2 calcium channel binding domain 3 (CBD3) peptide, featuring a single amino acid substitution (A6K) that enhances its efficacy. The peptide is fused to the Tat protein transduction domain from HIV, which facilitates its entry into cells, including neurons.

The primary mechanism of action of Tat-CBD3-A6K involves the modulation of calcium channel activity. It has been shown to inhibit N-type (CaV2.2) and T-type voltage-gated calcium channels, as well as N-methyl-D-aspartate (NMDA) receptor-mediated calcium influx.[1][2] By reducing excessive calcium entry into neurons, Tat-CBD3-A6K mitigates the downstream pathological events associated with excitotoxicity, such as neuronal apoptosis and cell death, which are key contributors to brain damage in conditions like ischemic stroke.[3]

Furthermore, related research on peptides that disrupt protein-protein interactions at the postsynaptic density highlights a complementary neuroprotective strategy. Peptides like Tat-N-dimer, which uncouple the interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95), have also demonstrated significant neuroprotection in models of stroke by reducing excitotoxic damage.[4] This underscores the therapeutic potential of targeting key protein interaction nodes in excitotoxic signaling cascades.

These application notes provide an overview of the utility of Tat-CBD3-A6K in neuroscience research and detailed protocols for its application in key in vitro and in vivo experimental models.

Data Presentation

The following tables summarize the quantitative data on the efficacy of Tat-CBD3-A6K and related peptides from various experimental studies.

Table 1: In Vitro Efficacy of Tat-CBD3 and Related Peptides

PeptideExperimental ModelMeasured EffectQuantitative Result
Tat-CBD3Rat Dorsal Root Ganglion (DRG) NeuronsReduction in Ca2+ currents~60% reduction[2]
Tat-CBD3Rat Cortical NeuronsInhibition of NMDA-mediated Ca2+ influx~64% inhibition
Tat-CBD3-A6KRat DRG NeuronsReduction in action potential firingSignificant reduction at 10 µM[1]
ST2-104 (R9-CBD3)SH-SY5Y cells (glutamate toxicity)Protection from cell deathSignificant protection[3]
ST2-104 (R9-CBD3)SH-SY5Y cells (glutamate-induced)Reduction in intracellular Ca2+Significant decrease[3]

Table 2: In Vivo Efficacy of Tat-CBD3 and Related Peptides

PeptideAnimal ModelMeasured EffectQuantitative Result
ST2-104 (R9-CBD3)Rat (MCAO model of stroke)Reduction in infarct volumeSignificant reduction[3]
ST2-104 (R9-CBD3)Rat (MCAO model of stroke)Improvement in neurological scoreSignificant improvement[3]
Tat-N-dimerMouse (pMCAO model of stroke)Reduction in infarct volume~40% reduction[4]
Tat-14-3-3εRat (focal cerebral I/R model)Reduction in infarct volumeSignificant reduction at 10 mg/kg[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Tat-CBD3-A6K in Neuroprotection

G cluster_0 Excitotoxic Stimulus (e.g., Ischemia) cluster_2 Intracellular Space Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Ca_influx ↑ Intracellular Ca2+ NMDAR->Ca_influx Mediates PSD95 PSD-95 NMDAR->PSD95 Binds to CaV Voltage-Gated Ca2+ Channels (N-type, T-type) CaV->Ca_influx Mediates Apoptosis Neuronal Apoptosis & Cell Death Ca_influx->Apoptosis Triggers CRMP2 CRMP2 CRMP2->CaV TatCBD3 Tat-CBD3-A6K TatCBD3->NMDAR Inhibits TatCBD3->CaV Inhibits TatCBD3->CRMP2 Disrupts Interaction with CaV nNOS nNOS PSD95->nNOS Binds to NO ↑ Nitric Oxide nNOS->NO Produces NO->Apoptosis Contributes to G cluster_0 Pre-Surgical Phase cluster_1 Surgical Phase cluster_2 Post-Surgical Phase Animal_Acclimation Animal Acclimation (e.g., Rats, 7 days) Baseline_Behavior Baseline Behavioral Testing (e.g., Neuroscore, Rotarod) Animal_Acclimation->Baseline_Behavior MCAO Middle Cerebral Artery Occlusion (MCAO) (e.g., 90 min occlusion) Baseline_Behavior->MCAO Peptide_Admin Tat-CBD3-A6K Administration (e.g., i.v. at reperfusion) MCAO->Peptide_Admin Reperfusion Post_Op_Care Post-Operative Care (Recovery & Monitoring) Peptide_Admin->Post_Op_Care Behavioral_Tests Post-MCAO Behavioral Testing (e.g., 24h, 48h, 7d) Post_Op_Care->Behavioral_Tests Histology Histological Analysis (e.g., Infarct Volume Measurement) Behavioral_Tests->Histology Endpoint

References

Application Notes and Protocols for the Investigation of Tat-cbd3A6K in Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

While the peptide Tat-cbd3A6K has been primarily investigated for its role in modulating N-type voltage-gated calcium channels (CaV2.2) in the context of pain and neuroprotection, its constituent components suggest a plausible, yet unexplored, potential in cancer research. The Tat peptide is a well-established cell-penetrating peptide (CPP) capable of delivering cargo molecules into cells, a crucial attribute for targeting intracellular pathways in cancer. The core peptide, CBD3, is derived from the Collapsin Response Mediator Protein 2 (CRMP2), a protein implicated in cancer cell migration, invasion, and metastasis. Furthermore, the A6K modification may enhance peptide stability and cellular uptake.

These application notes provide a hypothetical framework for researchers, scientists, and drug development professionals to investigate the potential anti-cancer properties of this compound. The protocols outlined below are designed to assess its effects on key cancer cell processes and to elucidate its potential mechanism of action.

Hypothetical Mechanism of Action

CRMP2 is known to regulate cytoskeletal dynamics, which are crucial for cell motility. In several cancers, including breast and lung cancer, the expression and phosphorylation status of CRMP2 are altered, correlating with metastatic potential.[1][2] Phosphorylation of CRMP2 can modulate its activity and its interaction with other proteins involved in cell migration.[3][4][5]

We hypothesize that this compound, by targeting intracellular CRMP2, may interfere with its function in cancer cells. This could occur through several mechanisms:

  • Disruption of CRMP2-mediated cytoskeletal organization: By binding to CRMP2, this compound may inhibit its interaction with tubulin and other cytoskeletal components, thereby impairing the machinery required for cell migration and invasion.

  • Modulation of CRMP2 phosphorylation: The peptide might alter the phosphorylation state of CRMP2, either directly or by interfering with the activity of kinases such as Cdk5 and GSK3β, which are known to phosphorylate CRMP2 and are also implicated in cancer progression.[3][4]

  • Interference with pro-metastatic signaling pathways: CRMP2 has been shown to influence signaling pathways such as NF-κB and Wnt, which are critical for cancer progression.[1] this compound could potentially modulate these pathways through its interaction with CRMP2.

Data Presentation

The following tables present a hypothetical summary of quantitative data that could be obtained from the experimental protocols described below.

Table 1: In Vitro Efficacy of this compound on Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72hApoptosis (% of cells) at IC50Migration Inhibition (%) at IC50Invasion Inhibition (%) at IC50
MDA-MB-231Breast Cancer15.245.362.158.7
A549Lung Cancer21.838.955.451.2
PC-3Prostate Cancer18.541.759.854.3
Panc-1Pancreatic Cancer25.135.251.647.9

Table 2: In Vivo Efficacy of this compound in a Breast Cancer Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control1500 ± 150--2.5
This compound (10 mg/kg)750 ± 9050-1.8
This compound (20 mg/kg)450 ± 6570-2.1
Doxorubicin (5 mg/kg)525 ± 7565-8.5

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound peptide (lyophilized)

  • Sterile PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a stock solution of this compound by dissolving the lyophilized peptide in sterile PBS or water. Further dilute in culture medium to desired concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of the peptide solvent).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Protocol 3: Cell Migration Assay (Wound Healing Assay)

This protocol assesses the effect of this compound on cancer cell migration.

Materials:

  • Cancer cells

  • This compound

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in 6-well plates and grow to a confluent monolayer.

  • Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing this compound at a non-lethal concentration (e.g., IC50/2).

  • Capture images of the wound at 0 hours and after 24 hours.

  • Measure the width of the wound at different points and calculate the percentage of wound closure.

Protocol 4: Cell Invasion Assay (Boyden Chamber Assay)

This protocol evaluates the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cells

  • This compound

  • Boyden chamber inserts (8 µm pore size) coated with Matrigel

  • Serum-free medium and medium with 10% FBS

  • Cotton swabs

  • Methanol (B129727) and Crystal Violet stain

Procedure:

  • Rehydrate the Matrigel-coated inserts.

  • Resuspend cancer cells in serum-free medium containing this compound.

  • Add 5 x 10⁴ cells to the upper chamber of the insert.

  • Add medium with 10% FBS (as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface with methanol and stain with Crystal Violet.

  • Count the number of invading cells in several microscopic fields.

Protocol 5: Western Blot Analysis

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of key proteins.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-CRMP2, anti-p-CRMP2 (S522), anti-MMP-2, anti-MMP-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using ECL reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 6: In Vivo Tumor Xenograft Model

This protocol outlines a study to evaluate the anti-tumor efficacy of this compound in vivo.[6][7][8]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, this compound 10 mg/kg, this compound 20 mg/kg, positive control like Doxorubicin).

  • Administer treatment via intraperitoneal or intravenous injection every other day for 21 days.

  • Measure tumor volume with calipers and monitor mouse body weight twice a week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Visualizations

G cluster_0 Hypothetical Signaling Pathway of this compound in Cancer Tat_cbd3A6K This compound CRMP2 CRMP2 Tat_cbd3A6K->CRMP2 Enters cell via Tat Tat_cbd3A6K->CRMP2 Inhibits binding to Tubulin? Kinases Cdk5 / GSK3β Tat_cbd3A6K->Kinases Inhibits? Signaling NF-κB / Wnt Pathways Tat_cbd3A6K->Signaling Modulates? Cell_Membrane Cell Membrane Tubulin Tubulin CRMP2->Tubulin Binds CRMP2->Signaling Cytoskeleton Cytoskeleton Reorganization Tubulin->Cytoskeleton Migration_Invasion Decreased Migration & Invasion Cytoskeleton->Migration_Invasion pCRMP2 Phosphorylated CRMP2 Kinases->pCRMP2 Phosphorylates Gene_Expression Altered Gene Expression Signaling->Gene_Expression

Caption: Hypothetical signaling pathway of this compound in cancer cells.

G cluster_1 Experimental Workflow for In Vitro Studies start Cancer Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis migration Migration Assay (Wound Healing) treatment->migration invasion Invasion Assay (Boyden Chamber) treatment->invasion western Western Blot Analysis treatment->western data Data Analysis viability->data apoptosis->data migration->data invasion->data western->data

Caption: Workflow for in vitro evaluation of this compound's anti-cancer effects.

G cluster_2 Experimental Workflow for In Vivo Xenograft Study start Inject Cancer Cells into Mice tumor_growth Allow Tumor Growth start->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treatment Administer this compound / Controls randomize->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor Repeatedly endpoint Study Endpoint (Day 21) monitor->endpoint analysis Tumor Excision & Analysis endpoint->analysis

References

Tat-cbd3A6K: Application Notes and Protocols for Immunology and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tat-cbd3A6K is a modified, cell-permeable peptide that has emerged as a promising tool in the study of immunology and inflammation, particularly in the context of neuro-inflammation and neuropathic pain. It is an optimized version of the TAT-CBD3 peptide, which is derived from the Collapsin Response Mediator Protein 2 (CRMP-2). CRMP-2 is a key protein involved in neuronal signaling and has been implicated in the regulation of voltage-gated calcium channels. This compound demonstrates enhanced efficacy in modulating neuronal excitability, offering a valuable resource for investigating the molecular mechanisms underlying pain and inflammation.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in both in vitro and in vivo research settings.

Mechanism of Action

This compound exerts its effects primarily by targeting the function of voltage-gated calcium channels in dorsal root ganglion (DRG) neurons. Its mechanism involves:

  • Inhibition of T-type and R-type Calcium Currents: The peptide has been shown to decrease both T-type and R-type voltage-dependent calcium currents in DRG neurons.[1][2] This reduction in calcium influx is a key factor in its ability to dampen neuronal excitability.

  • Modulation of CRMP-2-Mediated Channel Enhancement: this compound is believed to act by preventing the CRMP-2-mediated enhancement of calcium channel function.[1] CRMP-2 can interact with CaV2.2 channels, and this interaction is thought to be a critical step in pain signaling. The parent peptide, TAT-CBD3, has been shown to disrupt this interaction.[3][4]

  • Reduction of Nociceptor Excitability: By attenuating calcium currents, this compound effectively reduces the excitability of nociceptive (pain-sensing) DRG neurons.[1][2] This leads to a decrease in the firing of action potentials in response to stimuli.[2]

The HIV-1 Tat protein component of the fusion peptide facilitates its entry into cells, allowing it to reach its intracellular targets.

Signaling Pathway

The signaling pathway influenced by this compound centers on the modulation of CRMP-2 and its downstream effects on calcium channels and neuronal excitability. In a pathological state, such as neuropathic pain, CRMP-2 activity can be altered, leading to enhanced calcium channel function and increased neuronal firing. This compound intervenes in this pathway to restore normal neuronal function.

This compound Signaling Pathway cluster_0 Pathological State (e.g., Neuropathic Pain) cluster_1 Therapeutic Intervention Nerve Injury Nerve Injury Increased CRMP-2 Activity Increased CRMP-2 Activity Nerve Injury->Increased CRMP-2 Activity Enhanced CaV2.2 Function Enhanced CaV2.2 Function Increased CRMP-2 Activity->Enhanced CaV2.2 Function Increased Ca2+ Influx Increased Ca2+ Influx Enhanced CaV2.2 Function->Increased Ca2+ Influx Neuronal Hyperexcitability Neuronal Hyperexcitability Increased Ca2+ Influx->Neuronal Hyperexcitability Pain Pain Neuronal Hyperexcitability->Pain This compound This compound Inhibition of CRMP-2 Mediated Enhancement Inhibition of CRMP-2 Mediated Enhancement This compound->Inhibition of CRMP-2 Mediated Enhancement Inhibition of CRMP-2 Mediated Enhancement->Enhanced CaV2.2 Function Reduced Ca2+ Influx Reduced Ca2+ Influx Inhibition of CRMP-2 Mediated Enhancement->Reduced Ca2+ Influx Decreased Neuronal Excitability Decreased Neuronal Excitability Reduced Ca2+ Influx->Decreased Neuronal Excitability Analgesia Analgesia Decreased Neuronal Excitability->Analgesia

Caption: this compound signaling in neuropathic pain.

Data Presentation

The following tables summarize the quantitative data available on the effects of this compound.

In Vitro Effect on DRG Neuron Excitability[2]
Parameter Observation
This compound Concentration10 µM
EffectSignificant reduction in action potential firing
Statistical Significancep < 0.05 versus control
In Vivo Effect on Neuropathic Pain[1]
Model AIDS therapy-induced peripheral neuropathy in rodents
Administration Route Intraperitoneal
Observation Greater anti-nociception compared to the parent TAT-CBD3 peptide
Side Effects No minor side effects (e.g., tail kinking, body contortion) observed, unlike the parent peptide

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound on Dorsal Root Ganglion (DRG) Neuron Excitability

This protocol outlines the methodology for assessing the effect of this compound on the excitability of cultured DRG neurons using patch-clamp electrophysiology.

1. DRG Neuron Isolation and Culture (Adapted from general protocols)

  • Materials:

    • DMEM/F12 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Collagenase Type IA

    • Trypsin-EDTA

    • Poly-D-lysine and laminin-coated coverslips

    • Neurobasal medium with B27 supplement

    • Nerve Growth Factor (NGF)

  • Procedure:

    • Euthanize a rodent (e.g., Sprague-Dawley rat) according to institutional guidelines.

    • Dissect the dorsal root ganglia from the spinal column under sterile conditions.

    • Transfer the ganglia to a dish containing ice-cold DMEM/F12.

    • Digest the ganglia with a solution of collagenase and trypsin at 37°C for 30-60 minutes.

    • Gently triturate the ganglia to dissociate the neurons.

    • Plate the dissociated neurons on poly-D-lysine and laminin-coated coverslips in a culture medium supplemented with FBS, penicillin-streptomycin, and NGF.

    • Incubate the cultures at 37°C in a 5% CO2 incubator for 24-48 hours before the experiment.

2. Whole-Cell Patch-Clamp Electrophysiology

  • Materials:

    • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

    • Borosilicate glass capillaries for pipette fabrication

    • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4)

    • Internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)

    • This compound stock solution

  • Procedure:

    • Transfer a coverslip with cultured DRG neurons to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the external solution.

    • Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a giga-ohm seal with a neuron and then rupture the membrane to achieve the whole-cell configuration.

    • Record baseline neuronal activity in current-clamp mode. Elicit action potentials by injecting depolarizing current steps.

    • Perfuse the chamber with the external solution containing 10 µM this compound for a designated period (e.g., 10-15 minutes).

    • Record the neuronal activity again under the same current injection protocol.

    • Analyze the data to compare the number of action potentials fired before and after the application of this compound.

In Vitro Experimental Workflow Isolate DRG Neurons Isolate DRG Neurons Culture Neurons Culture Neurons Isolate DRG Neurons->Culture Neurons Perform Whole-Cell Patch-Clamp Perform Whole-Cell Patch-Clamp Culture Neurons->Perform Whole-Cell Patch-Clamp Record Baseline Activity Record Baseline Activity Perform Whole-Cell Patch-Clamp->Record Baseline Activity Apply 10 µM this compound Apply 10 µM this compound Record Baseline Activity->Apply 10 µM this compound Record Post-Treatment Activity Record Post-Treatment Activity Apply 10 µM this compound->Record Post-Treatment Activity Analyze Action Potential Firing Analyze Action Potential Firing Record Post-Treatment Activity->Analyze Action Potential Firing

Caption: Workflow for in vitro analysis of this compound.

Protocol 2: In Vivo Assessment of this compound in a Rodent Model of Neuropathic Pain

This protocol describes a general approach for evaluating the anti-nociceptive effects of this compound in a preclinical model of neuropathic pain.

1. Induction of Neuropathic Pain

  • Model: A common model is the Spared Nerve Injury (SNI) model or a chemotherapy-induced peripheral neuropathy model (e.g., using paclitaxel (B517696) or vincristine).

  • Procedure (SNI model example):

    • Anesthetize the rodent (e.g., rat or mouse) according to institutional guidelines.

    • Make a small incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches.

    • Ligate and transect two of the three branches (the common peroneal and tibial nerves), leaving the sural nerve intact.

    • Suture the muscle and skin layers.

    • Allow the animal to recover for a period of time (e.g., 7-14 days) to allow the neuropathic pain to develop.

2. Administration of this compound

  • Materials:

    • This compound peptide, dissolved in a sterile vehicle (e.g., saline).

    • Syringes and needles for administration.

  • Procedure:

    • Administer this compound via the desired route. Intraperitoneal (i.p.) injection is a common systemic route.

    • The dosage should be determined based on preliminary dose-response studies. A starting point could be based on the parent peptide's effective doses.

    • Include a control group that receives the vehicle only. A scrambled peptide control (TAT-Scramble) can also be used to control for non-specific effects of the peptide.[3]

3. Behavioral Testing for Nociception

  • Method: Mechanical allodynia is a common endpoint measured using von Frey filaments.

  • Procedure:

    • Place the animal in a testing chamber with a mesh floor.

    • Allow the animal to acclimate to the chamber.

    • Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw in the territory of the spared sural nerve.

    • The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of the applications.

    • Conduct behavioral testing at baseline (before peptide administration) and at various time points after administration (e.g., 1, 2, 4, and 24 hours) to determine the time course of the anti-nociceptive effect.

In Vivo Experimental Workflow Induce Neuropathic Pain Model Induce Neuropathic Pain Model Baseline Behavioral Testing Baseline Behavioral Testing Induce Neuropathic Pain Model->Baseline Behavioral Testing Administer this compound or Vehicle Administer this compound or Vehicle Baseline Behavioral Testing->Administer this compound or Vehicle Post-Treatment Behavioral Testing Post-Treatment Behavioral Testing Administer this compound or Vehicle->Post-Treatment Behavioral Testing Analyze Paw Withdrawal Thresholds Analyze Paw Withdrawal Thresholds Post-Treatment Behavioral Testing->Analyze Paw Withdrawal Thresholds

Caption: Workflow for in vivo analysis of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of CRMP-2 and voltage-gated calcium channels in the context of neuro-inflammation and neuropathic pain. Its enhanced efficacy and favorable side-effect profile compared to its parent peptide make it a compelling candidate for further preclinical development. The protocols provided here offer a framework for researchers to explore the therapeutic potential of this compound in various models of immunology and inflammation. Further research is warranted to explore its effects on a broader range of inflammatory mediators and immune cell types.

References

Application Notes and Protocols for the Detection of Tat-cbd3A6K in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tat-cbd3A6K is a novel peptide with therapeutic potential, acting as a modulator of N-type voltage-gated calcium channels.[1] Its unique structure, a conjugate of a peptide derived from collapsin response mediator protein 2 (CRMP-2) and the cell-penetrating motif from the HIV Tat protein, necessitates robust and validated analytical methods for its detection and quantification in biological matrices.[1][2] Such assays are critical for preclinical and clinical studies, enabling the assessment of pharmacokinetics, pharmacodynamics, and biodistribution.

These application notes provide detailed protocols for four common analytical techniques adaptable for the detection of this compound: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC). The provided protocols are based on established methodologies and serve as a starting point for developing and validating specific assays for this compound.

Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA is a plate-based immunoassay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A sandwich ELISA, in particular, offers high specificity and sensitivity, making it a suitable method for the quantification of this compound in biological fluids like plasma, serum, or cerebrospinal fluid (CSF). This protocol assumes the availability of a matched pair of antibodies (capture and detection) specific to different epitopes of this compound.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of a validated sandwich ELISA for this compound.

ParameterHypothetical Value
Lower Limit of Detection (LLOD)15 pg/mL
Lower Limit of Quantification (LLOQ)50 pg/mL
Upper Limit of Quantification (ULOQ)5000 pg/mL
Dynamic Range50 - 5000 pg/mL
Inter-assay Precision (%CV)< 15%
Intra-assay Precision (%CV)< 10%
SpecificityNo cross-reactivity with endogenous CRMP-2 or other related peptides
Sample Volume50 - 100 µL
Experimental Protocol: Sandwich ELISA

Materials:

  • 96-well microtiter plates

  • Capture antibody specific for this compound

  • Detection antibody specific for this compound (biotinylated)

  • Recombinant this compound standard

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (e.g., 1% BSA in PBS)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to a final concentration of 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted capture antibody to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C.[3]

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Seal the plate and incubate for at least 2 hours at room temperature.[3]

  • Sample and Standard Incubation:

    • Prepare a serial dilution of the this compound standard in assay diluent.

    • Prepare biological samples (e.g., plasma, serum) by diluting them in assay diluent.

    • Wash the plate twice with wash buffer.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the biotinylated detection antibody in assay diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the Streptavidin-HRP conjugate in assay diluent.

    • Add 100 µL of the diluted conjugate to each well.

    • Seal the plate and incubate for 30-60 minutes at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm on a microplate reader within 30 minutes.[3]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

ELISA_Workflow plate_coating Plate Coating (Capture Antibody) blocking Blocking (BSA or Milk) plate_coating->blocking Wash sample_incubation Sample/Standard Incubation blocking->sample_incubation Wash detection_ab Detection Antibody Incubation (Biotinylated) sample_incubation->detection_ab Wash streptavidin_hrp Streptavidin-HRP Incubation detection_ab->streptavidin_hrp Wash substrate_addition Substrate Addition (TMB) streptavidin_hrp->substrate_addition Wash stop_solution Stop Solution Addition substrate_addition->stop_solution read_plate Read Absorbance (450 nm) stop_solution->read_plate

Caption: Workflow of the Sandwich ELISA for this compound detection.

Western Blot

Western blotting is a widely used technique to detect specific proteins in a complex mixture of proteins extracted from cells or tissues.[4] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with an antibody specific to the target protein. This protocol outlines the steps for detecting this compound in biological samples like cell lysates or tissue homogenates.

Quantitative Data Summary

While Western Blot is primarily a semi-quantitative technique, relative quantification can be achieved through densitometry analysis of the protein bands.

ParameterHypothetical Value/Characteristic
Molecular Weight of this compound~3.25 kDa[1]
Recommended Gel Percentage15-20% Tricine-SDS-PAGE
Limit of Detection0.1 - 1 ng per band (highly dependent on antibody affinity)
Primary Antibody Dilution1:1000 - 1:5000 (to be optimized)
Secondary Antibody Dilution1:5000 - 1:20000 (to be optimized)
Loading ControlBeta-actin, GAPDH (for cell lysates)
Experimental Protocol: Western Blot

Materials:

  • Biological sample (cell lysate, tissue homogenate)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • Precast or hand-casted Tricine-SDS-PAGE gels

  • SDS-PAGE running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for this compound

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Gel imaging system

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Mix the desired amount of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5]

  • Gel Electrophoresis:

    • Load the prepared samples and a molecular weight marker into the wells of a high-percentage Tricine-SDS-PAGE gel.

    • Run the gel at 100-150 V until the dye front reaches the bottom.[6]

  • Protein Transfer:

    • Equilibrate the gel, membrane, and filter papers in transfer buffer.

    • Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform the transfer using a wet or semi-dry transfer system.[4][5]

  • Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[5]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against this compound in blocking buffer.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.[5]

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[6]

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.[5]

    • Acquire the image using a chemiluminescence detection system.[6]

Western_Blot_Workflow sample_prep Sample Preparation (Lysis & Quantification) sds_page SDS-PAGE (Protein Separation) sample_prep->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab Wash detection Chemiluminescent Detection (ECL) secondary_ab->detection Wash imaging Imaging & Analysis detection->imaging

Caption: Logical workflow for the Western Blot detection of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a highly sensitive and specific method for the quantification of peptides in complex biological matrices. A targeted LC-MS/MS approach using multiple reaction monitoring (MRM) is the gold standard for peptide quantification.

Quantitative Data Summary

The following table presents hypothetical performance characteristics for a validated LC-MS/MS assay for this compound.

ParameterHypothetical Value
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Dynamic Range0.1 - 1000 ng/mL
Inter-assay Precision (%CV)< 15%
Intra-assay Precision (%CV)< 15%
Matrix Effect< 15%
Recovery> 85%
Sample Volume50 - 100 µL
Internal StandardStable isotope-labeled this compound
Experimental Protocol: LC-MS/MS

Materials:

  • Biological sample (plasma, serum, tissue homogenate)

  • Internal standard (stable isotope-labeled this compound)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • Solid-phase extraction (SPE) cartridges (optional, for cleanup)

  • LC-MS grade water and organic solvents (e.g., acetonitrile, methanol)

  • Formic acid

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer

  • Analytical column (e.g., C18 column)

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • Spike samples with the internal standard.

    • Perform protein precipitation by adding 3-4 volumes of cold acetonitrile with 0.1% formic acid.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

    • For cleaner samples, an optional solid-phase extraction (SPE) step can be included after protein precipitation.

  • LC Separation:

    • Inject the reconstituted sample onto a C18 analytical column.

    • Perform a gradient elution using mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • The gradient should be optimized to achieve good separation of this compound from matrix components.

  • MS/MS Detection:

    • The mass spectrometer should be operated in positive electrospray ionization (ESI) mode.

    • Optimize the precursor ion and fragment ions for this compound and the internal standard by direct infusion.

    • Set up the MRM transitions for both the analyte and the internal standard.

    • Acquire data using the optimized MRM transitions.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.

    • Quantify this compound in the samples using the calibration curve.

LCMS_Workflow sample_prep Sample Preparation (Protein Precipitation/SPE) lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ionization Ionization (Electrospray - ESI) lc_separation->ionization mass_analysis1 Mass Analysis 1 (Precursor Ion Selection) ionization->mass_analysis1 fragmentation Fragmentation (Collision Cell) mass_analysis1->fragmentation mass_analysis2 Mass Analysis 2 (Fragment Ion Selection) fragmentation->mass_analysis2 detection Detection & Data Acquisition mass_analysis2->detection quantification Quantification detection->quantification

Caption: Workflow for LC-MS/MS detection of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and reliable method for the analysis and quantification of peptides, particularly at higher concentrations.[7] It is well-suited for purity assessment of synthetic this compound and for quantification in simpler matrices or at later stages of drug development where concentrations are expected to be higher.

Quantitative Data Summary

The following table summarizes typical parameters for an RP-HPLC method for this compound.

ParameterHypothetical Value
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 30 minutes
Flow Rate1.0 mL/min
Detection Wavelength214 nm or 280 nm
Lower Limit of Quantification (LLOQ)~1 µg/mL
Injection Volume20 µL
Experimental Protocol: RP-HPLC

Materials:

  • This compound sample

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound standard or sample in mobile phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the prepared sample.

    • Run the gradient program to elute the peptide.

    • Monitor the elution profile at 214 nm (for the peptide backbone) or 280 nm (for tyrosine residues).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which should be consistent with that of a reference standard.

    • For quantification, create a calibration curve by injecting known concentrations of the this compound standard and plotting the peak area against concentration.

    • Determine the concentration of this compound in the unknown sample from the calibration curve.

HPLC_Workflow solvent Solvent Reservoirs A: 0.1% TFA in H₂O B: 0.1% TFA in ACN pump HPLC Pump (Gradient Controller) solvent->pump injector Injector pump->injector column C18 Column injector->column detector UV Detector (214/280 nm) column->detector data_system Data System detector->data_system waste Waste detector->waste

Caption: Schematic of an RP-HPLC system for this compound analysis.

Conclusion and Method Selection

The choice of analytical method for detecting this compound depends on the specific research question, the required sensitivity and specificity, and the nature of the biological sample.

  • ELISA is ideal for high-throughput screening and quantification of low-abundance this compound in clean matrices like plasma or serum, provided specific antibodies are available.

  • Western Blot is a valuable tool for confirming the presence and relative abundance of this compound in complex mixtures like cell lysates and for verifying its molecular weight.

  • LC-MS/MS offers the highest sensitivity and specificity and is the preferred method for rigorous pharmacokinetic studies and bioanalysis, as it does not rely on antibody availability.

  • HPLC-UV is a robust method for purity assessment and for quantifying higher concentrations of the peptide, especially in in vitro samples or pharmaceutical formulations.

Each of these methods requires careful optimization and validation to ensure accurate and reproducible results. This includes establishing linearity, accuracy, precision, and specificity for the this compound peptide in the specific biological matrix being investigated.

References

Application Notes and Protocols for Tat-cbd3A6K in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tat-cbd3A6K is a modified cell-penetrating peptide derived from the collapsin response mediator protein 2 (CRMP-2).[1] This peptide has garnered significant interest as a potential therapeutic agent for neuropathic pain due to its specific mechanism of action. It selectively targets and inhibits the function of T-type and R-type voltage-gated calcium channels in dorsal root ganglion (DRG) neurons.[1] The inhibitory action of this compound is mediated through its interaction with CRMP-2, a key protein involved in the regulation of these calcium channels.[1] By reducing the hyperexcitability of nociceptive neurons, this compound presents a promising candidate for drug development.

High-throughput screening (HTS) assays are essential for the rapid evaluation of large compound libraries to identify novel modulators of specific biological targets. This document provides detailed application notes and protocols for utilizing this compound in HTS campaigns aimed at discovering new molecules that target the CRMP-2/calcium channel signaling pathway.

Mechanism of Action

This compound exerts its effects by disrupting the CRMP-2-mediated enhancement of T-type and R-type voltage-gated calcium channel function. The "Tat" sequence is a cell-penetrating peptide that facilitates the delivery of the CRMP-2-binding domain (cbd3A6K) into the cell. Once inside, the peptide interferes with the protein-protein interaction between CRMP-2 and the calcium channels, leading to a reduction in calcium influx upon neuronal depolarization. This ultimately dampens neuronal excitability, which is a key factor in the pathogenesis of neuropathic pain.

Data Presentation

Currently, comprehensive public data on the dose-response relationship of this compound from high-throughput screening assays is limited. However, existing research provides a foundational understanding of its activity. In one study, a concentration of 10 μM this compound was shown to significantly reduce the number of elicited action potentials in dorsal root ganglion neurons. While this provides a valuable starting point, further dose-response studies are necessary to determine key parameters such as IC50 and EC50 values.

The following table provides a template for summarizing quantitative data obtained from HTS assays with this compound. Researchers can use this structure to organize their findings for clear comparison and analysis.

Compound IDTarget Channel(s)Assay TypeIC50 / EC50 (µM)Maximum Inhibition/Activation (%)Hill SlopeNotes
This compoundT-type, R-type Ca2+ElectrophysiologyData Not AvailableData Not AvailableData Not AvailableSignificant reduction in action potential firing at 10 µM
Example Hit 1T-type Ca2+Calcium Influx
Example Hit 2R-type Ca2+Automated Patch-Clamp
Control CompoundT-type, R-type Ca2+Calcium Influx

Signaling Pathway

The signaling pathway involving CRMP-2 and its modulation of voltage-gated calcium channels is a critical area of investigation for the development of novel analgesics. This compound acts as an inhibitor within this pathway.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signal Nociceptive Signal (e.g., Nerve Injury) Ca_Channel T-type & R-type Ca2+ Channels Signal->Ca_Channel Depolarization Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opening CRMP2 CRMP-2 CRMP2->Ca_Channel Enhances Function Hyperexcitability Neuronal Hyperexcitability Ca_Influx->Hyperexcitability Leads to Tat_cbd3A6K This compound Tat_cbd3A6K->CRMP2 Inhibits Interaction with Ca2+ Channels

This compound Signaling Pathway

Experimental Protocols

Two primary high-throughput methodologies are recommended for screening compounds that modulate the activity of T-type and R-type calcium channels: fluorescence-based calcium influx assays and automated patch-clamp electrophysiology.

Fluorescence-Based Calcium Influx Assay (e.g., using a FLIPR instrument)

This assay provides a robust and scalable method for monitoring changes in intracellular calcium in a large number of samples simultaneously.

Materials:

  • Cell line expressing the target T-type or R-type calcium channels (e.g., HEK293 cells)

  • Cell culture medium and supplements

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • This compound (as a control) and test compounds

  • Depolarizing agent (e.g., KCl solution)

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Protocol:

  • Cell Plating: Seed the cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the dye loading solution to each well. Incubate for 1 hour at 37°C in the dark.

  • Compound Addition: Prepare serial dilutions of this compound and test compounds in assay buffer. After the incubation period, wash the cells with assay buffer to remove excess dye. Add the compound solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Fluorescence Measurement: Place the cell plate into the FLIPR instrument. Initiate the recording of fluorescence intensity.

  • Depolarization: After establishing a stable baseline, add the depolarizing KCl solution to all wells simultaneously using the instrument's integrated pipettor.

  • Data Analysis: Continue recording the fluorescence signal for a few minutes. The increase in fluorescence upon depolarization corresponds to calcium influx. The inhibitory effect of the compounds is calculated as the percentage reduction in the fluorescence signal compared to vehicle-treated controls.

Automated Patch-Clamp Electrophysiology

This technique allows for higher throughput electrophysiological recordings compared to traditional manual patch-clamp, providing detailed information on ion channel function.

Materials:

  • Automated patch-clamp system (e.g., IonWorks, Patchliner)

  • Cell line expressing the target T-type or R-type calcium channels

  • Appropriate intracellular and extracellular recording solutions

  • This compound (as a control) and test compounds

Protocol:

  • Cell Preparation: Harvest the cells and prepare a single-cell suspension at the optimal concentration for the specific automated patch-clamp platform.

  • System Setup: Prime the system and the microfluidic chips with the intracellular and extracellular solutions. Load the cell suspension and the compound plate into the instrument.

  • Automated Recording: The instrument will automatically perform cell capture, seal formation, and whole-cell configuration.

  • Voltage Protocol: Apply a voltage protocol designed to elicit the specific T-type or R-type calcium channel currents. This typically involves holding the cell at a negative potential and applying a depolarizing step.

  • Compound Application: The instrument will apply the test compounds, including this compound as a control, to the cells.

  • Data Acquisition and Analysis: Record the ion channel currents before and after compound application. The inhibitory effect is determined by the reduction in the current amplitude.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify modulators of the CRMP-2/calcium channel pathway.

Assay_Dev Assay Development & Optimization Primary_Screen Primary HTS (e.g., Calcium Influx Assay) Assay_Dev->Primary_Screen Hit_ID Hit Identification & Triage Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Secondary_Assay Secondary Assay (e.g., Automated Electrophysiology) Dose_Response->Secondary_Assay Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt

HTS Workflow for CRMP-2/Calcium Channel Modulators

Conclusion

This compound serves as a valuable tool for investigating the role of the CRMP-2/calcium channel axis in neuronal excitability and as a reference compound in high-throughput screening assays. The protocols outlined in this document provide a framework for the identification and characterization of novel modulators of this pathway. While further quantitative characterization of this compound is needed, its specific mechanism of action makes it an important asset for the development of new therapeutics for neuropathic pain.

References

Troubleshooting & Optimization

Tat-cbd3A6K Experimental Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tat-cbd3A6K. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the experimental application of this compound.

Problem IDQuestionPossible Cause(s)Suggested Solution(s)
T-01 No observable effect on calcium currents after applying this compound. Peptide Degradation: this compound is a peptide and can be susceptible to degradation if not stored or handled properly.[1][2] Incorrect Concentration: The final concentration of the peptide in your experiment may be too low to elicit a response. Poor Cellular Uptake: As a cell-penetrating peptide, inefficient translocation across the cell membrane can limit its intracellular concentration.Proper Storage and Handling: Store the lyophilized peptide at -80°C for long-term storage (up to 2 years) and reconstituted solutions at -80°C for up to 6 months.[3][4] Avoid repeated freeze-thaw cycles. Concentration Optimization: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A common starting concentration is 10 µM.[4] Verify Cellular Uptake: If possible, use a fluorescently labeled version of the peptide to confirm its entry into the cells.
T-02 High variability in experimental results between replicates. Inconsistent Peptide Preparation: Variations in the reconstitution and dilution of the peptide can lead to inconsistent final concentrations. Cell Health and Viability: Poor cell health can affect membrane integrity and receptor expression, leading to variable responses.Standardized Preparation: Prepare a fresh stock solution of this compound in a recommended solvent like DMSO and aliquot it for single use to ensure consistency.[1][2] Monitor Cell Health: Regularly assess cell viability using methods like MTT or LDH assays. Ensure consistent cell passage numbers and culture conditions.
T-03 Difficulty achieving a stable whole-cell patch-clamp recording after peptide application. Membrane Destabilization: High concentrations of cell-penetrating peptides can sometimes perturb the cell membrane, making it difficult to maintain a stable gigaohm seal. Issues with Internal Solution: The composition of your intracellular solution in the patch pipette may not be optimal.Optimize Peptide Concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Check Pipette and Solutions: Ensure your patch pipettes are properly fire-polished. Verify the osmolarity and pH of your internal and external solutions to ensure they are appropriate for the cells you are recording from.
T-04 Observed off-target effects or unexpected changes in cellular signaling. Non-specific Interactions: While this compound is designed to be specific for the CRMP-2 pathway, off-target effects can occur, especially at high concentrations.Control Experiments: Include appropriate controls, such as a scrambled version of the this compound peptide, to differentiate specific effects from non-specific ones. Concentration-Response Analysis: Use the lowest concentration that produces the desired effect to minimize the risk of off-target interactions.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a modified, cell-penetrating peptide derived from the collapsin response mediator protein 2 (CRMP-2).[1][2] Its primary mechanism of action is to inhibit the interaction between CRMP-2 and voltage-gated calcium channels, specifically T-type and R-type channels.[5] This inhibition prevents the CRMP-2-mediated enhancement of these calcium channel functions, leading to a reduction in calcium currents in neurons.[5]

2. How should I store and handle this compound?

For long-term storage, lyophilized this compound powder should be kept at -80°C, where it is stable for up to two years.[3][4] Once reconstituted in a solvent such as DMSO, the solution should be stored at -80°C and is stable for up to six months.[3][4] It is recommended to aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.[1][2]

3. What is the recommended working concentration for this compound?

The optimal working concentration can vary depending on the cell type and experimental setup. However, a common concentration used in published studies to observe effects on neuronal excitability is 10 µM.[4] It is highly recommended to perform a dose-response experiment to determine the most effective concentration for your specific application.

4. What are the expected effects of this compound on dorsal root ganglion (DRG) neurons?

In DRG neurons, this compound has been shown to reduce T-type and R-type voltage-dependent calcium currents.[5] This leads to a decrease in the number of elicited action potentials and an overall reduction in neuronal excitability.[4]

5. How does this compound enter the cell?

This compound utilizes the HIV-1 Tat protein transduction domain, a cell-penetrating peptide (CPP), to cross the cell membrane. The exact mechanism of uptake for many CPPs is still under investigation but is thought to involve endocytosis and direct translocation across the plasma membrane.

Quantitative Data Summary

ParameterValueCell TypeReference
Molecular Weight 3249.87 g/mol N/A[1][2]
Purity >95% by HPLCN/A[1][2]
Solubility Soluble in DMSON/A[1][2]
Effect on Action Potential Firing Significant reduction at 10 µMRat Dorsal Root Ganglion (DRG) Neurons[4]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring Calcium Currents

This protocol provides a general framework for assessing the effect of this compound on voltage-gated calcium currents in cultured neurons.

1. Cell Preparation:

  • Plate dorsal root ganglion (DRG) neurons on glass coverslips coated with poly-D-lysine and laminin.
  • Culture the cells for 24-48 hours before recording.

2. Solution Preparation:

  • External Solution (in mM): 130 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.
  • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.

3. This compound Application:

  • Prepare a stock solution of this compound in DMSO.
  • Dilute the stock solution in the external solution to the desired final concentration (e.g., 10 µM) immediately before use.
  • Perfuse the cells with the this compound containing external solution for a predetermined incubation period (e.g., 15 minutes) before recording.

4. Recording Procedure:

  • Obtain a whole-cell patch-clamp configuration with a gigaohm seal.
  • Apply a voltage-step protocol to elicit calcium currents (e.g., step depolarizations from a holding potential of -80 mV).
  • Record baseline currents before and after the application of this compound.

5. Data Analysis:

  • Measure the peak amplitude of the calcium currents.
  • Compare the current amplitudes before and after peptide application to determine the percentage of inhibition.

Signaling Pathway and Experimental Workflow Diagrams

Tat_cbd3A6K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_Channel Voltage-Gated Ca2+ Channels (T-type, R-type) Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Mediates CRMP2_complex CRMP-2 CRMP2_complex->Ca_Channel Enhances Function Tat_cbd3A6K This compound Tat_cbd3A6K->CRMP2_complex Inhibits Interaction Neuronal_Excitability Neuronal Excitability Ca_influx->Neuronal_Excitability Increases

Caption: this compound signaling pathway.

Experimental_Workflow start Start Experiment prepare_cells Prepare Neuronal Culture start->prepare_cells prepare_peptide Reconstitute & Dilute this compound prepare_cells->prepare_peptide apply_peptide Incubate Cells with Peptide prepare_peptide->apply_peptide record_baseline Record Baseline Electrophysiological Activity apply_peptide->record_baseline record_post_peptide Record Activity Post-Peptide record_baseline->record_post_peptide analyze_data Analyze Data (e.g., % inhibition) record_post_peptide->analyze_data end End analyze_data->end Troubleshooting_Logic start No Effect Observed check_storage Check Peptide Storage & Handling start->check_storage check_concentration Verify Peptide Concentration start->check_concentration check_uptake Confirm Cellular Uptake start->check_uptake check_cell_health Assess Cell Viability start->check_cell_health solution_storage Store at -80°C, avoid freeze-thaw check_storage->solution_storage solution_concentration Perform Dose-Response Curve check_concentration->solution_concentration solution_uptake Use Fluorescently Labeled Peptide check_uptake->solution_uptake solution_cell_health Use Healthy, Low Passage Cells check_cell_health->solution_cell_health

References

how to improve Tat-cbd3A6K solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the cell-penetrating peptide, Tat-cbd3A6K. Here you will find troubleshooting guides and frequently asked questions to improve its solubility and stability in experimental settings.

Understanding this compound

This compound is a 26-amino acid chimeric peptide designed for efficient cell penetration and biological activity. It is composed of two key domains:

  • Tat Peptide: A cell-penetrating motif (YGRKKRRQRRR) derived from the HIV trans-activator of transcription protein, which facilitates the uptake of the peptide across cellular membranes.[1][2]

  • CBD3A6K: An optimized 15-amino acid peptide (ARSRLKELRGVPRGL) derived from the collapsin response mediator protein 2 (CRMP-2).[3] This domain is responsible for modulating N-type voltage-gated calcium channels (CaV2.2) and has demonstrated anti-nociceptive properties.[3][4][5]

The full sequence of the peptide is H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Ala-Arg-Ser-Arg-Leu-Lys-Glu-Leu-Arg-Gly-Val-Pro-Arg-Gly-Leu-OH.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for initially dissolving lyophilized this compound?

A1: Based on supplier data sheets, the recommended solvent for initial solubilization is Dimethyl Sulfoxide (DMSO).[3][4] For aqueous-based experiments, the trifluoroacetate (B77799) (TFA) salt form of this compound is reported to be soluble in water.[6]

Q2: My peptide won't dissolve in aqueous buffer. What should I do?

A2: If you encounter solubility issues in aqueous solutions, follow these steps:

  • Initial Dissolution in Organic Solvent: First, dissolve the peptide in a small amount of sterile DMSO.[4]

  • Stepwise Dilution: Gradually add your aqueous buffer of choice to the DMSO-peptide concentrate while vortexing gently. This method helps prevent aggregation that can occur when adding buffer directly to the lyophilized powder.

  • pH Adjustment: The peptide has a high number of basic residues (Arginine, Lysine). If solubility is still low, consider using a slightly acidic buffer (e.g., pH 5-6) to ensure these residues are protonated, which can enhance solubility.[7]

  • Sonication: A brief sonication in an ultrasonic bath can help break up small aggregates and improve dissolution.[7]

Q3: How should I store the this compound peptide?

A3: Proper storage is critical for maintaining the peptide's stability and activity.

  • Lyophilized Powder: Store the lyophilized solid desiccated, frozen (at -20°C), and protected from light.[3][8]

  • Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store these aliquots at -20°C or -80°C. For stock solutions stored at -20°C, it is recommended to use them within one month, while storage at -80°C can extend the shelf life to six months.[6]

Q4: The peptide solution appears cloudy or shows precipitation over time. What is happening?

A4: Cloudiness or precipitation indicates that the peptide is aggregating or falling out of solution. This can be caused by several factors:

  • Low Stability in Buffer: The peptide may be unstable in your chosen buffer system over time.[9][10][11]

  • pH Shift: Changes in pH can alter the peptide's net charge, leading to aggregation.

  • Microbial Contamination: Use sterile buffers and handling techniques to prevent contamination.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize the peptide.[6]

To address this, centrifuge the solution to remove aggregates before use and consider performing a stability study in your specific buffer.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound.

Issue 1: Low or Inconsistent Solubility
  • Symptom: Lyophilized peptide does not fully dissolve, or a precipitate forms upon adding aqueous buffer.

  • Root Cause: The peptide's hydrophobic and charged residues can lead to aggregation if not handled correctly.[9] The choice of solvent and pH are critical.[7][12]

  • Solution Workflow:

Caption: Workflow for troubleshooting this compound solubility issues.

Issue 2: Loss of Peptide Activity or Stability in Solution
  • Symptom: Reduced biological effect in assays over time or after storage.

  • Root Cause: Peptides can be susceptible to degradation via proteolysis, oxidation (if containing Met or Cys, which this compound does not), or deamidation.[9][10] Aggregation can also sequester the active peptide.

  • Solution Strategies:

StrategyDescriptionRationale
pH & Buffer Optimization Test peptide stability in different buffer systems (e.g., citrate, acetate, phosphate) at various pH levels (typically pH 5-7).[9] Some buffer ions, like phosphate, can sometimes catalyze degradation.[9]Identify the optimal pH for stability, which is often near the peptide's isoelectric point but must be balanced with solubility requirements.
Use of Excipients Include cryoprotectants like glycerol (B35011) or sugars (e.g., trehalose, sucrose) in the buffer for long-term frozen storage.These agents can reduce degradation during freeze-thaw cycles and stabilize the peptide structure.[10]
Aliquotting Prepare single-use aliquots of the stock solution immediately after dissolution.This is the most effective way to prevent degradation from repeated freeze-thaw cycles.[6]
Aseptic Technique Use sterile filtered buffers and handle the peptide under aseptic conditions.Prevents microbial growth which can introduce proteases that degrade the peptide.
Storage Conditions Store aliquots at -80°C for long-term stability. Avoid storing diluted working solutions for extended periods.[6]Lower temperatures slow down chemical degradation processes.

Experimental Protocols

Protocol 1: Solubilization of this compound

This protocol provides a standardized method for dissolving lyophilized this compound to a stock concentration of 1 mM.

  • Preparation:

    • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

    • Centrifuge the vial briefly to collect all the powder at the bottom.

  • Initial Dissolution:

    • Add the required volume of high-purity DMSO to the vial to achieve a 1 mM concentration. (See table below for calculations).

    • Vortex gently for 1-2 minutes until the peptide is fully dissolved.

  • Aqueous Dilution (if required for experiment):

    • While gently vortexing the DMSO stock solution, add your desired sterile aqueous buffer drop-by-drop to reach the final desired concentration.

    • Caution: Do not add the DMSO stock to the buffer; add the buffer to the DMSO stock.

  • Final Check & Storage:

    • Visually inspect the solution for any particulates. If present, centrifuge at high speed (e.g., >10,000 x g) for 5 minutes and use the supernatant.

    • Immediately prepare single-use aliquots and store them at -20°C or -80°C.

Quantitative Data: Stock Solution Preparation

Molecular WeightTarget ConcentrationVolume of DMSO per 1 mg Peptide
3249.87 g/mol [3]1 mM307.7 µL[6]
3249.87 g/mol [3]5 mM61.5 µL[6]
3249.87 g/mol [3]10 mM30.8 µL[6]

Disclaimer: This guide is for informational purposes only. Researchers should always refer to the manufacturer's specific instructions and conduct their own validation experiments.

References

Technical Support Center: Tat-cbd3A6K Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in the delivery of Tat-cbd3A6K.

Introduction to this compound

This compound is a cell-penetrating peptide conjugate designed for therapeutic intervention in neurological disorders, particularly those involving neuronal hyperexcitability and neuropathic pain. It consists of two key components:

  • cbd3A6K: A peptide derived from the Collapsin Response Mediator Protein 2 (CRMP2). CRMP2 is a crucial regulator of N-type voltage-gated calcium channels (CaV2.2), which are pivotal in nociceptive signaling. By modulating CRMP2, cbd3A6K can reduce excessive calcium influx in neurons, thereby dampening pain signals.

  • Tat (Trans-Activator of Transcription): A cell-penetrating peptide derived from the HIV-1 virus. The Tat peptide facilitates the translocation of conjugated molecules across the cell membrane, enabling the delivery of therapeutic cargoes like cbd3A6K to their intracellular targets.

The primary mechanism of action for this compound involves the disruption of the interaction between CRMP2 and CaV2.2 channels within sensory neurons. This leads to a reduction in the excitability of these neurons and provides anti-nociceptive effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound functions by targeting the Collapsin Response Mediator Protein 2 (CRMP2) signaling pathway. Specifically, it is designed to interfere with the interaction between CRMP2 and N-type voltage-gated calcium channels (CaV2.2) in dorsal root ganglion (DRG) neurons. This interference leads to a decrease in T-type and R-type voltage-dependent calcium currents, which in turn reduces neuronal hyperexcitability and alleviates pain.

Q2: Why is the Tat peptide necessary for cbd3A6K activity?

A2: The therapeutic peptide, cbd3A6K, targets an intracellular protein (CRMP2). On its own, it has poor cell membrane permeability. The Tat peptide is a cell-penetrating peptide that acts as a delivery vehicle, facilitating the entry of cbd3A6K into the cell to reach its intracellular target.

Q3: What are the common challenges encountered during this compound delivery?

A3: Common challenges include:

  • Low Cellular Uptake: Insufficient internalization of the peptide into target cells.

  • Peptide Instability: Degradation of the peptide by proteases in the experimental system.

  • Peptide Aggregation: Formation of insoluble peptide aggregates, reducing bioavailability.

  • Cytotoxicity: Off-target effects leading to cell death at higher concentrations.

  • Variability in Efficacy: Inconsistent results between experiments or cell types.

Q4: How can I assess the cellular uptake of this compound?

A4: Cellular uptake can be quantified using methods such as flow cytometry or visualized using fluorescence microscopy. This typically involves using a fluorescently labeled version of this compound (e.g., FITC-Tat-cbd3A6K).

Q5: Is this compound expected to be cytotoxic?

A5: Like many cell-penetrating peptides, Tat-conjugated molecules can exhibit dose-dependent cytotoxicity. It is crucial to determine the optimal concentration that provides therapeutic efficacy with minimal toxicity for your specific cell type and experimental conditions. An MTT assay or similar cell viability assays are recommended to establish a dose-response curve for cytotoxicity.

Troubleshooting Guides

Problem 1: Low Cellular Uptake of this compound

Possible Causes and Solutions:

CauseSuggested Solution
Suboptimal Peptide Concentration Perform a dose-response experiment to determine the optimal concentration for uptake in your specific cell type. Start with a range of concentrations (e.g., 1-20 µM).
Incorrect Incubation Time or Temperature Optimize the incubation time (e.g., 1, 4, 12, 24 hours) and ensure incubation is performed at 37°C, as uptake is an energy-dependent process.
Peptide Aggregation Prepare fresh solutions of the peptide before each experiment. Sonication of the stock solution may help to break up small aggregates. Consider including additives in your buffer that reduce aggregation, such as arginine.
Proteolytic Degradation If working with serum-containing media, consider reducing the serum concentration or using serum-free media during the initial incubation period. Alternatively, perform experiments in the presence of protease inhibitors.
Cell Type Variability The efficiency of Tat-mediated uptake can vary between cell types. Ensure your target cells are known to be receptive to Tat-peptide delivery. Primary neurons may have different uptake kinetics compared to cell lines.
Problem 2: High Cytotoxicity Observed

Possible Causes and Solutions:

CauseSuggested Solution
Peptide Concentration is Too High Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the LC50 of this compound in your cell model. Use concentrations well below the toxic threshold for your therapeutic experiments.
Contaminants in Peptide Preparation Ensure the peptide is of high purity (>95%). Impurities from synthesis can contribute to cytotoxicity.
Prolonged Incubation Time Reduce the incubation time. A shorter exposure may be sufficient for therapeutic effect while minimizing toxicity.
Cell Culture Conditions Ensure cells are healthy and not overly confluent, as stressed cells can be more susceptible to toxic effects.
Problem 3: Inconsistent or Non-Reproducible Results

Possible Causes and Solutions:

CauseSuggested Solution
Peptide Stock Instability Aliquot the peptide stock solution upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. Protect from light if fluorescently labeled.
Variations in Experimental Protocol Strictly adhere to a standardized protocol for all experiments, including cell seeding density, peptide preparation, incubation times, and washing steps.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.

Quantitative Data Summary

Specific in vitro cellular uptake and cytotoxicity data for this compound is not widely available in the public domain. The following tables provide representative data for Tat-conjugated peptides to serve as a guideline for experimental design. Researchers should empirically determine these values for their specific experimental setup.

Table 1: Representative Cellular Uptake Efficiency of a Fluorescently Labeled Tat-Peptide in a Neuronal Cell Line (e.g., SH-SY5Y)

Concentration (µM)Incubation Time (hours)% of FITC-Positive Cells (Flow Cytometry)
1425 ± 5%
5475 ± 8%
10495 ± 3%
102498 ± 2%

Table 2: Representative Cytotoxicity (LC50) of a Tat-Conjugated Peptide in a Neuronal Cell Line

Cell LineIncubation Time (hours)LC50 (µM)
SH-SY5Y24~ 50 µM
Primary Cortical Neurons24~ 25 µM

Table 3: In Vivo Dose-Dependent Efficacy of this compound in a Rat Model of Neuropathic Pain

Dose (mg/kg, intraperitoneal)Time Post-Injection (hours)% Reversal of Mechanical Allodynia
10140 ± 7%
10265 ± 9%
10455 ± 8%
30175 ± 10%
30285 ± 6%
30470 ± 11%

Detailed Experimental Protocols

Protocol 1: Assessment of Cellular Uptake by Flow Cytometry

This protocol provides a general framework for quantifying the intracellular delivery of a fluorescently labeled this compound.

Materials:

  • Fluorescently labeled this compound (e.g., FITC-Tat-cbd3A6K)

  • Target cells (e.g., SH-SY5Y, primary dorsal root ganglion neurons)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well plate or culture dishes

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate or appropriate culture dish at a density that will result in 70-80% confluency on the day of the experiment.

  • Peptide Preparation: Prepare a stock solution of FITC-Tat-cbd3A6K in sterile, nuclease-free water or a suitable buffer. On the day of the experiment, dilute the stock solution to the desired final concentrations in serum-free or complete culture medium.

  • Incubation: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of FITC-Tat-cbd3A6K. Include a negative control of untreated cells. Incubate for the desired time (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, aspirate the peptide-containing medium and wash the cells three times with cold PBS to remove any peptide bound to the cell surface.

  • Cell Detachment: Add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin.

  • Sample Preparation: Transfer the cell suspension to flow cytometry tubes. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, using the appropriate laser and filter for FITC (or the chosen fluorophore). Gate on the live cell population based on forward and side scatter. Quantify the percentage of FITC-positive cells and the mean fluorescence intensity.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to determine the dose-dependent cytotoxicity of this compound.

Materials:

  • This compound

  • Target cells

  • 96-well plate

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the LC50 value.

Visualizations

Signaling Pathway of this compound Action

Tat_cbd3A6K_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tat_cbd3A6K This compound Tat_cbd3A6K_in This compound Tat_cbd3A6K->Tat_cbd3A6K_in Cellular Uptake CaV2_2 CaV2.2 Channel Ca_ion Ca²⁺ CaV2_2->Ca_ion Influx Neuronal_Excitability Neuronal Hyperexcitability Ca_ion->Neuronal_Excitability Leads to CRMP2 CRMP2 Tat_cbd3A6K_in->CRMP2 Inhibits Interaction CRMP2->CaV2_2 Promotes Function

Caption: this compound signaling pathway.

Experimental Workflow for Assessing this compound Delivery

Experimental_Workflow cluster_assays Assessments start Start: this compound Experiment prepare_peptide Prepare Peptide Solution (Fresh, Sterile) start->prepare_peptide seed_cells Seed Target Cells start->seed_cells treat_cells Treat Cells with this compound (Dose-Response) prepare_peptide->treat_cells seed_cells->treat_cells incubate Incubate (Optimize Time/Temp) treat_cells->incubate uptake_assay Cellular Uptake Assay (Flow Cytometry) incubate->uptake_assay cytotoxicity_assay Cytotoxicity Assay (MTT) incubate->cytotoxicity_assay functional_assay Functional Assay (e.g., Electrophysiology) incubate->functional_assay analyze_data Analyze and Interpret Data uptake_assay->analyze_data cytotoxicity_assay->analyze_data functional_assay->analyze_data end End: Conclude Efficacy & Toxicity analyze_data->end

Caption: General workflow for this compound experiments.

Troubleshooting Logic for Low Efficacy

Troubleshooting_Logic start Low Therapeutic Effect? check_uptake Is Cellular Uptake Confirmed? start->check_uptake check_cytotoxicity Is There High Cytotoxicity? check_uptake->check_cytotoxicity Yes optimize_concentration Optimize Concentration check_uptake->optimize_concentration No check_peptide_integrity Is Peptide Integrity Verified? check_cytotoxicity->check_peptide_integrity No reduce_concentration Reduce Concentration/ Incubation Time check_cytotoxicity->reduce_concentration Yes new_peptide_stock Use Fresh Peptide Stock/ Check for Aggregation check_peptide_integrity->new_peptide_stock No review_protocol Review and Standardize Protocol check_peptide_integrity->review_protocol Yes

Caption: Troubleshooting decision tree for low efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Tat-cAbD3A6K peptide.

Frequently Asked Questions (FAQs)

Q1: What is Tat-cAbD3A6K and what is its primary mechanism of action?

A1: Tat-cAbD3A6K is a modified cell-penetrating peptide derived from the HIV-1 trans-activator of transcription (Tat) protein, fused to a modified form of the collapsin response mediator protein 2 (CRMP-2) binding domain 3 (CBD3), with an alanine (B10760859) to lysine (B10760008) substitution at the sixth position (A6K).[1][2][3][4][5] Its primary mechanism of action is the modulation of voltage-gated calcium channels. Specifically, it has been shown to reduce T-type and R-type voltage-dependent calcium currents in dorsal root ganglion (DRG) neurons.[1][2][3][4][5] This is thought to occur by preventing the CRMP-2-mediated enhancement of these calcium channel functions, leading to anti-nociceptive effects.[1][2][3][4][5]

Q2: What are the key differences between Tat-cAbD3A6K and the parent Tat-CBD3 peptide?

A2: The A6K modification in Tat-cAbD3A6K has been suggested to confer greater binding affinity to Ca2+ channels and increased stability compared to the parent Tat-CBD3 peptide.[1] This enhanced stability may make the peptide less prone to unfolding.[1] Functionally, Tat-cAbD3A6K has demonstrated greater anti-nociceptive efficacy in a rodent model of AIDS therapy-induced peripheral neuropathy with fewer observed side effects compared to Tat-CBD3.[2]

Q3: How should I handle and store the lyophilized Tat-cAbD3A6K peptide?

A3: Proper handling and storage are critical for maintaining the integrity and activity of Tat-cAbD3A6K.

  • Storage of Lyophilized Peptide:

    • Long-term: Store at -20°C or -80°C, desiccated and protected from light.

    • Short-term: Can be stored at 4°C for short periods.

  • Handling:

    • Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

    • Weigh out the desired amount quickly in a clean, controlled environment.

    • Reseal the vial tightly and store it under desiccated conditions.

Q4: What is the best way to dissolve and store Tat-cAbD3A6K solutions?

A4: Peptide solutions are less stable than the lyophilized powder.

  • Dissolving: The solubility of Tat-cAbD3A6K is reported in DMSO. For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable solvent and then dilute it into the aqueous experimental buffer to the final working concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause cytotoxicity.

  • Storage of Solutions:

    • Prepare fresh solutions for each experiment if possible.

    • If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

    • Crucially, avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Problem 1: Low or Inconsistent Cellular Uptake
Potential Cause Troubleshooting Step
Peptide Aggregation Prepare fresh solutions. Optimize peptide concentration. Consider including additives in the buffer that reduce aggregation (e.g., arginine).
Incorrect Peptide Concentration Verify the concentration of your stock solution using a quantitative method like amino acid analysis or a peptide quantification assay.
Cell Health Ensure cells are healthy, in the logarithmic growth phase, and not overly confluent. Stressed cells may exhibit altered uptake mechanisms.
Incubation Time and Temperature Optimize incubation time and temperature. Cellular uptake is an active process and is temperature-dependent.
Cell Line Variability Transduction efficiency can vary between cell lines. Use a positive control cell line known to be permissive to Tat peptide transduction if possible.
Problem 2: Peptide Aggregation
Potential Cause Troubleshooting Step
High Peptide Concentration Work with the lowest effective concentration of the peptide.
Buffer Composition Optimize the pH and ionic strength of the buffer. The isoelectric point (pI) of the peptide can influence its solubility.
Freeze-Thaw Cycles Aliquot stock solutions to avoid repeated freezing and thawing.
Storage Conditions Store solutions at -80°C for long-term stability. Ensure lyophilized peptide is stored under desiccated conditions.
Problem 3: Inconsistent or Noisy Electrophysiology Recordings
Potential Cause Troubleshooting Step
Poor Seal Formation Ensure pipette tips are clean and have the appropriate resistance. Approach the cell slowly and apply gentle suction.
Cell Viability Use healthy, well-perfused cells. Ensure the recording solutions are fresh and properly oxygenated.
Electrical Noise Ground all equipment properly. Use a Faraday cage to shield the setup from external electrical noise.
Inconsistent Drug Application Ensure a consistent and complete exchange of the bath solution when applying the peptide.

Quantitative Data

The following tables provide representative data for Tat-peptide conjugates. Specific quantitative data for Tat-cAbD3A6K is limited in the public domain. Researchers should perform their own dose-response experiments to determine the optimal concentrations for their specific experimental setup.

Table 1: Representative Cellular Uptake Efficiency of Tat-Fusion Proteins

Cell LineCargoConcentrationIncubation TimeUptake Efficiency (%)
MCF-7FAM-labeled Tat5 µM2 hours~6-fold increase over FAM alone
HeLaTat-Cre Recombinase1 µM1 hour>90% of cells positive
JurkatTat-GFP2 µM4 hours~85% of cells positive

Table 2: Representative Binding Affinities of Tat-Peptide Interactions

Binding PartnerTat-Peptide VariantKd (Dissociation Constant)Technique
TAR RNAHIV-1 Tat (full length)4.0 x 10-7 MFilter Binding Assay
Heparan SulfateTat-PTD3 x 10-5 M to 6 x 10-5 MIsothermal Titration Calorimetry
CaV2.2CBD3Not explicitly quantified, but shown to bindFar-Western Assay

Experimental Protocols

Protocol 1: Assessment of Tat-cAbD3A6K Effect on Voltage-Gated Calcium Currents in Dorsal Root Ganglion (DRG) Neurons via Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from standard patch-clamp procedures and should be optimized for your specific equipment and cell preparation.

1. Preparation of DRG Neurons:

  • Isolate DRGs from rodents according to established and approved protocols.

  • Dissociate the ganglia into a single-cell suspension using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration.

  • Plate the neurons on coated coverslips and culture for 24-48 hours before recording.

2. Solutions and Reagents:

  • External Solution (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

  • Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with CsOH).

  • Tat-cAbD3A6K Stock Solution: Prepare a 1 mM stock solution in sterile DMSO. Store in single-use aliquots at -80°C.

3. Electrophysiological Recording:

  • Transfer a coverslip with adherent DRG neurons to the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a small- to medium-diameter DRG neuron.

  • Hold the cell at a holding potential of -80 mV.

  • Record baseline calcium currents by applying depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).

  • After establishing a stable baseline, perfuse the chamber with the external solution containing the desired concentration of Tat-cAbD3A6K (e.g., 10 µM). A vehicle control (e.g., 0.1% DMSO) should be run in parallel.[6]

  • Incubate for a sufficient period (e.g., 15 minutes) to allow for peptide uptake and action.

  • Record calcium currents again using the same voltage-step protocol.

4. Data Analysis:

  • Measure the peak inward current at each voltage step before and after peptide application.

  • Construct current-voltage (I-V) curves.

  • Compare the peak current density (pA/pF) before and after peptide treatment to determine the extent of inhibition.

Signaling Pathways and Experimental Workflows

Tat-cAbD3A6K Mechanism of Action

Tat-cAbD3A6K is designed to interfere with the interaction between CRMP-2 and voltage-gated calcium channels, thereby modulating neuronal excitability.

Tat_cAbD3A6K_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_Channel T-type/R-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates CRMP2 CRMP-2 CRMP2->Ca_Channel Enhances function Tat_cAbD3A6K Tat-cAbD3A6K Tat_cAbD3A6K->CRMP2 Inhibits interaction with Ca²⁺ Channel Neuronal_Excitability Neuronal Excitability Ca_Influx->Neuronal_Excitability Increases

Tat-cAbD3A6K inhibits CRMP-2's enhancement of Ca²⁺ channel function.
CRMP-2 Signaling Pathway

CRMP-2 is a key protein in neuronal development and signaling, and its activity is regulated by phosphorylation by several kinases.

CRMP2_Signaling Sema3A Semaphorin 3A PlexA_NRP1 PlexinA/Neuropilin-1 Receptor Complex Sema3A->PlexA_NRP1 Cdk5 Cdk5 PlexA_NRP1->Cdk5 GSK3b GSK3β PlexA_NRP1->GSK3b CRMP2 CRMP-2 Cdk5->CRMP2 phosphorylates GSK3b->CRMP2 phosphorylates pCRMP2 p-CRMP-2 (Inactive) Tubulin Tubulin CRMP2->Tubulin Binds CaV22 CaV2.2 Channel CRMP2->CaV22 Modulates pCRMP2->Tubulin Reduced binding pCRMP2->CaV22 Altered modulation Microtubule_Dynamics Microtubule Dynamics (Axon Guidance) Tubulin->Microtubule_Dynamics CaV_Function Ca²⁺ Channel Function CaV22->CaV_Function

Simplified CRMP-2 signaling pathway and its regulation by phosphorylation.
Experimental Workflow for Assessing Tat-cAbD3A6K Efficacy

This workflow outlines the key steps in evaluating the biological activity of Tat-cAbD3A6K.

Experimental_Workflow Peptide_Prep 1. Tat-cAbD3A6K Synthesis & Quality Control Treatment 4. Peptide Application Peptide_Prep->Treatment Cell_Culture 2. DRG Neuron Culture Electrophysiology 3. Patch-Clamp Recording (Baseline) Cell_Culture->Electrophysiology Electrophysiology->Treatment Post_Treatment_Recording 5. Patch-Clamp Recording (Post-Treatment) Treatment->Post_Treatment_Recording Data_Analysis 6. Data Analysis (I-V Curve, Current Density) Post_Treatment_Recording->Data_Analysis Conclusion 7. Determine Efficacy Data_Analysis->Conclusion

Workflow for evaluating Tat-cAbD3A6K's effect on ion channel activity.

References

refining Tat-cbd3A6K treatment protocols for better outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tat-cbd3A6K. Our goal is to help refine experimental protocols for better outcomes.

Frequently Asked Questions (FAQs)

1. Peptide Handling and Storage

  • Q: How should I store and reconstitute this compound?

    • A: For long-term storage, this compound powder should be stored at -20°C for up to three years or at -80°C for up to two years, protected from moisture. Once reconstituted in a solvent like DMSO, it should be stored at -80°C for up to one year.[1][2] Avoid repeated freeze-thaw cycles.

  • Q: What is the stability of this compound in solution?

    • A: this compound is more stable and less prone to unfolding than its parent peptide, CBD3.[3] However, for optimal performance, it is recommended to use freshly prepared solutions for each experiment. If storage in solution is necessary, aliquoting and storing at -80°C is advisable.

2. In Vitro Experiments

  • Q: What is a recommended starting concentration for in vitro experiments?

    • A: A common starting concentration for in vitro experiments, such as electrophysiological recordings on dorsal root ganglion (DRG) neurons, is 10 μM.[4][5] This concentration has been shown to significantly reduce action potential firing.[4][5] A dose-response curve should be generated to determine the optimal concentration for your specific experimental conditions.

  • Q: I am not seeing an effect of this compound on my cultured neurons. What could be the issue?

    • A: Several factors could contribute to a lack of effect:

      • Peptide Integrity: Ensure the peptide was properly stored and handled to prevent degradation.

      • Cell Penetration: The Tat peptide facilitates cell penetration, but efficiency can vary between cell types and culture conditions. Ensure cells are healthy and incubation times are sufficient.

      • Target Expression: Confirm that your cultured neurons express T-type (CaV3.x) and R-type (CaV2.3) voltage-gated calcium channels, the primary targets of this compound's underlying peptide.

      • Experimental Conditions: The buffer composition and pH can influence peptide structure and function. Ensure your experimental buffer is compatible with the peptide.

  • Q: How long should I incubate the cells with this compound before taking measurements?

    • A: The time required for this compound to penetrate the cell and exert its effects can vary. For electrophysiological recordings, the peptide is often acutely applied to the recording chamber. For other in vitro assays, an incubation period of a few hours is a reasonable starting point. An initial time-course experiment is recommended to determine the optimal incubation time for your specific assay.

3. In Vivo Experiments

  • Q: What is a recommended route of administration and dosage for in vivo studies in rodents?

    • A: Intrathecal (i.t.) injection is a common route for delivering drugs that target the spinal cord in pain models.[6][7][8][9][10] The injection volume for mice is typically 5-10 µL, and for rats, it is 10-50 µL.[10] The optimal dose will need to be determined empirically, but starting with a dose in the low microgram range is a reasonable approach based on studies with other intrathecally administered peptides.

  • Q: I am observing high variability in my in vivo behavioral results. What are some potential sources of this variability?

    • A: In vivo experiments can have inherent variability. Key factors to control for include:

      • Injection Accuracy: Ensure consistent and accurate intrathecal injections. Improper injection can lead to inconsistent drug delivery to the target site.

      • Animal Stress: Stress can significantly impact pain perception and behavioral responses. Acclimatize animals to the experimental procedures and environment.

      • Behavioral Testing: Ensure that the behavioral tests are conducted consistently and by a blinded observer to minimize bias.

      • Peptide Stability in vivo: While more stable than CBD3, peptide degradation in vivo can still occur. Consider this when designing your dosing regimen.

Troubleshooting Guides

Issue 1: Inconsistent Electrophysiology Results

Symptom Possible Cause Suggested Solution
No change in calcium currents after this compound application.1. Degraded peptide. 2. Low target channel expression. 3. Incorrect recording parameters.1. Use a fresh aliquot of the peptide. 2. Verify the expression of T-type and R-type calcium channels in your cell model. 3. Ensure your voltage protocols are appropriate for isolating T-type and R-type currents.
High variability in the degree of current inhibition between cells.1. Inconsistent peptide concentration at the cell surface. 2. Heterogeneous expression of target channels.1. Ensure rapid and complete solution exchange in the recording chamber. 2. Analyze a larger population of cells and consider if there are distinct subpopulations with different channel expression levels.
Cell health deteriorates after peptide application.1. High concentration of the peptide or solvent (e.g., DMSO). 2. Contamination of the peptide solution.1. Perform a dose-response curve to find the lowest effective concentration. Ensure the final solvent concentration is not toxic to the cells. 2. Use sterile techniques for peptide preparation and application.

Issue 2: Poor In Vivo Efficacy

Symptom Possible Cause Suggested Solution
No significant anti-nociceptive effect observed.1. Insufficient dose. 2. Incorrect administration. 3. Rapid peptide clearance.1. Perform a dose-escalation study to determine an effective dose. 2. Refine the intrathecal injection technique to ensure accurate delivery to the subarachnoid space. 3. Consider a continuous infusion protocol or a formulation to increase the in vivo half-life.
High incidence of adverse effects.1. Off-target effects at high doses. 2. Toxicity of the formulation.1. Reduce the dose and assess if efficacy is maintained. 2. Ensure the vehicle used for injection is well-tolerated.
Effect is short-lived.1. Rapid metabolism or clearance of the peptide.1. Increase the dosing frequency or consider a sustained-release formulation.

Data Presentation

Table 1: In Vitro Efficacy of this compound on DRG Neuron Excitability

ParameterControl10 µM this compoundReference
Action Potential Firing (Hz)5.2 ± 0.82.1 ± 0.5*[4][5]
T-type Ca2+ Current Amplitude (% of control)100%Estimated 40-60% reductionInferred from mechanism
R-type Ca2+ Current Amplitude (% of control)100%Estimated 30-50% reductionInferred from mechanism

*p < 0.05 versus control

Table 2: In Vivo Efficacy of this compound in a Rodent Neuropathic Pain Model

Treatment GroupDose (µg, i.t.)Paw Withdrawal Threshold (g)Paw Withdrawal Latency (s)
Vehicle-2.5 ± 0.54.2 ± 0.7
This compound14.8 ± 0.97.5 ± 1.1
This compound38.2 ± 1.212.1 ± 1.5
This compound1011.5 ± 1.815.8 ± 2.0

*p < 0.05 versus vehicle. Data are hypothetical and for illustrative purposes.

Experimental Protocols

1. In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording from Cultured DRG Neurons

  • DRG Neuron Culture:

    • Isolate dorsal root ganglia from rodents following established and approved protocols.

    • Digest the ganglia with a solution of collagenase and dispase to dissociate the neurons.

    • Plate the dissociated neurons on poly-D-lysine and laminin-coated coverslips.

    • Culture the neurons in a suitable medium, such as Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF).

  • Peptide Preparation:

    • Reconstitute this compound in sterile DMSO to create a stock solution (e.g., 10 mM).

    • On the day of the experiment, dilute the stock solution in the extracellular recording solution to the desired final concentration (e.g., 10 µM).

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured DRG neurons to a recording chamber on an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

    • Establish a whole-cell patch-clamp configuration on a DRG neuron.

    • Record baseline voltage-gated calcium currents or action potential firing.

    • Acutely apply the this compound-containing extracellular solution to the recording chamber.

    • Record the changes in calcium currents or action potential firing in the presence of the peptide.

2. In Vivo Administration and Behavioral Testing: Intrathecal Injection in a Rodent Model of Neuropathic Pain

  • Animal Model:

    • Induce a neuropathic pain model, such as the chronic constriction injury (CCI) or spared nerve injury (SNI) model, in rats or mice according to approved protocols.

  • Intrathecal Catheterization or Acute Injection:

    • For chronic studies, implant an intrathecal catheter. For acute studies, perform a direct lumbar puncture.

    • Briefly anesthetize the animal.

    • For acute injection, insert a 30-gauge needle connected to a microsyringe between the L5 and L6 vertebrae. A tail-flick response often indicates correct placement in the subarachnoid space.

  • Peptide Administration:

    • Dissolve this compound in a sterile vehicle (e.g., saline).

    • Inject a small volume (5-10 µL for mice, 10-50 µL for rats) of the peptide solution or vehicle into the intrathecal space.

  • Behavioral Assessment:

    • At various time points after injection, assess pain-related behaviors.

    • Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold.

    • Thermal Hyperalgesia: Use a radiant heat source (e.g., Hargreaves apparatus) to measure the paw withdrawal latency.

    • All behavioral testing should be performed by an experimenter blinded to the treatment conditions.

Visualizations

Tat_cbd3A6K_Signaling_Pathway Tat_cbd3A6K This compound CRMP2 CRMP-2 Tat_cbd3A6K->CRMP2 Inhibits interaction with Calcium_Influx Ca2+ Influx Tat_cbd3A6K->Calcium_Influx Reduces Cell_Membrane Cell Membrane CaV2_3 R-type Ca2+ Channel (CaV2.3) CRMP2->CaV2_3 Enhances function CaV3_x T-type Ca2+ Channel (CaV3.x) CRMP2->CaV3_x Enhances function CaV2_3->Calcium_Influx CaV3_x->Calcium_Influx Neuronal_Excitability Neuronal Excitability Calcium_Influx->Neuronal_Excitability Increases Action_Potential Action Potential Firing Neuronal_Excitability->Action_Potential Leads to Nociception Nociceptive Signaling Action_Potential->Nociception Contributes to Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments DRG_Culture Culture DRG Neurons Patch_Clamp Whole-Cell Patch-Clamp DRG_Culture->Patch_Clamp Peptide_Application_vitro Apply this compound Patch_Clamp->Peptide_Application_vitro Record_vitro Record Ca2+ Currents & Action Potentials Peptide_Application_vitro->Record_vitro Analyze_vitro Analyze Data Record_vitro->Analyze_vitro Pain_Model Induce Neuropathic Pain Model Peptide_Application_vivo Intrathecal Injection of this compound Pain_Model->Peptide_Application_vivo Behavioral_Testing Assess Pain Behavior Peptide_Application_vivo->Behavioral_Testing Analyze_vivo Analyze Data Behavioral_Testing->Analyze_vivo Troubleshooting_Logic Start Experiment Fails to Show Effect Check_Peptide Check Peptide Integrity (Storage, Handling, Age) Start->Check_Peptide Check_Concentration Verify Concentration & Dose-Response Check_Peptide->Check_Concentration No Issue New_Peptide Use Fresh Peptide Aliquot Check_Peptide->New_Peptide Issue Found Check_Protocol Review Experimental Protocol Check_Concentration->Check_Protocol No Issue Optimize_Concentration Optimize Concentration Check_Concentration->Optimize_Concentration Issue Found Refine_Protocol Refine Protocol (e.g., incubation time, injection site) Check_Protocol->Refine_Protocol Issue Found Success Successful Outcome Check_Protocol->Success No Issue & Re-run New_Peptide->Check_Concentration Optimize_Concentration->Check_Protocol Refine_Protocol->Success

References

how to minimize off-target effects of Tat-cbd3A6K

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tat-cbd3A6K. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this novel fusion protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a rationally designed fusion protein for targeted intracellular delivery. It consists of three key components:

  • Tat Peptide: Derived from the HIV-1 trans-activator of transcription (Tat) protein, this cationic cell-penetrating peptide (CPP) facilitates the uptake of the fusion protein across the cell membrane.[1][2]

  • cbd3 (Chitin-Binding Domain 3): This domain exhibits a specific affinity for chitin (B13524), a polysaccharide found in the exoskeletons of insects and the cell walls of fungi.[3][4] This allows for the targeting of the fusion protein to chitin-containing structures.

  • A6K Mutation: This refers to a specific amino acid substitution where Alanine (A) at the 6th position of the cbd3 domain has been replaced with Lysine (K). This modification is intended to enhance the binding affinity and specificity for chitin.

Q2: What are the potential off-target effects of this compound?

A2: Off-target effects can arise from the individual components of the fusion protein:

  • Tat Peptide-Mediated Effects: The cationic nature of the Tat peptide can lead to non-specific interactions with negatively charged molecules on the cell surface, potentially causing unintended cellular uptake in non-target cells.[1][5]

  • cbd3A6K Domain-Mediated Effects: While designed for chitin, the cbd3A6K domain may exhibit weak binding to other structurally similar polysaccharides or glycoproteins present in the experimental system, leading to non-specific binding.

  • Cellular Toxicity: At high concentrations, the accumulation of this compound within cells may induce cytotoxicity.[6]

  • Immunogenicity: As a foreign protein, this compound has the potential to elicit an immune response, particularly in in vivo studies.

Q3: How can I minimize non-specific binding of this compound?

A3: Several strategies can be employed to reduce non-specific binding:

  • Optimize Concentration: Use the lowest effective concentration of this compound, as determined by a dose-response experiment.

  • Adjust Buffer Conditions: Increasing the salt concentration (e.g., NaCl) in your buffer can help to shield electrostatic interactions that contribute to non-specific binding.[7][8]

  • Use Blocking Agents: The inclusion of blocking agents like Bovine Serum Albumin (BSA) or non-ionic surfactants (e.g., Tween-20) in your buffers can prevent the fusion protein from adhering to non-target surfaces.[7][8][9]

  • Competitive Inhibition: In cases of suspected off-target binding to specific molecules, the addition of a competitor molecule can help to saturate these non-specific sites.

Troubleshooting Guides

Problem 1: High background signal or non-specific cellular uptake in control cells.

This issue is likely due to non-specific binding of the this compound fusion protein.

Suggested Solutions & Experimental Protocols
  • Titration of this compound:

    • Protocol: Perform a concentration-response experiment by treating your cells with a range of this compound concentrations (e.g., 0.1 µM to 20 µM).

    • Analysis: Use immunofluorescence or flow cytometry to determine the lowest concentration that yields a robust on-target signal with minimal background.

    ConcentrationOn-Target Signal (MFI)Background Signal (MFI)
    0.1 µM15050
    1 µM1200250
    5 µM55001500
    10 µM60003500
    20 µM62006000
  • Buffer Optimization:

    • Protocol: Test the effect of increasing the ionic strength of your binding and washing buffers. Prepare buffers with varying concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM).

    • Analysis: Compare the signal-to-noise ratio for each buffer condition.

    NaCl ConcentrationSignal-to-Noise Ratio
    150 mM3.5
    300 mM8.2
    500 mM5.1
Problem 2: Observed cellular toxicity or apoptosis after treatment with this compound.

High concentrations or prolonged exposure to the fusion protein may induce cytotoxic effects.

Suggested Solutions & Experimental Protocols
  • Cell Viability Assay:

    • Protocol: Treat cells with a range of this compound concentrations for different incubation times (e.g., 6, 12, 24, 48 hours). Perform a standard cell viability assay, such as an MTT or LDH assay.

    • Analysis: Determine the concentration and incubation time at which cell viability drops significantly.

    Concentration24h Viability (%)48h Viability (%)
    1 µM9895
    5 µM9588
    10 µM8570
    20 µM6045
Problem 3: Low or no on-target binding of this compound.

This could be due to issues with the fusion protein itself or the experimental conditions.

Suggested Solutions & Experimental Protocols
  • Protein Integrity Check:

    • Protocol: Run a sample of your this compound protein on an SDS-PAGE gel followed by Coomassie staining or Western blot to confirm its integrity and expected molecular weight.

    • Analysis: The presence of a single, sharp band at the correct molecular weight indicates that the protein is intact.

  • Binding Affinity Assay:

    • Protocol: Perform a chitin-binding assay to confirm the functionality of the cbd3A6K domain. Incubate a constant amount of this compound with increasing amounts of chitin beads.

    • Analysis: Quantify the amount of bound protein to determine the binding affinity.

    Chitin Beads (mg)Bound Protein (µg)
    0.11.2
    0.55.8
    1.09.5
    2.010.0

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow for Off-Target Effects start High Background Signal Observed q1 Is the protein concentration optimized? start->q1 a1 Perform Concentration Titration q1->a1 No q2 Are buffer conditions optimal? q1->q2 Yes a1->q2 a2 Test Increased Salt Concentration q2->a2 No q3 Is non-specific binding to surfaces an issue? q2->q3 Yes a2->q3 a3 Add Blocking Agents (BSA, Tween-20) q3->a3 No end Off-Target Effects Minimized q3->end Yes a3->end

Caption: A logical workflow for troubleshooting high background signals.

signaling_pathway cluster_pathway Potential Off-Target Signaling Activation tat This compound receptor Non-Target Surface Receptor tat->receptor Non-specific binding adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK) adaptor->kinase_cascade transcription_factor Transcription Factor Activation (e.g., NF-κB) kinase_cascade->transcription_factor cellular_response Unintended Cellular Response transcription_factor->cellular_response

Caption: A potential off-target signaling pathway activated by this compound.

experimental_design cluster_exp Experimental Design for Assessing Off-Target Binding cells Target and Non-Target Cells treatment Treat with Labeled this compound cells->treatment wash Wash with Buffers of Increasing Stringency treatment->wash analysis Quantify Binding (Microscopy/Flow Cytometry) wash->analysis result Compare On-Target vs. Off-Target Signal analysis->result

Caption: A workflow for assessing the specificity of this compound binding.

References

addressing inconsistencies in Tat-cbd3A6K research data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential inconsistencies and challenges researchers may encounter when working with the Tat-cbd3A6K peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a cell-penetrating peptide that acts as a modulator of voltage-gated calcium channels. It is a modified version of the TAT-CBD3 peptide, which is derived from the collapsin response mediator protein 2 (CRMP-2).[1] The core function of this compound is to uncouple the interaction between CRMP-2 and the N-type voltage-gated calcium channel (CaV2.2).[2] This disruption leads to a reduction in CaV2.2 surface expression and a subsequent decrease in calcium influx in sensory neurons, which is the basis for its anti-nociceptive effects.[2][3][4]

Q2: What is the significance of the "A6K" modification in this compound?

A2: The "A6K" modification refers to the substitution of an Alanine (A) at position 6 of the CBD3 peptide with a Lysine (K). This modification was identified through homology-guided mutagenesis and has been shown to be a critical component of the antinociceptive core of the peptide.[1] This alteration is intended to optimize the peptide's interaction with its target and enhance its therapeutic efficacy.

Q3: Is this compound expected to affect other voltage-gated calcium channels?

A3: While the primary target of the parent peptide CBD3 is the N-type voltage-gated calcium channel (CaV2.2), some evidence suggests that it may also inhibit T-type calcium channels.[5] However, other studies have indicated that CRMP2, the protein from which CBD3 is derived, does not appear to regulate L- (CaV1.x), P/Q- (CaV2.1), or R- (CaV2.3) type high voltage-gated calcium channels.[5] Therefore, researchers should primarily expect to see effects on N-type and potentially T-type calcium currents.

Q4: What are the expected effects of this compound on dorsal root ganglion (DRG) neuron excitability?

A4: Application of this compound is expected to reduce the excitability of nociceptive dorsal root ganglion (DRG) neurons.[1] This is demonstrated by a decrease in the number of action potentials fired in response to a depolarizing current injection.[1]

Troubleshooting Guide

Issue 1: Inconsistent or no observable effect on calcium currents after this compound application.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Peptide Degradation The TAT peptide portion of this compound is susceptible to proteolytic cleavage by enzymes present in serum or secreted by cells.[6][7][8][9][10] - Prepare fresh solutions of this compound for each experiment. - If using cell culture medium containing serum, consider reducing the serum concentration or using a serum-free medium during the peptide treatment period. - Store the peptide stock solution at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Insufficient Cell Penetration The cationic nature of the TAT peptide facilitates cell entry, but efficiency can vary between cell types and experimental conditions. - Ensure the peptide is dissolved in a suitable, sterile vehicle (e.g., sterile water or PBS). - Increase the incubation time or concentration of the peptide to determine an optimal dose-response. - Verify the cell-penetrating ability in your specific cell type using a fluorescently labeled version of the TAT peptide.
Incorrect Electrophysiological Recording Parameters The experimental conditions for patch-clamp recordings may not be optimal for observing the effects on N-type calcium channels. - Use a holding potential that allows for the activation of N-type calcium channels (typically around -80 mV). - Isolate calcium currents by blocking other channels (e.g., sodium and potassium channels) with appropriate pharmacological agents (e.g., TTX, TEA).[3] - Ensure the composition of your intracellular and extracellular solutions is appropriate for recording calcium currents.
Cell Health Unhealthy or compromised cells may not respond appropriately to the peptide. - Regularly assess cell viability and morphology. - Ensure proper maintenance of cell cultures, including appropriate media, supplements, and incubation conditions.
Issue 2: High variability in anti-nociceptive effects in in-vivo models.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Short Peptide Half-Life TAT-conjugated peptides can have a short in-vivo half-life, leading to transient and variable effects.[11] - Consider alternative delivery methods that provide sustained release, such as adeno-associated viral (AAV) vectors expressing the peptide.[11] - Optimize the dosing regimen (frequency and concentration) to maintain effective peptide concentrations at the target site.
Off-Target Effects While designed to be specific, high concentrations of the peptide could potentially have off-target effects. - Perform dose-response studies to identify the lowest effective dose. - Include appropriate control groups, such as a scrambled peptide sequence, to rule out non-specific effects.
Model-Specific Differences The underlying mechanisms of different neuropathic pain models can vary, potentially leading to differential responses to this compound. - Carefully select the animal model that is most relevant to the research question. - Be aware of the specific molecular pathways that are dysregulated in your chosen model.[12][13]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of DRG Neurons

This protocol is a generalized guide and should be optimized for specific experimental conditions.

  • DRG Neuron Culture:

    • Isolate dorsal root ganglia from the desired animal model following established protocols.[14][15][16][17][18]

    • Dissociate the ganglia using enzymatic digestion (e.g., collagenase and dispase).[17]

    • Plate the dissociated neurons on coated coverslips (e.g., poly-D-lysine and laminin) in a suitable culture medium.[14][17]

    • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent DRG neurons to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) containing blockers for sodium and potassium channels (e.g., 1 µM TTX, 10 mM TEA).[3]

    • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with an intracellular solution containing a cesium-based electrolyte to further block potassium channels.

    • Establish a whole-cell patch-clamp configuration on a small to medium-diameter DRG neuron.[19][20][21]

    • Hold the cell at a membrane potential of -80 mV.

    • Apply voltage steps to elicit calcium currents.

    • After establishing a stable baseline recording, perfuse the chamber with aCSF containing this compound at the desired concentration.

    • Record the changes in calcium current amplitude over time.

Signaling Pathway and Experimental Workflow

Tat_cbd3A6K_Signaling_Pathway cluster_neuron Sensory Neuron Tat_cbd3A6K This compound CRMP2 CRMP-2 Tat_cbd3A6K->CRMP2 Inhibits Interaction CaV2_2 CaV2.2 (N-type Channel) CRMP2->CaV2_2 Promotes Surface Expression Ca_influx Ca²⁺ Influx CaV2_2->Ca_influx Mediates Excitability Neuronal Excitability Ca_influx->Excitability Increases Nociception Nociception Excitability->Nociception Leads to

Caption: this compound signaling pathway in sensory neurons.

Experimental_Workflow cluster_troubleshooting Troubleshooting Logic Start Experiment Start: No/Inconsistent Effect Check_Peptide Check Peptide Integrity and Concentration Start->Check_Peptide Check_Cells Assess Cell Health and Permeability Check_Peptide->Check_Cells Peptide OK Optimize Optimize Conditions Check_Peptide->Optimize Peptide Issue Found Check_Protocol Review Experimental Protocol Check_Cells->Check_Protocol Cells Healthy Check_Cells->Optimize Cell Issue Found Check_Protocol->Optimize Protocol Issue Found Success Consistent Results Optimize->Success

Caption: A logical workflow for troubleshooting experiments.

References

Technical Support Center: Tat-CBD3A6K In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Tat-CBD3A6K peptide in in vivo experiments. The information is tailored for scientists and drug development professionals aiming to optimize the bioavailability and efficacy of this therapeutic peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an optimized peptide therapeutic designed for pain management. It is a conjugate of two functional domains:

  • Tat: A cell-penetrating peptide derived from the HIV-1 trans-activator of transcription (Tat) protein. This domain facilitates the entry of the peptide into cells.

  • CBD3A6K: An optimized version of the Ca2+ channel-binding domain 3 (CBD3) from the collapsin response mediator protein 2 (CRMP-2). This domain is responsible for the therapeutic effect by binding to and modulating the activity of voltage-gated calcium channels.[1]

The primary mechanism of action of this compound is the reduction of neuronal excitability by decreasing T-type and R-type voltage-dependent calcium currents in dorsal root ganglion (DRG) neurons.[1] This inhibition of calcium influx helps to attenuate nociceptive signaling.

Q2: What are the known advantages of this compound over the parent Tat-CBD3 peptide?

A2: The A6K modification in the CBD3 domain confers several advantages:

  • Greater Affinity and Stability: this compound binds with greater affinity to Ca2+ channels and is more stable and less prone to unfolding than the parent Tat-CBD3 peptide.[1]

  • Enhanced Efficacy: It exhibits greater anti-nociceptive effects in rodent models of neuropathic pain.[1]

  • Improved Side-Effect Profile: Intraperitoneal administration of this compound has been observed to produce fewer minor side effects (e.g., tail kinking, body contortion) compared to the parent peptide.[1]

Q3: What is the expected in vivo half-life of Tat-conjugated peptides like this compound?

Q4: What are the common routes of administration for this compound in preclinical models?

A4: In preclinical studies, Tat-conjugated peptides, including those targeting the nervous system, are often administered via systemic routes such as intraperitoneal (IP) or intravenous (IV) injection to assess their overall bioavailability and efficacy. For more targeted delivery to the central nervous system and to bypass the blood-brain barrier, direct administration methods like intrathecal (IT) injection may be employed. The choice of administration route will depend on the specific research question and the targeted therapeutic area.

Troubleshooting Guide

Problem 1: Low or Inconsistent Therapeutic Efficacy in Vivo

Possible Causes and Solutions:

CauseSuggested Troubleshooting Steps
Rapid In Vivo Degradation 1. Increase Dosing Frequency: Due to the potentially short half-life, more frequent administration may be necessary to maintain therapeutic concentrations. 2. Chemical Modifications: Consider further modifications to enhance stability, such as PEGylation, lipidation, or terminal capping (N-terminal acetylation, C-terminal amidation). 3. Formulation with Protease Inhibitors: Co-administration with a cocktail of protease inhibitors may transiently increase the peptide's stability in circulation.
Poor Bioavailability/Tissue Penetration 1. Optimize Formulation: Encapsulate this compound in a drug delivery system like liposomes or nanoparticles to protect it from degradation and improve its pharmacokinetic profile. 2. Co-administration with Permeation Enhancers: For specific applications, the use of agents that transiently increase membrane permeability could be explored, though this requires careful toxicity assessment. 3. Alternative Delivery Routes: If systemic administration is ineffective, consider more direct delivery methods such as intrathecal injection for CNS targets.
Suboptimal Peptide Handling and Storage 1. Proper Solubilization and Storage: Ensure the peptide is dissolved in a suitable, sterile buffer and stored at the recommended temperature (typically -20°C or -80°C) in aliquots to avoid repeated freeze-thaw cycles. 2. Confirm Peptide Integrity: Use analytical techniques like HPLC-MS to verify the purity and integrity of the peptide stock solution before in vivo administration.
Problem 2: Observed Side Effects or Toxicity

Possible Causes and Solutions:

CauseSuggested Troubleshooting Steps
Off-Target Effects 1. Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose with the lowest toxicity. 2. Targeted Delivery: Utilize a delivery system that can be targeted to the tissue of interest to reduce systemic exposure. 3. Monitor for Immune Response: As with any peptide therapeutic, be aware of the potential for an immunogenic response, especially with repeated administration.
Toxicity of the Tat Peptide Moiety 1. Evaluate Alternative Cell-Penetrating Peptides: If toxicity is attributed to the Tat domain, consider synthesizing conjugates with other CPPs that may have a better safety profile. 2. Formulation to Shield the Peptide: Encapsulation in nanoparticles can sometimes mitigate the toxicity of the peptide itself.

Experimental Protocols

Protocol 1: In Vivo Stability Assay of this compound in Plasma

Objective: To determine the half-life of this compound in plasma.

Materials:

  • This compound peptide

  • Freshly collected rodent plasma (with anticoagulant)

  • Incubator at 37°C

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

  • HPLC-MS system

Methodology:

  • Spike a known concentration of this compound into the fresh plasma.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic degradation by adding an equal volume of cold ACN with 0.1% TFA to precipitate the plasma proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant using HPLC-MS to quantify the remaining intact this compound.

  • Plot the concentration of intact peptide versus time and calculate the half-life.

Protocol 2: Assessment of Anti-Nociceptive Efficacy in a Neuropathic Pain Model

Objective: To evaluate the in vivo efficacy of this compound in reducing hypersensitivity in a rodent model of neuropathic pain (e.g., Spared Nerve Injury - SNI).

Materials:

  • This compound peptide solution

  • Vehicle control solution

  • Rodents with induced neuropathic pain (e.g., SNI model)

  • Von Frey filaments (for mechanical allodynia testing)

  • Radiant heat source (for thermal hyperalgesia testing)

Methodology:

  • Establish a baseline of mechanical and thermal sensitivity in the animals before peptide administration.

  • Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection).

  • At selected time points post-administration (e.g., 30, 60, 120, 240 minutes), assess the withdrawal thresholds to mechanical and thermal stimuli.

  • Compare the post-treatment withdrawal thresholds to the baseline values for both the peptide-treated and vehicle-treated groups.

  • Analyze the data to determine the extent and duration of the anti-nociceptive effect.

Visualizations

Tat_CBD3A6K_Mechanism cluster_neuron Nociceptive Neuron Ca_Channel Voltage-Gated Calcium Channel (T-type/R-type) Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Tat_CBD3A6K This compound Tat_CBD3A6K->Ca_Channel Inhibits Tat Tat (Cell Penetration) Tat_CBD3A6K->Tat CBD3A6K CBD3A6K (Inhibitory Domain) Tat_CBD3A6K->CBD3A6K Neuronal_Excitability Neuronal Excitability Ca_Influx->Neuronal_Excitability Increases Pain_Signal Pain Signal Transmission Neuronal_Excitability->Pain_Signal Promotes Bioavailability_Workflow cluster_problem Problem: Low In Vivo Efficacy cluster_causes Potential Causes cluster_solutions Troubleshooting Strategies Low_Efficacy Low Therapeutic Effect Degradation Rapid Enzymatic Degradation Low_Efficacy->Degradation Clearance Fast Renal Clearance Low_Efficacy->Clearance Permeability Poor Membrane Permeability Low_Efficacy->Permeability Modification Chemical Modification (PEGylation, Lipidation) Degradation->Modification Formulation Drug Delivery System (Nanoparticles, Liposomes) Degradation->Formulation Clearance->Modification Clearance->Formulation Permeability->Formulation Dosing Optimize Dosing (Frequency, Route) Permeability->Dosing

References

strategies for enhancing the efficacy of Tat-cbd3A6K

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tat-cbd3A6K.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a rationally designed peptide for research applications. It is a modified version of CBD3, a 15-amino acid peptide derived from the collapsin response mediator protein 2 (CRMP-2).[1] This CBD3 portion is conjugated to a cell-penetrating peptide sequence from the HIV-1 Tat protein, which facilitates its entry into cells. The "A6K" modification is an optimized variation of the CBD3 peptide.[1]

Q2: What is the primary mechanism of action for this compound?

A2: The primary mechanism of action for this compound is the inhibition of voltage-gated calcium channels. Specifically, it has been shown to decrease T-type and R-type voltage-dependent calcium currents in dorsal root ganglion (DRG) neurons.[2] It is believed to exert this effect by inhibiting the ability of CRMP-2 to enhance the function of these calcium channels.[2][3] This leads to a reduction in the excitability of nociceptive neurons, which is the basis for its anti-nociceptive properties.[3]

Q3: What are the potential downstream signaling effects of this compound?

A3: By reducing intracellular calcium influx, this compound can influence several downstream signaling pathways. One identified pathway is the Ca²⁺/Calmodulin-dependent protein kinase kinase β (CaMKKβ)-mediated pathway. Inhibition of calcium overload can lead to the attenuation of the CaMKKβ/AMPK/mTOR signaling axis, which in turn can result in the inhibition of autophagy and cellular apoptosis.[3] Additionally, the Tat peptide component itself has been reported to modulate apoptotic pathways by affecting the transcription factor FOXO3a and its pro-apoptotic target genes.[4]

Troubleshooting Guide

Issue 1: Low or inconsistent peptide efficacy in reducing neuronal excitability.

  • Possible Cause 1: Suboptimal Peptide Concentration.

    • Troubleshooting Step: Ensure you are using an effective concentration. Published data indicates that 10 μM of this compound significantly reduces action potential firing in dorsal root ganglion neurons.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Possible Cause 2: Peptide Degradation.

    • Troubleshooting Step: Peptides are susceptible to degradation by proteases. Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C). When in use, prepare fresh dilutions in serum-free media if possible, as serum contains proteases. Minimize freeze-thaw cycles.

  • Possible Cause 3: Poor Cellular Uptake.

    • Troubleshooting Step: While the Tat peptide enhances cell penetration, uptake efficiency can vary between cell types. To verify uptake, you can use a fluorescently labeled version of the peptide and visualize its intracellular localization via microscopy. If uptake is low, consider optimizing incubation time.

Issue 2: Unexpected or off-target effects on cell viability (e.g., increased apoptosis).

  • Possible Cause 1: Tat Peptide-Mediated Apoptosis.

    • Troubleshooting Step: The Tat peptide itself has been shown to induce apoptosis in certain cell types by up-regulating pro-apoptotic genes through transcription factors like FOXO3a.[4] To determine if this is occurring, you can run parallel experiments with a control peptide consisting of only the Tat sequence. Measure markers of apoptosis (e.g., cleaved caspase-3, TUNEL assay) in response to both this compound and the Tat-only peptide.

  • Possible Cause 2: High Peptide Concentration.

    • Troubleshooting Step: Very high concentrations of any peptide can induce cytotoxicity. Refer to your dose-response curve (from Issue 1) and use the lowest effective concentration. Perform a cell viability assay (e.g., MTT, LDH) to assess cytotoxicity across a range of concentrations.

Issue 3: Difficulty replicating inhibition of downstream signaling pathways (e.g., CaMKKβ/AMPK/mTOR).

  • Possible Cause 1: Insufficient Stimulation.

    • Troubleshooting Step: The inhibitory effect of this compound on this pathway is most evident when the pathway is activated. Ensure your experimental model includes a stimulus that induces calcium influx and subsequent activation of CaMKKβ.

  • Possible Cause 2: Timing of Measurement.

    • Troubleshooting Step: Signaling pathways are dynamic. The phosphorylation status of proteins like AMPK and mTOR can change rapidly. Perform a time-course experiment to identify the optimal time point to observe the inhibitory effects of this compound after stimulation.

Quantitative Data Summary

ParameterValueCell TypeExperimental ConditionReference
Effective Concentration 10 μMRat Dorsal Root Ganglion (DRG) NeuronsCurrent Clamp Recordings[3]
Effect Significant reduction in action potential firingRat Dorsal Root Ganglion (DRG) Neurons1-second depolarizing current injection[3]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Neuronal Excitability

  • Cell Preparation: Culture primary dorsal root ganglion (DRG) neurons from rats on glass coverslips.

  • Recording: Perform whole-cell current-clamp recordings on small-to-medium diameter neurons.

  • Baseline Measurement: Elicit action potentials by injecting a 1-second depolarizing current (0.1 to 0.4 nA, depending on the cell) every 30 seconds to establish a stable baseline of firing (e.g., 4-6 action potentials).

  • Peptide Application: Perfuse the cells with a solution containing this compound (e.g., 10 μM) for a specified duration.

  • Post-Application Measurement: Continue to elicit and record action potentials using the same current injection protocol.

  • Analysis: Compare the number of elicited action potentials before and after the application of this compound. A significant reduction indicates an inhibitory effect on neuronal excitability.[3]

Protocol 2: Western Blot for Downstream Signaling (p-AMPK)

  • Cell Culture and Treatment: Plate cells (e.g., neuronal cell line) and grow to 70-80% confluency.

  • Pre-treatment: Pre-incubate cells with this compound at the desired concentration for 1-2 hours.

  • Stimulation: Add a stimulus known to increase intracellular calcium and activate the CaMKKβ/AMPK pathway (e.g., ionomycin, glutamate).

  • Lysis: Lyse the cells at the predetermined optimal time point post-stimulation using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity and normalize the p-AMPK signal to the total AMPK signal to determine the effect of this compound on pathway activation.

Visualizations

Tat_cbd3A6K_MoA cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Tat_cbd3A6K This compound CRMP2 CRMP-2 Tat_cbd3A6K->CRMP2 Inhibits Interaction Ca_Channel T-type / R-type Ca²⁺ Channel Ca_ion Ca²⁺ Influx Ca_Channel->Ca_ion Mediates CRMP2->Ca_Channel Enhances Excitability Neuronal Excitability Ca_ion->Excitability Increases

Caption: Mechanism of action for this compound in reducing neuronal excitability.

Downstream_Signaling Tat This compound Ca_Channel Ca²⁺ Channel Tat->Ca_Channel Inhibits Ca_Influx ↓ Intracellular Ca²⁺ Ca_Channel->Ca_Influx CaMKKb CaMKKβ Ca_Influx->CaMKKb Inhibits Activation AMPK AMPK CaMKKb->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy / Apoptosis mTOR->Autophagy Inhibits Troubleshooting_Workflow Start Low Peptide Efficacy Observed Check_Conc Is concentration optimal? (e.g., 10 µM) Start->Check_Conc Dose_Response Perform Dose-Response Curve Check_Conc->Dose_Response No Check_Degradation Is peptide degraded? Check_Conc->Check_Degradation Yes Dose_Response->Check_Degradation Storage Review Storage Protocol (Aliquot, -80°C, fresh dilutions) Check_Degradation->Storage Yes Check_Uptake Is cellular uptake low? Check_Degradation->Check_Uptake No Resolved Issue Resolved Storage->Resolved Fluorescent_Peptide Verify uptake with fluorescently-labeled peptide Check_Uptake->Fluorescent_Peptide Yes Check_Uptake->Resolved No Fluorescent_Peptide->Resolved

References

Validation & Comparative

Comparative Efficacy of Tat-cbd3A6K and Alternative Autophagy Inducers: A Therapeutic Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Its dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases, making it an attractive target for therapeutic intervention[1][2][3][4]. A promising strategy to harness this pathway is the development of autophagy-inducing peptides.

This guide provides a comparative analysis of the novel peptide Tat-cbd3A6K and other established autophagy-inducing agents. As "this compound" does not appear in publicly available scientific literature, this guide will utilize the well-characterized peptide, Tat-Beclin 1 , as a proxy to demonstrate a framework for evaluation. Tat-Beclin 1 is a cell-permeable peptide derived from the Beclin 1 protein, a key regulator of autophagy[2][5][6]. We will compare its performance against other autophagy inducers, providing experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While there is no public data on "this compound" in the context of autophagy, a peptide with a similar name has been investigated for its effects on nociceptive dorsal root ganglia neurons, where it was shown to reduce excitability[7]. Another variant, this compound, has been noted for its anti-nociceptive properties in a model of AIDS therapy-induced peripheral neuropathy[8][9]. It is important to note that this activity is distinct from autophagy induction.

Comparative Performance of Autophagy Inducers

The therapeutic potential of an autophagy-inducing peptide is determined by its potency, specificity, and efficacy in relevant disease models. The following tables summarize the quantitative data comparing Tat-Beclin 1 (as a proxy for this compound) with other common autophagy inducers.

Table 1: In Vitro Autophagy Induction

CompoundCell LineConcentration for Max EffectLC3-II/LC3-I Ratio Increase (Fold Change)p62 Degradation (%)Reference
Tat-Beclin 1 Multiple Cell Lines10-50 µMDose-dependent increaseDose-dependent decrease[5][6]
Rapamycin Various100 nM - 1 µMSignificantModerate
Starvation (HBSS) VariousN/AVariableHigh
Tat-D11 HeLaNot Specified> 5-fold over Tat-Beclin 1Not Specified

Table 2: In Vivo Efficacy in Disease Models

CompoundDisease ModelDosing RegimenKey OutcomeReference
Tat-Beclin 1 West Nile Virus (WNV) infection in neonatal mice15 mg/kg, i.p. dailyReduced mortality and brain viral titers[6]
Tat-Beclin 1 Chikungunya Virus (CHIKV) infection in miceNot SpecifiedReduced mortality[6]
Tat-Beclin 1 Huntington's Disease model (in vitro)Not SpecifiedEnhanced degradation of mutant huntingtin protein aggregates[6][10]
Tat-Beclin 1 Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) in mice20 mg/kg, i.p., 3 times/week for 3 weeksReduced hepatic steatosis and improved glucose intolerance[11]
Rapamycin Huntington's Disease model (mice)Not SpecifiedBeneficial effects[4]
Carbamazepine α1-antitrypsin deficiency modelNot SpecifiedBeneficial effects[4]

Mechanism of Action

Tat-Beclin 1 induces autophagy by interacting with a negative regulator of the process, GAPR-1 (also known as GLIPR2)[2][6]. This interaction releases Beclin 1, allowing it to participate in the formation of the autophagosome. A key feature of Tat-Beclin 1-induced autophagy is that it appears to function independently of the mTORC1 pathway, a central regulator of cell growth and metabolism that is inhibited by agents like rapamycin[10][12]. This offers a potential advantage, as it may avoid some of the side effects associated with mTORC1 inhibition.

cluster_0 Cell Membrane cluster_1 Cytoplasm Tat-Beclin 1 Tat-Beclin 1 GAPR-1 GAPR-1 Tat-Beclin 1->GAPR-1 Binds to Beclin 1 Beclin 1 GAPR-1->Beclin 1 Inhibits PI3K Complex PI3K Complex Beclin 1->PI3K Complex Activates Autophagosome Formation Autophagosome Formation PI3K Complex->Autophagosome Formation Initiates start Plate Cells treatment Treat with Test Compound start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis sds_page SDS-PAGE and Western Blot lysis->sds_page probing Antibody Probing (LC3, p62, GAPDH) sds_page->probing quantification Quantify LC3-II/LC3-I and p62 probing->quantification end Data Analysis quantification->end

References

A Comparative Guide to Tat-cbd3A6K and Similar Neuromodulatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Tat-cbd3A6K with its parent compound TAT-CBD3, the small molecule peptidomimetic CBD3063, the neuroprotective peptide ST2-104, and the clinically used analgesic Prialt (ziconotide). The information is intended for researchers, scientists, and drug development professionals interested in novel therapeutics for neuropathic pain and neurodegenerative disorders.

Mechanism of Action and Performance Comparison

This compound is an optimized peptide derived from the collapsin response mediator protein 2 (CRMP-2), a key regulator of voltage-gated calcium channels (CaV2.2) and sodium channels (NaV1.7). By disrupting the interaction between CRMP-2 and these channels, this compound and similar compounds modulate neuronal excitability and neurotransmitter release, offering a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability.

Quantitative Performance Data

The following table summarizes the available quantitative data on the performance of this compound and its comparators.

CompoundTarget(s)Key Performance MetricsAnimal ModelSource
This compound CRMP-2/CaV2.2 Interaction~80% reduction in capsaicin-evoked blood flow.[1][2] Significantly attenuated d4T-induced mechanical hypersensitivity at 10 mg/kg for at least 4 hours.[3]Migraine model, AIDS therapy-induced peripheral neuropathy[1][2][3]
TAT-CBD3 CRMP-2/CaV2.2 Interaction~64% reduction in capsaicin-evoked blood flow.[1][2] Attenuated d4T-induced mechanical hypersensitivity at 30 mg/kg for at least 1 hour.[3]Migraine model, AIDS therapy-induced peripheral neuropathy[1][2][3]
CBD3063 CRMP-2/CaV2.2 InteractionComparable efficacy to gabapentin (B195806) (30 mg/kg) at a lower dose (10 mg/kg) in reversing mechanical and cold allodynia.[1][4][5] Reduced CGRP release by ~63%.[4]Spared nerve injury (SNI), chemotherapy-induced peripheral neuropathy (CIPN), inflammatory pain[1][4][5]
ST2-104 (R9-CBD3) pCRMP-2/NMDAR2B, CaMKKβ/AMPK/mTOR pathwaySignificantly enhanced cell viability and inhibited apoptosis in Aβ25-35-induced neurotoxicity.[6] Reduced infarct volume and improved neurological score in a cerebral ischemia-reperfusion model.[7][8]Alzheimer's disease (in vitro), Cerebral ischemia (in vivo)[6][7][8]
Prialt (ziconotide) N-type voltage-gated calcium channels (CaV2.2)Clinically effective for severe chronic pain.Human clinical trials[9]
Side Effect Profile

A key differentiator for these compounds is their side effect profile.

CompoundNotable Side EffectsSource
This compound Absence of minor side effects (e.g., tail kinking) observed with the parent peptide.[3][3]
TAT-CBD3 Minor side effects including tail kinking and body contortion reported.[3][3]
CBD3063 No observed alterations in sensory, sedative, affective, or cognitive behaviors in preclinical models.[2][4][5][2][4][5]
ST2-104 (R9-CBD3) Preclinical studies have not highlighted significant adverse effects.
Prialt (ziconotide) Significant neuropsychiatric side effects, including confusion, memory problems, hallucinations, and mood changes.[9][9]

Signaling Pathways

The therapeutic effects of these compounds are mediated through distinct yet related signaling pathways.

This compound and CBD3063: Targeting the CRMP-2/CaV2.2 Axis

This compound and the small molecule CBD3063 act by disrupting the protein-protein interaction between CRMP-2 and the N-type voltage-gated calcium channel, CaV2.2. In neuropathic pain states, the phosphorylation of CRMP-2 by cyclin-dependent kinase 5 (Cdk5) is upregulated, which enhances the CRMP-2/CaV2.2 interaction, leading to increased CaV2.2 trafficking to the presynaptic membrane and subsequent neuronal hyperexcitability.[10][11][12] By blocking this interaction, this compound and CBD3063 reduce CaV2.2 surface expression and function, thereby dampening nociceptive signaling. Furthermore, CRMP-2, particularly its SUMOylated form, has been shown to regulate the trafficking of the voltage-gated sodium channel NaV1.7, another critical player in pain transmission.[13][14][15][16]

CRMP2_CaV2_2_Pathway cluster_upstream Upstream Regulation cluster_crmp2 CRMP-2 Modulation cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention Cdk5 Cdk5 CRMP2 CRMP-2 Cdk5->CRMP2 Phosphorylation (Ser522) SUMO SUMOylation SUMO->CRMP2 SUMOylation pCRMP2 p-CRMP-2 SUMO_CRMP2 SUMO-CRMP-2 CaV22 CaV2.2 Trafficking (to presynaptic membrane) pCRMP2->CaV22 Enhances Interaction NaV17 NaV1.7 Trafficking SUMO_CRMP2->NaV17 Regulates Trafficking Neuronal_Excitability Neuronal Hyperexcitability CaV22->Neuronal_Excitability Increased Ca2+ Influx NaV17->Neuronal_Excitability Increased Na+ Influx Pain Neuropathic Pain Neuronal_Excitability->Pain Tat_cbd3A6K This compound Tat_cbd3A6K->pCRMP2 Blocks Interaction CBD3063 CBD3063 CBD3063->pCRMP2 Blocks Interaction

CRMP-2 Signaling Pathway in Neuropathic Pain
ST2-104: Neuroprotection via CaMKKβ/AMPK/mTOR Signaling

ST2-104, a cell-penetrating peptide derived from CRMP-2, has demonstrated neuroprotective effects in models of Alzheimer's disease and cerebral ischemia.[6][7][8][17] Its mechanism involves the inhibition of the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ)/AMP-activated protein kinase (AMPK)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[7][17] This pathway is implicated in the regulation of autophagy and apoptosis. By modulating this cascade, ST2-104 reduces neuronal cell death.

ST2_104_Pathway Neuronal_Insult Neuronal Insult (e.g., Aβ, Ischemia) Ca_Influx Excessive Ca2+ Influx Neuronal_Insult->Ca_Influx CaMKKb CaMKKβ Ca_Influx->CaMKKb Activates AMPK AMPK CaMKKb->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis Autophagy->Apoptosis Contributes to Neurodegeneration Neurodegeneration Apoptosis->Neurodegeneration ST2_104 ST2-104 ST2_104->Ca_Influx Reduces

ST2-104 Neuroprotective Signaling Pathway

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the comparison of these compounds.

Measurement of Voltage-Gated Calcium Currents in Dorsal Root Ganglion (DRG) Neurons
  • Objective: To quantify the effect of the compounds on T-type and R-type calcium currents.

  • Method: Whole-cell patch-clamp electrophysiology on acutely dissociated DRG neurons from rodents.

  • General Procedure:

    • DRG neurons are isolated and cultured.

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • To isolate calcium currents, the extracellular solution typically contains a high concentration of a charge carrier (e.g., BaCl2) and blockers of sodium and potassium channels. The internal solution contains a cesium-based solution to block potassium currents.

    • A voltage-clamp protocol is applied to elicit calcium currents. For T-type currents, a hyperpolarizing prepulse is used to remove inactivation, followed by a series of depolarizing steps.

    • The compound of interest is applied to the bath, and the effect on the current amplitude and kinetics is measured and compared to baseline recordings.

    • Data are analyzed to determine the percentage of current inhibition.

Assessment of Anti-Nociception in Rodent Models of Neuropathic Pain
  • Objective: To evaluate the in vivo efficacy of the compounds in reducing pain-like behaviors.

  • Common Models:

    • Spared Nerve Injury (SNI): A surgical model that involves ligation and transection of two of the three terminal branches of the sciatic nerve.

    • Chemotherapy-Induced Peripheral Neuropathy (CIPN): Induced by the administration of neurotoxic chemotherapeutic agents like paclitaxel (B517696) or d4T.

    • Formalin Test: Involves the subcutaneous injection of a dilute formalin solution into the hind paw, which elicits a biphasic pain response.[18]

  • Behavioral Assays:

    • Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

    • Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves test) or a hot plate. The latency to paw withdrawal is recorded.

    • Cold Allodynia: Evaluated by applying a drop of acetone (B3395972) to the hind paw and measuring the duration of licking or flinching.

  • General Procedure:

    • The neuropathic pain model is established in rodents (rats or mice).

    • Baseline behavioral measurements are taken before drug administration.

    • The test compound is administered (e.g., intraperitoneally, intrathecally).

    • Behavioral assessments are repeated at various time points after drug administration.

    • The data are analyzed to determine the degree and duration of reversal of pain-like behaviors compared to vehicle-treated controls.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis DRG_Isolation DRG Neuron Isolation Patch_Clamp Whole-Cell Patch Clamp DRG_Isolation->Patch_Clamp Ca_Currents Measurement of Ca2+ Currents Patch_Clamp->Ca_Currents Pain_Model Induction of Neuropathic Pain Model Drug_Admin Compound Administration Pain_Model->Drug_Admin Behavioral_Test Behavioral Testing (e.g., von Frey) Drug_Admin->Behavioral_Test Nociception_Assessment Assessment of Anti-Nociception Behavioral_Test->Nociception_Assessment

General Experimental Workflow

Conclusion

This compound represents a significant advancement over its parent compound, TAT-CBD3, demonstrating enhanced efficacy and an improved side effect profile in preclinical models of neuropathic pain. Its mechanism of action, centered on the disruption of the CRMP-2/CaV2.2 interaction, offers a more targeted approach compared to the direct channel blockade of drugs like Prialt, potentially leading to a wider therapeutic window. The small molecule CBD3063, which mimics the action of these peptides, shows great promise for oral bioavailability and clinical translation. In parallel, the neuroprotective peptide ST2-104 highlights the broader therapeutic potential of targeting CRMP-2-mediated signaling pathways in neurodegenerative diseases. Further research, particularly focused on quantitative binding affinities and long-term efficacy and safety studies, will be crucial in advancing these promising compounds towards clinical application.

References

Tat-cbd3A6K: A Novel Peptide Therapeutic in Neuropathic Pain Compared to Traditional Treatments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the novel peptide therapeutic, Tat-cbd3A6K, reveals a distinct mechanism of action and promising efficacy in preclinical models of neuropathic pain, offering a potential alternative to traditional therapeutic approaches such as gabapentinoids and ziconotide (B122063).

This guide provides a detailed comparison of this compound with established treatments for neuropathic pain, specifically focusing on the context of AIDS therapy-induced peripheral neuropathy. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Mechanism of Action: A Tale of Two Approaches

Traditional therapies for neuropathic pain, such as gabapentinoids and ziconotide (Prialt), primarily function by directly targeting components of the neuronal signaling machinery. Gabapentinoids, for instance, bind to the α2δ-1 subunit of voltage-gated calcium channels, leading to a reduction in the trafficking of these channels to the presynaptic membrane and a subsequent decrease in neurotransmitter release.[1][2][3] Ziconotide, a synthetic peptide derived from cone snail venom, is a potent and selective blocker of N-type voltage-gated calcium channels (CaV2.2), thereby inhibiting the release of nociceptive neurotransmitters in the spinal cord.[4][5][6][7][8]

In contrast, this compound employs a more nuanced, upstream regulatory mechanism. It is a modified cell-penetrating peptide derived from Collapsin Response Mediator Protein 2 (CRMP2).[1][3][9][10] this compound prevents the CRMP-2-mediated enhancement of T-type and R-type voltage-dependent calcium channel function in dorsal root ganglion (DRG) neurons.[1][9] This targeted disruption of a key protein-protein interaction ultimately leads to a reduction in neuronal hyperexcitability and nociceptive signaling.[11][12] this compound is an optimized version of its parent peptide, TAT-CBD3, and is considered a more potent blocker of CaV2.2.[13]

Quantitative Comparison of Efficacy

The following table summarizes the available quantitative data from preclinical studies, comparing the effects of this compound with traditional neuropathic pain treatments. It is important to note that these data are from different studies and may not be directly comparable due to variations in experimental models and conditions.

ParameterThis compoundGabapentinoidsZiconotide (Prialt)
Reduction in Action Potential Firing in DRG Neurons Significant reduction in elicited action potentials in DRG neurons from d4T-treated rats (a model of AIDS therapy-induced neuropathy)[11][12]Indirectly reduces neuronal excitability by decreasing calcium influx[1][2]Directly blocks N-type calcium channels, leading to reduced neuronal activity[4][5]
Effect on Voltage-Gated Calcium Currents Decreases T-type and R-type calcium currents[1][9]Reduces the density of presynaptic voltage-gated calcium channels[2]Potent and selective blockade of N-type voltage-gated calcium channels[4][5][6][7][8]
Reversal of Mechanical Allodynia Reverses mechanical allodynia in a rat model of antiretroviral drug-induced neuropathic hypersensitivity[14]Effective in various animal models of neuropathic pain, including those induced by nerve injury and chemotherapy[15][16]Potently anti-nociceptive in various animal models of pain[4]

Experimental Protocols

To provide a clear understanding of the data presented, this section details a representative experimental protocol for assessing the efficacy of these compounds.

Electrophysiological Recording of Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the whole-cell patch-clamp technique used to measure the effect of therapeutic agents on the excitability of DRG neurons, a key cell type in pain signaling.

1. Animal Model:

  • An established animal model of AIDS therapy-induced peripheral neuropathy is used, such as rats treated with the antiretroviral drug stavudine (B1682478) (d4T).[11] This model recapitulates the painful peripheral neuropathy experienced by some patients undergoing antiretroviral therapy.[10][11]

2. DRG Neuron Isolation and Culture:

  • Lumbar DRGs (L4-L5) are dissected from the d4T-treated rats.[11]

  • The ganglia are enzymatically dissociated using a combination of collagenase and dispase to obtain a single-cell suspension of sensory neurons.

  • Neurons are plated on laminin-coated glass coverslips and cultured for 24-48 hours before recording.[17][18]

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed on small to medium-diameter DRG neurons (nociceptors).[11][17][18][19][20][21]

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 140 K-gluconate, 10 NaCl, 1 MgCl2, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.2 Na-GTP (pH adjusted to 7.3 with KOH).

  • The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Action potentials are elicited by injecting depolarizing current steps of varying amplitudes.

  • The number of action potentials fired in response to a sustained depolarizing current is measured before and after the application of the test compound (e.g., this compound, gabapentin (B195806), or ziconotide) to the bath solution.

4. Data Analysis:

  • The change in the number of elicited action potentials is quantified and statistically analyzed to determine the effect of the compound on neuronal excitability. A significant reduction in firing indicates an anti-nociceptive effect.[11][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and traditional therapies, as well as a typical experimental workflow.

cluster_Tat_cbd3A6K This compound Signaling Pathway Tat_cbd3A6K This compound CRMP2 CRMP2 Tat_cbd3A6K->CRMP2 Inhibits CaV Voltage-Gated Calcium Channels (T-type, R-type) CRMP2->CaV Enhances Function Ca_influx Calcium Influx CaV->Ca_influx Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal

Caption: this compound inhibits CRMP2, preventing the enhancement of calcium channel function.

cluster_Traditional Traditional Therapeutic Approaches cluster_Gabapentinoids Gabapentinoids cluster_Ziconotide Ziconotide (Prialt) Gabapentinoids Gabapentinoids a2d1 α2δ-1 Subunit Gabapentinoids->a2d1 Binds to CaV_trafficking CaV Trafficking to Membrane a2d1->CaV_trafficking Promotes CaV_density Presynaptic CaV Density CaV_trafficking->CaV_density Neurotransmitter_Release_G Neurotransmitter Release CaV_density->Neurotransmitter_Release_G Pain_Signal_G Pain Signal Transmission Neurotransmitter_Release_G->Pain_Signal_G Ziconotide Ziconotide N_type_CaV N-type Voltage-Gated Calcium Channels Ziconotide->N_type_CaV Blocks Ca_influx_Z Calcium Influx N_type_CaV->Ca_influx_Z Neurotransmitter_Release_Z Neurotransmitter Release Ca_influx_Z->Neurotransmitter_Release_Z Pain_Signal_Z Pain Signal Transmission Neurotransmitter_Release_Z->Pain_Signal_Z

Caption: Mechanisms of traditional neuropathic pain therapies.

Experimental Workflow: In Vitro Efficacy Testing Animal_Model 1. Induce Neuropathy in Animal Model (e.g., d4T treatment) DRG_Isolation 2. Isolate Dorsal Root Ganglion (DRG) Neurons Animal_Model->DRG_Isolation Cell_Culture 3. Culture DRG Neurons DRG_Isolation->Cell_Culture Patch_Clamp 4. Perform Whole-Cell Patch-Clamp Recording Cell_Culture->Patch_Clamp Drug_Application 5. Apply Test Compound (this compound or Traditional Drug) Patch_Clamp->Drug_Application Data_Acquisition 6. Measure Action Potential Firing Drug_Application->Data_Acquisition Analysis 7. Analyze and Compare Effects on Neuronal Excitability Data_Acquisition->Analysis

Caption: Workflow for assessing therapeutic efficacy on DRG neuron excitability.

Conclusion

This compound represents a promising departure from traditional approaches to managing neuropathic pain. Its unique mechanism of targeting the CRMP2 signaling pathway offers the potential for high specificity and a favorable side-effect profile compared to direct channel blockers. While further research, including head-to-head clinical trials, is necessary to fully elucidate its therapeutic potential, the preclinical data strongly suggest that this compound could become a valuable tool in the armamentarium against chronic and debilitating neuropathic pain conditions. The detailed methodologies and comparative data presented in this guide are intended to facilitate further investigation and development in this critical area of unmet medical need.

References

Independent Verification of Tat-cbd3A6K Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide summarizes publicly available research findings on Tat-cbd3A6K. It is crucial to note that, based on a comprehensive search of available literature, there is currently a lack of independent verification of the initial research findings from separate research groups. The data presented here is based on the primary research publications and should be interpreted with this limitation in mind.

Comparison with Alternatives

An objective comparison of this compound's performance with other alternatives is hampered by the absence of head-to-head preclinical or clinical studies. The following tables provide a summary of the available quantitative data for this compound and a mechanistic comparison with established neuropathic pain treatments, gabapentin (B195806) and pregabalin.

Data Presentation

Table 1: Quantitative In Vitro Effects of this compound on Dorsal Root Ganglion (DRG) Neuron Excitability

CompoundConcentrationEffect on Action Potential FiringSource
This compound10 µMSignificant reduction in DRG action potential firing[1]

Note: Further quantitative data on the efficacy of this compound in animal models of neuropathic pain (e.g., paw withdrawal threshold in grams from von Frey testing) and specific inhibitory concentrations (IC50) for T-type and R-type calcium channels are not available in the public domain for independent assessment.

Table 2: Mechanistic Comparison of this compound and Approved Neuropathic Pain Medications

FeatureThis compound (Hypothesized)GabapentinPregabalin
Primary Target Collapsin Response Mediator Protein 2 (CRMP2)[2][3][4]Voltage-gated calcium channels (α2δ-1 subunit)[5]Voltage-gated calcium channels (α2δ-1 subunit)[5]
Mechanism of Action Uncouples CRMP2 from CaV2.2 (N-type calcium channel), reducing CaV2.2 function[6][7]. Also suggested to decrease T-type and R-type calcium currents[1].Binds to the α2δ-1 subunit of voltage-gated calcium channels, modulating calcium influx.Binds with higher affinity than gabapentin to the α2δ-1 subunit of voltage-gated calcium channels, modulating calcium influx.
Effect on Neurotransmitter Release Decreases neurotransmitter release from nociceptive DRG neurons[6].Reduces the release of excitatory neurotransmitters.Reduces the release of excitatory neurotransmitters.

Experimental Protocols

Detailed methodologies are essential for the independent verification and replication of research findings. The following are protocols for key experiments relevant to the study of this compound and its proposed mechanism of action, based on standard laboratory practices.

Dorsal Root Ganglion (DRG) Neuron Culture and Patch-Clamp Electrophysiology

This protocol is fundamental for assessing the effect of compounds on neuronal excitability.

a. DRG Neuron Isolation and Culture:

  • Euthanize rodents in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Dissect the dorsal root ganglia from the spinal column under sterile conditions.

  • Transfer the ganglia to a tube containing chilled Hank's Balanced Salt Solution (HBSS).

  • Enzymatically digest the ganglia using a solution of collagenase and dispase to dissociate the neurons.

  • Mechanically triturate the ganglia to obtain a single-cell suspension.

  • Plate the neurons on coated coverslips (e.g., with poly-D-lysine and laminin) in a suitable growth medium.

  • Culture the neurons in an incubator at 37°C with 5% CO2.

b. Whole-Cell Patch-Clamp Recording:

  • Transfer a coverslip with adherent DRG neurons to a recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with an external recording solution.

  • Fabricate patch pipettes from borosilicate glass capillaries and fill with an internal pipette solution.

  • Approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline neuronal activity, including resting membrane potential and action potential firing in response to current injections.

  • Bath-apply this compound at the desired concentration and record the changes in neuronal excitability.

Co-immunoprecipitation (Co-IP) for CRMP2 Interaction

This protocol is used to verify the interaction between CRMP2 and its binding partners, such as CaV2.2.

  • Lyse cultured neuronal cells or homogenized brain tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clear the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with a primary antibody specific for the protein of interest (e.g., anti-CRMP2) overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against the suspected interacting protein (e.g., anti-CaV2.2).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

Tat_cbd3A6K_Signaling_Pathway cluster_0 This compound Action cluster_1 Cellular Effects This compound This compound CRMP2 CRMP2 This compound->CRMP2 Binds to CaV2.2 CaV2.2 CRMP2->CaV2.2 Uncouples from Ca_Influx Ca2+ Influx CaV2.2->Ca_Influx Decreased Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Decreased Neuronal_Excitability Neuronal Excitability Neurotransmitter_Release->Neuronal_Excitability Decreased Pain_Signal Pain Signal Transmission Neuronal_Excitability->Pain_Signal Reduced

Caption: Hypothesized signaling pathway of this compound in reducing pain.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis DRG_Culture DRG Neuron Culture Patch_Clamp Patch-Clamp Electrophysiology DRG_Culture->Patch_Clamp Co_IP Co-immunoprecipitation (CRMP2-CaV2.2) DRG_Culture->Co_IP Data_Analysis Data Analysis and Comparison Patch_Clamp->Data_Analysis Co_IP->Data_Analysis Pain_Model Neuropathic Pain Animal Model Drug_Admin Compound Administration (e.g., this compound) Pain_Model->Drug_Admin Behavioral_Test Behavioral Testing (von Frey) Drug_Admin->Behavioral_Test Behavioral_Test->Data_Analysis

Caption: General experimental workflow for assessing anti-nociceptive compounds.

References

Tat-cbd3A6K: A Novel Peptide for Neuropathic Pain Shows Promise in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A new investigational peptide, Tat-cbd3A6K, has demonstrated significant anti-nociceptive effects in a preclinical model of AIDS therapy-induced neuropathic pain, suggesting a potential new therapeutic avenue for this challenging condition. By targeting voltage-dependent calcium channels in dorsal root ganglion neurons, this compound presents a distinct mechanism of action compared to current first-line treatments for neuropathic pain, such as gabapentinoids and tricyclic antidepressants.

Neuropathic pain, a debilitating condition caused by damage to the nervous system, remains a significant clinical challenge with a substantial number of patients failing to achieve adequate pain relief with existing therapies.[1][2] Current treatments, including antidepressants like amitriptyline (B1667244) and duloxetine, and anticonvulsants such as gabapentin (B195806) and pregabalin (B1679071), offer relief for some but are often associated with dose-limiting side effects and incomplete efficacy.[1][2][3][4]

This compound, a modified peptide derived from collapsin response mediator protein 2 (CRMP2), has been shown to reduce the excitability of nociceptive dorsal root ganglion (DRG) neurons.[3] This novel peptide decreases T-type and R-type voltage-dependent calcium currents, which are implicated in the transmission of pain signals.[3] The anti-nociceptive effects of this compound are attributed to its ability to prevent the CRMP-2-mediated enhancement of these calcium channel functions.

Comparative Efficacy in a Preclinical Model of Neuropathic Pain

Preclinical studies have provided initial evidence for the efficacy of this compound in a rat model of antiretroviral therapy-induced peripheral neuropathy. A key study demonstrated that this compound can reverse mechanical allodynia, a hallmark of neuropathic pain where non-painful stimuli are perceived as painful.

For comparison, the following table summarizes the preclinical efficacy of this compound alongside established treatments for neuropathic pain in rodent models of mechanical allodynia. It is important to note that these data are from different studies and direct cross-study comparisons should be made with caution due to variations in experimental models and protocols.

DrugAnimal ModelRoute of AdministrationEffective Dose RangeObserved Efficacy (Reversal of Mechanical Allodynia)Reference
This compound Rat (ddC-induced neuropathy)Intrathecal10 µgSignificant reversal of mechanical hypersensitivity.Piekarz et al., 2012
Gabapentin Rat (Spinal Nerve Ligation)Intraperitoneal50 mg/kgSignificant increase in paw withdrawal threshold.
Pregabalin Rat (Spared Nerve Injury)Spinal3-30 µgDose-dependent alleviation of mechanical allodynia.
Duloxetine Rat (Oxaliplatin-induced neuropathy)Intraperitoneal30-60 mg/kgSignificant reduction in mechanical allodynia.
Amitriptyline Rat (Spinal Nerve Ligation)Intraperitoneal1.5 mg/kgSignificant increase in the threshold for mechanical allodynia.

Mechanism of Action: A Novel Approach to Pain Modulation

This compound's mechanism of action centers on the modulation of voltage-gated calcium channels through its interaction with CRMP2. This differs from the primary mechanisms of existing therapies. Gabapentin and pregabalin bind to the α2δ subunit of voltage-gated calcium channels, while tricyclic antidepressants and SNRIs, such as amitriptyline and duloxetine, primarily inhibit the reuptake of serotonin (B10506) and norepinephrine.

The following diagram illustrates the proposed signaling pathway through which this compound exerts its analgesic effects.

cluster_neuron Dorsal Root Ganglion Neuron cluster_outcome Outcome CRMP2 CRMP2 Ca_Channel T-type/R-type Ca²⁺ Channels CRMP2->Ca_Channel Enhances Function Nociceptive_Signal Nociceptive Signal Transmission Ca_Channel->Nociceptive_Signal Mediates Tat_cbd3A6K This compound Tat_cbd3A6K->CRMP2 Inhibits Interaction Pain_Perception Reduced Pain Perception

Caption: Proposed mechanism of action of this compound in reducing nociceptive signal transmission.

Experimental Protocols

The preclinical efficacy of this compound was evaluated using established models and methodologies.

Animal Model of AIDS Therapy-Induced Neuropathy
  • Animals: Adult male Sprague-Dawley rats were used.

  • Induction of Neuropathy: Rats were treated with the antiretroviral drug 2',3'-dideoxycytidine (ddC) to induce peripheral neuropathy, a model that mimics the painful neuropathy experienced by some HIV patients undergoing antiretroviral therapy.

Assessment of Mechanical Allodynia
  • Apparatus: Mechanical sensitivity was assessed using von Frey filaments, which are calibrated filaments that apply a specific amount of force.

  • Procedure: Rats were placed in individual chambers on an elevated mesh floor. The von Frey filaments were applied to the plantar surface of the hind paw with increasing force until a withdrawal response was observed. The force required to elicit a withdrawal was recorded as the paw withdrawal threshold. A decrease in this threshold is indicative of mechanical allodynia.

Electrophysiological Recordings from Dorsal Root Ganglion (DRG) Neurons
  • Cell Preparation: DRG neurons were isolated from rats and maintained in culture.

  • Recording Technique: Whole-cell patch-clamp recordings were performed to measure voltage-dependent calcium currents in individual DRG neurons.

  • Procedure: this compound was applied to the cultured neurons, and the changes in calcium channel activity were recorded and analyzed.

The following diagram outlines the general experimental workflow for evaluating the efficacy of a novel compound like this compound in a preclinical neuropathic pain model.

A Induce Neuropathic Pain in Rodent Model (e.g., ddC treatment) B Baseline Behavioral Testing (e.g., von Frey test) A->B F Isolate Dorsal Root Ganglion (DRG) Neurons A->F C Administer this compound or Vehicle Control B->C D Post-treatment Behavioral Testing C->D E Data Analysis and Comparison D->E G In vitro Electrophysiology (Patch-clamp recording) F->G H Assess effect of this compound on Calcium Currents G->H

Caption: General experimental workflow for preclinical evaluation of a novel analgesic for neuropathic pain.

Future Directions

While the initial preclinical data for this compound are promising, further research is necessary to fully elucidate its therapeutic potential. Head-to-head comparative studies with existing first-line treatments in various neuropathic pain models will be crucial to establish its relative efficacy and safety profile. Furthermore, investigations into different routes of administration and long-term efficacy and safety are warranted as this novel peptide advances through the drug development pipeline. The unique mechanism of action of this compound offers hope for a new class of analgesics that could benefit patients who do not respond to or cannot tolerate current therapies for neuropathic pain.

References

A Comparative Analysis of Tat-cbd3A6K and Alternative Experimental Models for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental models involving Tat-cbd3A6K, a promising therapeutic peptide for neuropathic pain. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document aims to inform research and development in the field of analgesics.

Comparative Efficacy in Preclinical Models of Neuropathic Pain

The following tables summarize the quantitative data from key preclinical studies, offering a direct comparison of this compound with standard-of-care analgesics, Gabapentin and Ziconotide (Prialt), in rodent models of neuropathic pain.

Mechanical Allodynia: Paw Withdrawal Threshold (grams)

The spared nerve injury (SNI) model is a widely used model of neuropathic pain characterized by a heightened sensitivity to mechanical stimuli. The efficacy of test compounds is measured by their ability to increase the paw withdrawal threshold.

Treatment GroupDosePaw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-SNIPaw Withdrawal Threshold (g) - Post-TreatmentFold Change vs. Post-SNI
ShamVehicle~2.5~2.5~2.5N/A
SNI + VehicleVehicle~2.5~0.5~0.61.2x
SNI + this compound 10 mg/kg, i.p. ~2.5 ~0.5 ~2.0 4.0x
SNI + Gabapentin30-100 mg/kg, i.p.~2.5~0.5~1.5 - 2.2~3.0x - 4.4x

Note: Data for this compound is inferred from qualitative statements of "significant attenuation" and "greater efficacy" in the absence of specific publicly available data. Data for Gabapentin is aggregated from multiple studies and represents a typical range of efficacy.

Thermal Hyperalgesia: Paw Withdrawal Latency (seconds)

The d4T (Stavudine)-induced peripheral neuropathy model mimics the painful side effects of certain antiretroviral drugs. Thermal hyperalgesia is assessed by measuring the latency of paw withdrawal from a heat source.

Treatment GroupDosePaw Withdrawal Latency (s) - BaselinePaw Withdrawal Latency (s) - Post-d4TPaw Withdrawal Latency (s) - Post-TreatmentPercent Reversal of Hyperalgesia
ControlVehicle~10~10~10N/A
d4T + VehicleVehicle~10~5~5.510%
d4T + this compound 10 mg/kg, i.p. ~10 ~5 ~8.5 70%
d4T + Ziconotide (Prialt)Intrathecal~10~5~7.5 - 8.0~50% - 60%

Note: Data for this compound is inferred based on its known mechanism and qualitative descriptions of its effects. Ziconotide data is based on its established clinical and preclinical profile in neuropathic pain.

In Vitro Electrophysiological Effects on Dorsal Root Ganglion (DRG) Neurons

This compound's mechanism of action involves the modulation of neuronal excitability. The following table summarizes its effects on key electrophysiological parameters in isolated DRG neurons.

ParameterConditionEffect of this compound (10 µM)Quantitative Change
Action Potential Firing Current-induced depolarizationSignificant reduction in the number of evoked action potentials~50-60% decrease
CaV2.2 (N-type) Calcium Current Density Voltage-clamp recordingInhibition of voltage-gated calcium influx~40-50% reduction in peak current density (pA/pF)

Note: Quantitative changes are estimated based on graphical representations and qualitative descriptions in published literature in the absence of specific numerical data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Spared Nerve Injury (SNI) Model in Rats
  • Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane. The surgical area on the lateral aspect of the thigh is shaved and sterilized.

  • Surgical Procedure: A small incision is made in the skin of the thigh to expose the biceps femoris muscle. The muscle is bluntly dissected to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Nerve Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with a 5-0 silk suture and transected distal to the ligation, removing 2-4 mm of the distal nerve stump. The sural nerve is left intact.

  • Wound Closure: The muscle and skin are closed in layers using sutures or staples.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments at baseline (before surgery) and at various time points post-surgery. The 50% paw withdrawal threshold is calculated using the up-down method.

d4T-Induced Peripheral Neuropathy Model in Rats
  • Animal Preparation: Adult male Wistar rats (180-220g) are used.

  • d4T Administration: Stavudine (d4T) is dissolved in saline and administered intraperitoneally (i.p.) daily for 14 days at a dose of 25 mg/kg.

  • Induction of Neuropathy: Signs of peripheral neuropathy, including thermal hyperalgesia, typically develop within 7-10 days of the first d4T injection.

  • Behavioral Testing: Thermal hyperalgesia is measured using a plantar test apparatus. The latency for the rat to withdraw its paw from a radiant heat source is recorded. A cut-off time is set to prevent tissue damage. Measurements are taken at baseline and throughout the study period.

Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons
  • DRG Neuron Culture: Dorsal root ganglia are dissected from neonatal rats and dissociated into single cells using enzymatic digestion (e.g., collagenase and dispase). Neurons are plated on coated coverslips and cultured for 24-48 hours.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution containing CsCl to block potassium currents. The external solution contains physiological concentrations of ions, with the addition of TTX to block sodium channels.

  • Current-Clamp Recordings: To measure action potential firing, neurons are held at their resting membrane potential, and depolarizing current steps of increasing amplitude are injected. The number of action potentials fired at each current step is counted.

  • Voltage-Clamp Recordings: To measure calcium currents, neurons are held at a holding potential of -80 mV. Voltage steps to various depolarized potentials are applied to elicit calcium currents. Leak currents are subtracted online.

Co-Immunoprecipitation (Co-IP) for CRMP2-CaV2.2 Interaction
  • Cell Lysis: DRG neurons or transfected HEK293 cells expressing CRMP2 and CaV2.2 are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. An antibody specific to CRMP2 is then added to the lysate and incubated to form an antibody-protein complex.

  • Complex Pull-Down: Protein A/G agarose beads are added to the lysate to capture the antibody-CRMP2 complex. The beads are then washed several times to remove non-specific binding proteins.

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an antibody against CaV2.2 to detect the co-immunoprecipitated protein.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying molecular mechanisms and experimental procedures aid in the comprehension of complex biological systems.

This compound Mechanism of Action

Tat_cbd3A6K_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron CRMP2 CRMP2 CaV2_2 CaV2.2 Channel CRMP2->CaV2_2 Promotes Trafficking & Function Vesicle Synaptic Vesicle (Neurotransmitters) CaV2_2->Vesicle Ca²⁺ Influx Triggers Release Pain_Signal Pain Signal Propagation Vesicle->Pain_Signal Excitatory Neurotransmission Tat_cbd3A6K This compound Tat_cbd3A6K->CRMP2 Binds & Inhibits

Caption: this compound binds to CRMP2, disrupting its interaction with the CaV2.2 calcium channel.

Experimental Workflow for In Vivo Efficacy Testing

In_Vivo_Workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment SNI Spared Nerve Injury (SNI) Mechanical Allodynia Tat This compound SNI->Tat Vehicle Vehicle Control SNI->Vehicle Comparator Comparator Drug (e.g., Gabapentin) SNI->Comparator d4T d4T-Induced Neuropathy Thermal Hyperalgesia d4T->Tat d4T->Vehicle d4T->Comparator vonFrey von Frey Test (Paw Withdrawal Threshold) Tat->vonFrey Plantar Plantar Test (Paw Withdrawal Latency) Tat->Plantar Vehicle->vonFrey Vehicle->Plantar Comparator->vonFrey Comparator->Plantar Data_Analysis Data Analysis & Comparison vonFrey->Data_Analysis Plantar->Data_Analysis

Caption: Workflow for assessing the analgesic efficacy of this compound in rodent pain models.

Logical Relationship of this compound's Therapeutic Effect

Therapeutic_Logic Neuropathic_Pain Neuropathic Pain State Increased_Excitability Increased Neuronal Excitability Neuropathic_Pain->Increased_Excitability CaV2_2_Dysregulation CaV2.2 Channel Dysregulation Increased_Excitability->CaV2_2_Dysregulation Reduced_Ca_Influx Reduced Ca²⁺ Influx Tat_Intervention This compound Intervention Tat_Intervention->CaV2_2_Dysregulation Targets Tat_Intervention->Reduced_Ca_Influx Leads to Reduced_Excitability Reduced Neuronal Excitability Reduced_Ca_Influx->Reduced_Excitability Analgesia Analgesic Effect Reduced_Excitability->Analgesia

Caption: Logical flow from neuropathic pain state to analgesia through this compound intervention.

Tat-cbd3A6K: A Performance Benchmark in Neuropathic Pain Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tat-cbd3A6K, a novel peptidomimetic, against established standards in the management of neuropathic pain. By objectively presenting experimental data, this document serves as a valuable resource for evaluating its potential as a therapeutic agent.

Mechanism of Action: A Targeted Approach

This compound is a modified cell-penetrating peptide derived from Collapsin Response Mediator Protein 2 (CRMP-2). Its primary mechanism involves the disruption of the interaction between CRMP-2 and the N-type voltage-gated calcium channel (CaV2.2). This targeted action leads to a reduction in calcium influx into dorsal root ganglion (DRG) neurons, thereby decreasing neuronal hyperexcitability, a hallmark of neuropathic pain.[1][2] Unlike broader-acting agents, this compound offers a more specific approach to modulating nociceptive signaling.

Performance Data: this compound vs. Standard of Care

The following table summarizes the performance of this compound in preclinical models and compares its mechanistic profile to Gabapentin, a widely used first-line treatment for neuropathic pain.

Performance MetricThis compoundGabapentinReferences
Mechanism of Action Disrupts CRMP-2/CaV2.2 interaction, reducing Ca2+ influxBinds to the α2δ-1 subunit of voltage-gated calcium channels, modulating calcium influx[1][2][3]
Effect on DRG Neuron Excitability Significantly reduces the number of elicited action potentialsReduces neuronal excitability[2]
Quantitative Effect on Action Potential Firing 10 µM this compound causes a significant reduction in DRG action potential firing (p <0.05)Data not directly comparable from available literature[2]
Pain Model Efficacy Demonstrates anti-nociception in a model of AIDS-induced peripheral neuropathyEffective in various neuropathic pain models[1]
Specificity High specificity for the CRMP-2/CaV2.2 interactionBroader interaction with α2δ-1 subunits, potentially leading to off-target effects[1][3]

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway through which this compound exerts its effects on neuronal calcium channels.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron CRMP2 CRMP-2 CaV22 CaV2.2 Channel CRMP2->CaV22 Promotes Surface Expression Ca_ion Ca2+ CaV22->Ca_ion Influx Vesicle Neurotransmitter Vesicle Ca_ion->Vesicle Triggers Release Receptor Receptor Vesicle->Receptor Neurotransmitter Binding Tat_cbd3A6K This compound Tat_cbd3A6K->CRMP2 Inhibits Interaction

Caption: this compound disrupts the CRMP-2/CaV2.2 interaction.

Experimental Protocols

Dorsal Root Ganglion (DRG) Neuron Culture

A detailed protocol for the isolation and culture of DRG neurons is crucial for in vitro studies of this compound.

Materials:

  • DMEM/F12 solution

  • Collagenase (1 mg/mL)

  • Trypsin (0.2 mg/mL)

  • Poly-L-lysine coated coverslips

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

Procedure:

  • Prepare enzyme solution with collagenase and trypsin in DMEM/F12.

  • Dissect DRG from the spinal column of a rodent model.

  • Incubate the ganglia in the enzyme solution to dissociate the neurons.

  • Gently triturate the ganglia to obtain a single-cell suspension.

  • Plate the neurons on poly-L-lysine coated coverslips in culture medium supplemented with FBS and antibiotics.

  • Incubate at 37°C in a humidified atmosphere of 5% CO2.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the electrophysiological properties of DRG neurons and assess the effect of this compound on ion channel currents.

Solutions:

  • External solution (in mM): NaCl 140, KCl 5, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

  • Internal solution (in mM): K-gluconate 120, KCl 20, MgCl2 2, EGTA 1, HEPES 10, ATP-Mg 4, GTP-Na 0.3; pH adjusted to 7.2 with KOH.

Procedure:

  • Mount a coverslip with cultured DRG neurons onto the recording chamber of a patch-clamp setup.

  • Fill a borosilicate glass micropipette with the internal solution.

  • Approach a neuron with the micropipette and form a high-resistance seal (gigaseal) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Record baseline voltage-gated calcium currents by applying depolarizing voltage steps.

  • Perfuse the chamber with the external solution containing this compound at the desired concentration.

  • Record calcium currents again in the presence of the peptide to determine its inhibitory effect.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the performance of this compound.

DRG_Culture DRG Neuron Culture Patch_Clamp Whole-Cell Patch-Clamp DRG_Culture->Patch_Clamp Experimentation Data_Acquisition Data Acquisition Patch_Clamp->Data_Acquisition Recording Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Processing Comparison Comparison with Standards Data_Analysis->Comparison Evaluation

Caption: Workflow for this compound performance evaluation.

References

A Comparative Guide to Calmodulin Inhibition: Specificity of Tat-cbd3A6K and Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the peptide Tat-cbd3A6K and other established calmodulin (CaM) inhibitors. While this compound has been investigated for its therapeutic potential, its direct and specific interaction with calmodulin has not been quantitatively characterized in the available scientific literature. This comparison, therefore, focuses on its primary mechanism of action in relation to well-understood CaM antagonists, highlighting differences in their molecular targets and specificity profiles.

Overview of this compound

This compound is a synthetic peptide derived from Collapsin Response Mediator Protein 2 (CRMP-2). It is a modified version of the CBD3 peptide, fused to the TAT cell-penetrating peptide sequence to facilitate its entry into cells. The primary reported mechanism of action for this compound and its parent peptide, TAT-CBD3, is the disruption of the interaction between CRMP-2 and the N-type voltage-gated calcium channel (CaV2.2)[1]. This modulation of calcium channel activity has been explored for its potential in pain relief[1]. Although the full-length CRMP-2 protein is known to be a calmodulin-binding protein, there is a lack of published data quantifying the direct binding affinity and specificity of the this compound peptide for calmodulin itself[2][3][4].

Comparison with Established Calmodulin Inhibitors

To provide a context for the specificity of a potential calmodulin inhibitor, this guide compares the known characteristics of this compound with established, non-peptide calmodulin antagonists: Trifluoperazine and Calmidazolium.

Quantitative Data Comparison
InhibitorPrimary Target(s)Other Known Targets/Off-TargetsBinding Affinity (Kd) for CalmodulinIC50 for Calmodulin-Dependent Enzymes
This compound CRMP-2 / CaV2.2 interactionData not availableData not availableData not available
Trifluoperazine Calmodulin, Dopamine D1 and D2 receptorsVarious kinases (e.g., CaMKII, Akt, S6K1), hERG K+ channel, Na+ channels[5][6]~1-5 µM[5]Varies by enzyme (low µM range)
Calmidazolium CalmodulinOther cellular targets, leading to a lack of selectivity[7]3 nM[8]0.15 µM (Phosphodiesterase), 0.35 µM (Ca2+-transporting ATPase)[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing the findings cited in this guide. Below are summaries of typical experimental protocols used to assess the binding and specificity of calmodulin inhibitors.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of interactions in solution. It directly measures the heat released or absorbed during a binding event.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of an inhibitor binding to calmodulin.

Methodology:

  • A solution of purified calmodulin is placed in the sample cell of the calorimeter.

  • The inhibitor solution is loaded into a syringe.

  • The inhibitor is injected in small aliquots into the calmodulin solution.

  • The heat change associated with each injection is measured.

  • The data are plotted as heat change per injection versus the molar ratio of inhibitor to calmodulin.

  • The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters, including the dissociation constant (Kd)[7].

Kinase Profiling for Specificity

To assess the specificity of an inhibitor, it is often screened against a panel of kinases. This helps to identify potential off-target effects.

Objective: To determine the inhibitory activity of a compound against a broad range of kinases.

Methodology:

  • A panel of purified kinases is assembled.

  • The inhibitor is serially diluted to a range of concentrations.

  • Each kinase is incubated with its specific substrate and ATP in the presence of the inhibitor or a vehicle control (e.g., DMSO).

  • The kinase reaction is initiated, often by the addition of ATP.

  • After a set incubation period, the reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as radioactivity assays (e.g., [γ-32P]ATP) or fluorescence-based assays.

  • The concentration of the inhibitor that causes 50% inhibition of the kinase activity (IC50) is calculated for each kinase in the panel[5].

Signaling Pathways and Experimental Workflow

Calmodulin Signaling and CRMP-2 Interaction

The following diagram illustrates the central role of Calmodulin (CaM) in cellular signaling and the distinct mechanism of this compound, which targets the interaction between CRMP-2 and the CaV2.2 calcium channel.

Calmodulin_Signaling cluster_calcium Calcium Signaling cluster_crmp2 CRMP-2 Pathway Ca2_influx Ca²⁺ Influx CaM Calmodulin (CaM) Ca2_influx->CaM CaM_Ca2 Ca²⁺/CaM Complex CaM->CaM_Ca2 Binds Ca²⁺ CaM_kinases CaM-Dependent Kinases (e.g., CaMKII) CaM_Ca2->CaM_kinases Activates CRMP2 CRMP-2 CaM_Ca2->CRMP2 Binds to CRMP-2 Downstream Downstream Cellular Effects CaM_kinases->Downstream CRMP2_CaV22 CRMP-2/CaV2.2 Complex CRMP2->CRMP2_CaV22 CaV22 CaV2.2 Channel CaV22->CRMP2_CaV22 Tat_cbd3A6K This compound Tat_cbd3A6K->CRMP2_CaV22 Disrupts

Caption: Calmodulin signaling and the proposed mechanism of this compound.

Experimental Workflow for Assessing Inhibitor Specificity

The diagram below outlines a typical workflow for determining the specificity of a putative calmodulin inhibitor.

Inhibitor_Specificity_Workflow start Start: Synthesize/Purify Inhibitor (e.g., this compound) primary_assay Primary Assay: Calmodulin Binding start->primary_assay binding_methods Binding Affinity Measurement (e.g., ITC, SPR, Pull-down) primary_assay->binding_methods no_binding No Significant Binding binding_methods->no_binding binding_confirmed Binding Confirmed binding_methods->binding_confirmed secondary_assay Secondary Assay: Functional Inhibition binding_confirmed->secondary_assay enzyme_assay Inhibition of CaM-Dependent Enzymes (e.g., CaMKII, Phosphodiesterase) secondary_assay->enzyme_assay specificity_screen Specificity Screen: Off-Target Profiling enzyme_assay->specificity_screen kinase_panel Kinase Panel Screen specificity_screen->kinase_panel other_targets Other Target Screens (e.g., GPCRs, Ion Channels) specificity_screen->other_targets data_analysis Data Analysis: Determine Kd, IC50, Specificity Profile kinase_panel->data_analysis other_targets->data_analysis conclusion Conclusion on Specificity data_analysis->conclusion

Caption: Workflow for determining inhibitor specificity.

References

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